2-Aminoindan hydrochloride
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
2,3-dihydro-1H-inden-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-9-5-7-3-1-2-4-8(7)6-9;/h1-4,9H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHNLVMHWYPNEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2975-41-9 (Parent) | |
| Record name | 2-Aminoindan hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70177930 | |
| Record name | 2-Indanamine, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2338-18-3 | |
| Record name | 2-Aminoindan hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminoindan hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2338-18-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2338-18-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Indanamine, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indan-2-ylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINOINDAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PT8MYB7QQ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and History of 2-Aminoindan Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminoindan (B1194107) hydrochloride, a rigid analog of amphetamine, has a rich history that spans from its initial synthesis in the late 19th century to its contemporary status as a key pharmacological tool and a constituent of designer drugs. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of 2-aminoindan hydrochloride and its derivatives. It includes detailed experimental protocols for key assays, quantitative data on its interactions with monoamine transporters and receptors, and visualizations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
2-Aminoindan (2-AI) and its hydrochloride salt are synthetic compounds that belong to the 2-aminoindane family of stimulants.[1] Structurally, 2-AI can be considered a rigid analog of amphetamine, where the ethylamine (B1201723) side chain is constrained within a five-membered ring fused to the benzene (B151609) ring. This structural rigidity has made 2-aminoindans valuable tools for probing the structure-activity relationships of phenethylamine-type stimulants at monoamine transporters.
Initially explored for potential therapeutic applications, including as anti-Parkinsonian agents and as adjuncts to psychotherapy, 2-aminoindans have more recently emerged as recreational designer drugs.[2] This has led to a renewed interest in their pharmacology and toxicology. This guide will delve into the historical discovery, methods of synthesis, and the detailed pharmacology of this compound.
Discovery and History
The parent compound, 2-aminoindan, was likely first synthesized in low yield by Benedikt in 1893, through the reduction of the oxime derivative of 2-indanone (B58226). The synthesis of 2-indanone itself was described in the same year. This early work laid the foundation for the future exploration of 2-aminoindan and its derivatives.
In the mid-20th century, interest in 2-aminoindans grew within the pharmaceutical industry. Researchers investigated their potential as central nervous system stimulants and anorectics. The hydrochloride salt form of 2-aminoindan is commonly used in research due to its stability and solubility.[3]
More recently, beginning in the late 2000s, 2-aminoindan and its ring-substituted analogs, such as 5,6-methylenedioxy-2-aminoindan (MDAI) and 5-methoxy-2-aminoindan (MEAI), have been identified as novel psychoactive substances (NPS) in the recreational drug market.[4] This has prompted further pharmacological investigation to understand their mechanisms of action and potential health risks.
Chemical Synthesis
Several synthetic routes to this compound have been reported. The classical approach involves the oximation of 2-indanone followed by reduction of the resulting oxime. Other methods include the isomerization of 1,2,3,4-tetrahydroisoquinoline (B50084) and multi-step syntheses from various starting materials.
Representative Synthesis from 2-Indanone
A common laboratory-scale synthesis involves the following steps:
-
Oximation of 2-Indanone: 2-Indanone is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent (e.g., ethanol (B145695)/water) to form 2-indanone oxime.
-
Reduction of 2-Indanone Oxime: The oxime is then reduced to 2-aminoindan. Various reducing agents can be used, such as sodium in ethanol or catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst).
-
Formation of the Hydrochloride Salt: The resulting 2-aminoindan free base is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in a compatible solvent is added to precipitate this compound.
A patent describes a process where 2-indanone is reacted with isoamyl nitrite (B80452) and then reduced under high pressure with a palladium-carbon catalyst to obtain the target product.[5]
Synthesis via Isomerization
Another patented method describes the synthesis of 2-aminoindan by the isomerization of 1,2,3,4-tetrahydroisoquinoline in the presence of a solid acid catalyst.[6] This method is presented as a more direct and economically viable route for large-scale production.
Pharmacology
The primary pharmacological action of 2-aminoindan and its analogs is the release of monoamine neurotransmitters—dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT)—by acting as substrates for their respective transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).
Monoamine Release
2-Aminoindan itself is a selective releasing agent for catecholamines, with a higher potency for NET and DAT compared to SERT. Ring-substituted analogs exhibit altered selectivity. For instance, the addition of a methylenedioxy group (as in MDAI) or a methoxy (B1213986) group (as in MEAI) tends to increase the potency at SERT.
The following table summarizes the in vitro monoamine release potencies (EC₅₀ values) of 2-aminoindan and several of its key analogs.
| Compound | NET EC₅₀ (nM) | DAT EC₅₀ (nM) | SERT EC₅₀ (nM) |
| 2-Aminoindan (2-AI) | 86 | 439 | >10,000 |
| 5-Methoxy-2-aminoindan (MEAI) | 861 | 2,646 | 134 |
| 5,6-Methylenedioxy-2-aminoindan (MDAI) | 117 | 1,334 | 114 |
| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | 3,101 | >10,000 | 31 |
Data sourced from Halberstadt et al., 2019.
Receptor Binding Affinities
In addition to their effects on monoamine transporters, 2-aminoindans can also interact with various neurotransmitter receptors. The following table presents the binding affinities (Kᵢ values) of 2-aminoindan and its analogs at several key receptors.
| Receptor | 2-AI Kᵢ (nM) | MEAI Kᵢ (nM) | MDAI Kᵢ (nM) | MMAI Kᵢ (nM) |
| α₂ₐ Adrenergic | 134 | 678 | >10,000 | 724 |
| α₂ₑ Adrenergic | 211 | 1,030 | >10,000 | 1,080 |
| α₂C Adrenergic | 41 | 1,250 | >10,000 | 1,210 |
| 5-HT₁ₐ | >10,000 | 986 | >10,000 | 832 |
| 5-HT₂ₐ | >10,000 | >10,000 | >10,000 | >10,000 |
| 5-HT₂ₑ | >10,000 | 843 | >10,000 | 540 |
| SERT | >10,000 | >10,000 | 4,822 | >10,000 |
Data sourced from Halberstadt et al., 2019.
Monoamine Transporter Uptake Inhibition
While primarily acting as monoamine releasers, 2-aminoindans can also inhibit the reuptake of these neurotransmitters. The following table shows the IC₅₀ values for the inhibition of monoamine uptake by 2-aminoindan and its analogs.
| Compound | NET IC₅₀ (nM) | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) |
| 2-Aminoindan (2-AI) | 770 | 6,800 | 420 |
| 5-Iodo-2-aminoindan (5-IAI) | 1,100 | 2,800 | 140 |
| 5,6-Methylenedioxy-2-aminoindan (MDAI) | 1,000 | 19,793 | 290 |
Data is a compilation from various sources.
Experimental Protocols
Synthesis of this compound from 2-Indanone
Materials:
-
2-Indanone
-
Hydroxylamine hydrochloride
-
Sodium acetate (B1210297)
-
Ethanol
-
Water
-
Palladium on carbon (10%)
-
Methanol
-
Hydrogen gas supply
-
Diethyl ether
-
Hydrochloric acid (concentrated)
Procedure:
-
Formation of 2-Indanone Oxime:
-
Dissolve 2-indanone (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in a mixture of ethanol and water.
-
Add sodium acetate (1.5 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and add cold water to precipitate the 2-indanone oxime.
-
Filter the precipitate, wash with cold water, and dry.
-
-
Reduction of 2-Indanone Oxime:
-
In a hydrogenation vessel, suspend the 2-indanone oxime in methanol.
-
Add a catalytic amount of 10% palladium on carbon.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi).
-
Stir the mixture at room temperature until the theoretical amount of hydrogen has been consumed.
-
Release the pressure and filter the mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-aminoindan free base.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude 2-aminoindan in a minimal amount of diethyl ether.
-
Slowly add a solution of concentrated hydrochloric acid in diethyl ether dropwise with stirring.
-
A white precipitate of this compound will form.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.
-
Monoamine Release Assay using Rat Brain Synaptosomes
Materials:
-
Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, hypothalamus for NET)
-
Sucrose (B13894) buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-HEPES buffer (KHB)
-
Radiolabeled monoamine or analog (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin)
-
Test compounds (this compound and analogs)
-
Scintillation fluid
-
Glass fiber filters
-
Cell harvester
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
-
Centrifuge the supernatant at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in KHB.
-
-
Radiolabel Loading:
-
Incubate the synaptosomes with a low concentration of the appropriate radiolabeled monoamine for a set time (e.g., 15-30 minutes) at 37°C to allow for uptake into the vesicles.
-
-
Release Assay:
-
Aliquot the radiolabeled synaptosomes into tubes or a 96-well plate.
-
Add varying concentrations of the test compound or vehicle control.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to induce release.
-
Terminate the release by rapid filtration through glass fiber filters using a cell harvester. This separates the synaptosomes (and the remaining intracellular radiolabel) from the extracellular medium containing the released radiolabel.
-
Wash the filters with ice-cold KHB.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the amount of radiolabel released as a percentage of the total pre-loaded amount.
-
Plot the percentage of release against the log concentration of the test compound to determine the EC₅₀ value.
-
Visualizations
Signaling Pathway of 2-Aminoindan
References
- 1. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liebigs Annalen - Wikipedia [en.wikipedia.org]
- 3. Justus Liebigs Annalen der Chemie - Google ブックス [books.google.co.jp]
- 4. Justus Liebigs Annalen der Chemie : Justus Liebigs Annalen der Chemie. : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 5. CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google Patents [patents.google.com]
- 6. JPH0597778A - Method for producing 2-aminoindane and salts thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Aminoindan Hydrochloride (CAS: 2338-18-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminoindan (B1194107) hydrochloride (CAS: 2338-18-3), a rigid analog of amphetamine, is a versatile chemical intermediate with significant applications in pharmaceutical development and neuroscience research.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical methods, and pharmacological profile. Notably, 2-aminoindan acts as a potent monoamine releasing agent, primarily targeting the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[3][4] This document details experimental protocols for its synthesis and analysis, and visualizes its mechanism of action and downstream signaling pathways, offering a valuable resource for researchers in the field.
Physicochemical Properties
2-Aminoindan hydrochloride is a white to off-white crystalline powder.[1] Its fundamental physicochemical characteristics are summarized in the table below, compiled from various sources.
| Property | Value | Reference |
| CAS Number | 2338-18-3 | [1][5] |
| Molecular Formula | C₉H₁₁N·HCl | [1][5] |
| Molecular Weight | 169.65 g/mol | [1][5] |
| Melting Point | 245-247 °C (lit.) | [6] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in DMSO (slightly) and Methanol (B129727) (slightly). | |
| Synonyms | 2-Indanamine hydrochloride, 2,3-Dihydro-1H-inden-2-ylamine hydrochloride | [1] |
Synthesis and Analytical Quantification
Synthesis Protocol: Reductive Amination of 2-Indanone (B58226)
A common route for the synthesis of 2-aminoindan is the reductive amination of 2-indanone. The following protocol is a generalized procedure based on established chemical principles.
Materials:
-
2-Indanone
-
Ammonium (B1175870) acetate (B1210297) or ammonia (B1221849)
-
Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (ethanolic or ethereal solution)
Procedure:
-
Dissolve 2-indanone in methanol in a round-bottom flask.
-
Add an excess of ammonium acetate or bubble ammonia gas through the solution to form the intermediate imine.
-
Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride in portions.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the careful addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-aminoindan free base.
-
Dissolve the crude product in diethyl ether and add a solution of hydrochloric acid in ethanol (B145695) or ether dropwise with stirring until precipitation is complete.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for the accurate quantification of this compound in various matrices. The following is a proposed method based on common practices for the analysis of amines.[7][8][9][10]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer solution (e.g., 0.1% trifluoroacetic acid in water).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.[8]
-
Column Temperature: 30 °C.[8]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak area with the calibration curve.
Pharmacological Profile and Mechanism of Action
This compound is recognized for its activity as a monoamine releasing agent.[3] It functions as a substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to the non-vesicular release of norepinephrine (NE) and dopamine (DA) from presynaptic neurons.[3][4] This action is similar to that of amphetamine, of which 2-aminoindan is a rigid analog.[3]
Quantitative Pharmacological Data
| Parameter | Target | Value | Reference |
| EC₅₀ (Monoamine Release) | NET | 86 nM | [3] |
| DAT | 439 nM | [3] | |
| SERT | >10,000 nM | [3] | |
| Ki (Receptor Binding) | α₂A-adrenoceptor | 134 nM | [4] |
| α₂B-adrenoceptor | 211 nM | [4] | |
| α₂C-adrenoceptor | 41 nM | [4] |
Mechanism of Action: Monoamine Transporter Interaction
The primary mechanism of action of 2-aminoindan involves its interaction with presynaptic monoamine transporters. By serving as a substrate, it is transported into the neuron, which in turn promotes the reverse transport or efflux of norepinephrine and dopamine into the synaptic cleft.
Downstream Signaling Pathways
The release of norepinephrine and dopamine into the synaptic cleft initiates a cascade of downstream signaling events through their respective receptors on the postsynaptic neuron. This includes the activation of G-protein coupled receptors and modulation of the cAMP-PKA signaling pathway.[3]
Experimental Protocols
Monoamine Transporter Release Assay
This in vitro assay is used to determine the potency and efficacy of this compound as a monoamine releasing agent. The protocol is adapted from Halberstadt et al. (2019).[3]
Materials:
-
Rat brain tissue (striatum for DAT, whole brain minus cerebellum and striatum for NET and SERT)
-
Sucrose (B13894) buffer (0.32 M)
-
[³H]MPP⁺ (for DAT and NET) or [³H]5-HT (for SERT)
-
Krebs-phosphate buffer
-
Scintillation vials and fluid
-
Liquid scintillation counter
-
This compound solutions of varying concentrations
Procedure:
-
Synaptosome Preparation: Homogenize rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The resulting supernatant contains the synaptosomes.
-
Radioligand Loading: Incubate the synaptosomes with [³H]MPP⁺ or [³H]5-HT to allow for uptake into the presynaptic terminals.
-
Release Assay:
-
Wash the loaded synaptosomes to remove excess radioligand.
-
Resuspend the synaptosomes in Krebs-phosphate buffer.
-
Add varying concentrations of this compound to the synaptosome suspension and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Terminate the release by rapid filtration.
-
-
Quantification: Measure the amount of radioactivity released into the supernatant using a liquid scintillation counter.
-
Data Analysis: Plot the amount of radioligand released as a function of the this compound concentration to determine the EC₅₀ value.
Safety and Handling
This compound is harmful if swallowed.[11] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound (CAS: 2338-18-3) is a compound of significant interest to the pharmaceutical and neuroscience research communities. Its well-defined mechanism of action as a norepinephrine and dopamine releasing agent, coupled with its utility as a synthetic intermediate, makes it a valuable tool for drug discovery and the study of monoaminergic systems. This technical guide provides a foundational understanding of its properties and applications, along with practical experimental protocols to aid researchers in their investigations.
References
- 1. CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dopamine and Norepinephrine Modulation of Hippocampal Memory: Integrating Molecular Mechanisms and Circuit Dynamics [frontiersin.org]
- 5. This compound | C9H12ClN | CID 122764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. JPH0597778A - Method for producing 2-aminoindane and salts thereof - Google Patents [patents.google.com]
- 7. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 8. benchchem.com [benchchem.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Synthesis of 2-Aminoindan Hydrochloride from 2-Indanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-aminoindan (B1194107) hydrochloride from 2-indanone (B58226), a crucial transformation for accessing a key building block in medicinal chemistry and drug development. The primary and most efficient method for this conversion is a one-pot reductive amination, which offers a direct and high-yielding route to the desired product. This document provides a comprehensive overview of the synthetic pathway, a detailed experimental protocol, and a summary of the relevant quantitative data.
Synthetic Pathway: Reductive Amination
The core of this synthesis lies in the reductive amination of 2-indanone. This reaction proceeds in two key stages within a single reaction vessel:
-
Imine Formation: 2-indanone reacts with an ammonia (B1221849) source, typically ammonium (B1175870) chloride or ammonium acetate, under mildly acidic conditions to form an intermediate imine.
-
In Situ Reduction: A reducing agent, present in the reaction mixture, immediately reduces the newly formed imine to the corresponding primary amine, 2-aminoindan.
The use of a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) is crucial for the success of this one-pot reaction. NaBH₃CN is selective for the reduction of the protonated imine (iminium ion) over the starting ketone, thus preventing the premature reduction of 2-indanone to 2-indanol.[1][2][3]
Following the formation of 2-aminoindan, the reaction mixture is worked up, and the free base is converted to its hydrochloride salt by treatment with hydrochloric acid. This facilitates isolation and improves the stability of the final product.
Experimental Protocol
This section provides a detailed methodology for the synthesis of 2-aminoindan hydrochloride from 2-indanone via one-pot reductive amination.
Materials:
-
2-Indanone
-
Ammonium Chloride (NH₄Cl)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol (B129727) (MeOH), anhydrous
-
Hydrochloric Acid (HCl), concentrated and in a suitable solvent (e.g., diethyl ether, isopropanol)
-
Sodium Hydroxide (B78521) (NaOH) solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, separatory funnel, etc.)
Procedure:
-
Reaction Setup: To a solution of 2-indanone (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer, add ammonium chloride (1.5 - 2.0 eq). Stir the mixture at room temperature until the solids are dissolved.
-
Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (1.2 - 1.5 eq) portion-wise. The addition should be done carefully at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add water to the residue and basify the aqueous solution with a sodium hydroxide solution (e.g., 2M NaOH) to a pH of >12.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-aminoindan as a free base.
-
-
Formation of Hydrochloride Salt:
-
Dissolve the crude 2-aminoindan free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
To this solution, add a solution of hydrochloric acid in the same solvent dropwise with stirring.
-
The this compound will precipitate out of the solution as a white solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the synthesis of this compound from 2-indanone. Please note that optimal conditions may vary and should be determined experimentally.
| Parameter | Value | Notes |
| Reactants | ||
| 2-Indanone | 1.0 eq | Starting material |
| Ammonium Chloride | 1.5 - 2.0 eq | Ammonia source |
| Sodium Cyanoborohydride | 1.2 - 1.5 eq | Reducing agent |
| Reaction Conditions | ||
| Solvent | Anhydrous Methanol | |
| Temperature | Room Temperature | |
| Reaction Time | 24 - 48 hours | Monitor for completion |
| Product | ||
| Yield | 70-85% | Typical reported yields for similar reductive aminations.[4] |
| Purity | >98% | After recrystallization/washing |
Experimental Workflow
The logical flow of the synthesis is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Signaling Pathways and Logical Relationships
The core of the synthesis relies on the chemical transformations governed by the principles of nucleophilic addition and reduction. The logical relationship between the key components can be visualized as follows:
Caption: Key components and transformations in the synthesis.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Aminoindan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the molecular structure and conformational landscape of 2-aminoindan (B1194107) hydrochloride. As a rigid analog of phenylethylamines, the three-dimensional structure of 2-aminoindan is crucial for understanding its interaction with biological targets and for the rational design of novel therapeutics.[1] This document synthesizes data from computational studies and provides standardized experimental protocols for its synthesis and structural elucidation.
Molecular Structure
2-Aminoindan hydrochloride consists of a bicyclic indan (B1671822) core, where a benzene (B151609) ring is fused to a five-membered cyclopentane (B165970) ring. The amino group is attached at the 2-position of this cyclopentane ring. In the hydrochloride salt, the amino group is protonated to form an ammonium (B1175870) cation, with chloride as the counter-ion.
Caption: 2D structure of this compound.
Conformational Analysis
The conformational flexibility of 2-aminoindan is primarily dictated by the puckering of the non-aromatic five-membered ring. Unlike a planar cyclopentane, the indan's cyclopentyl ring adopts a puckered conformation to relieve torsional strain. This leads to two primary, low-energy envelope conformations where the C2 atom, bearing the ammonium group, is displaced out of the plane formed by the other four atoms.
This puckering results in two distinct stereochemical positions for the substituent at C2: axial and equatorial .
-
Axial Conformation: The C-N bond is oriented roughly perpendicular to the plane of the benzene ring.
-
Equatorial Conformation: The C-N bond is oriented roughly parallel to the plane of the benzene ring.
Computational studies using molecular mechanics (MM2) have been performed on 2-aminoindan and its derivatives to determine the relative stability of these conformers.[2] While for some derivatives the equatorial conformation is more stable, an X-ray crystal structure of a closely related compound, (R)-4-methoxy-2-aminoindan tartrate, revealed the ammonium group in an axial position.[2] This suggests that the axial conformation is readily accessible and can be the preferred state, likely influenced by crystal packing and hydrogen bonding interactions. The equilibrium between these two states is a critical factor in the molecule's pharmacological activity.
Caption: Conformational equilibrium of the 2-aminoindan ring.
Quantitative Structural Data
As of this writing, a publicly available single-crystal X-ray structure for this compound has not been reported. In the absence of experimental crystallographic data, a robust method for determining the precise molecular geometry is through computational chemistry, specifically Density Functional Theory (DFT). The following section outlines the protocol for such a study and presents illustrative tables for the resulting data.
Experimental Protocol: DFT Geometry Optimization
A geometry optimization calculates the lowest energy conformation of a molecule, providing key data on bond lengths, angles, and dihedrals.
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software. Both the axial and equatorial conformers should be generated as starting points.
-
Computational Method Selection:
-
Theory: Density Functional Theory (DFT) is selected for its balance of accuracy and computational cost.
-
Functional: A commonly used hybrid functional, such as B3LYP, is appropriate.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is chosen to provide a good description of the electronic structure.[3]
-
-
Optimization Calculation: The geometry optimization is performed using a quantum chemistry software package (e.g., Gaussian, ORCA). The calculation is run until the forces on the atoms converge to a minimum, indicating a stationary point on the potential energy surface has been found.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data like zero-point vibrational energy.
-
Data Extraction: Key geometric parameters (bond lengths, bond angles, and torsion angles) are extracted from the output file of the optimized structure.
Illustrative Computational Data Tables
The following tables are templates for presenting the data obtained from the DFT geometry optimization protocol described above.
Table 1: Selected Bond Lengths (Å) for Optimized this compound
| Bond | Axial Conformer (Å) | Equatorial Conformer (Å) |
|---|---|---|
| C1 - C2 | (Calculated Value) | (Calculated Value) |
| C2 - C3 | (Calculated Value) | (Calculated Value) |
| C3a - C4 | (Calculated Value) | (Calculated Value) |
| C7a - C1 | (Calculated Value) | (Calculated Value) |
| C2 - N | (Calculated Value) | (Calculated Value) |
| N - H | (Calculated Value) | (Calculated Value) |
| C1 - H | (Calculated Value) | (Calculated Value) |
Table 2: Selected Bond Angles (°) for Optimized this compound
| Angle | Axial Conformer (°) | Equatorial Conformer (°) |
|---|---|---|
| C1 - C2 - C3 | (Calculated Value) | (Calculated Value) |
| C2 - C3 - C3a | (Calculated Value) | (Calculated Value) |
| C1 - C7a - C4 | (Calculated Value) | (Calculated Value) |
| H - N - H | (Calculated Value) | (Calculated Value) |
| C2 - N - H | (Calculated Value) | (Calculated Value) |
Table 3: Selected Torsion Angles (°) for Optimized this compound
| Torsion Angle | Axial Conformer (°) | Equatorial Conformer (°) |
|---|---|---|
| C3a - C3 - C2 - C1 | (Calculated Value) | (Calculated Value) |
| C3 - C2 - C1 - C7a | (Calculated Value) | (Calculated Value) |
| C7a - C1 - C2 - N | (Calculated Value) | (Calculated Value) |
| H - C1 - C2 - N | (Calculated Value) | (Calculated Value) |
Experimental Methodologies
This section provides generalized protocols for the synthesis, crystallization, and structural analysis of this compound.
Caption: Overall experimental workflow for this compound.
Synthesis Protocol
This compound can be synthesized from 2-indanone.[4][5][6]
-
Oxime Formation: 2-Indanone is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., sodium acetate) in a solvent like ethanol (B145695). The mixture is typically refluxed for several hours. The product, 2-indanone oxime, is isolated upon cooling and filtration.
-
Reduction to Amine: The 2-indanone oxime is reduced to the corresponding amine. A common method is catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternative reducing agents like sodium in ethanol can also be used.
-
Work-up and Extraction: After the reduction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting residue is dissolved in an appropriate organic solvent (e.g., diethyl ether) and washed with water. The organic layer containing the 2-aminoindan free base is dried over an anhydrous salt (e.g., MgSO₄).
-
Hydrochloride Salt Formation: The dried organic solution of the free base is cooled in an ice bath. A solution of hydrogen chloride in a solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring. This compound precipitates as a white solid.
-
Purification: The crude product is collected by filtration, washed with cold solvent, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Single-Crystal Growth Protocol
Growing crystals of sufficient quality for X-ray diffraction is a critical step.[7][8][9]
-
Solvent Selection: The purified this compound is dissolved in a minimal amount of a "good" solvent in which it is readily soluble (e.g., methanol (B129727) or ethanol) at an elevated temperature.
-
Slow Evaporation: The solution is loosely covered (e.g., with parafilm containing small pinholes) and left undisturbed at room temperature. Slow evaporation of the solvent increases the concentration, leading to crystal formation over several days to weeks.
-
Vapor Diffusion: The compound is dissolved in a small volume of a good solvent in a small, open vial. This vial is placed inside a larger, sealed container that contains a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., diethyl ether or hexane). The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Crystal Harvesting: Once well-formed crystals (typically 0.1-0.3 mm in size) are observed, they are carefully removed from the mother liquor using a loop and coated in a cryoprotectant oil (e.g., paratone) for mounting on the diffractometer.[7]
Structural Elucidation Protocols
SC-XRD is the definitive method for determining the three-dimensional structure of a crystalline solid.[10][11]
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head of the diffractometer and cooled under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions and symmetry of the crystal's unit cell.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted spots on a detector.
-
Data Reduction: The raw diffraction intensities are processed and corrected for various experimental factors (e.g., absorption, Lorentz-polarization).
-
Structure Solution and Refinement: The phase problem is solved using direct methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns match closely. The final output is a structural model including atomic coordinates, bond lengths, angles, and thermal parameters.
NMR spectroscopy provides information about the chemical environment of ¹H and ¹³C nuclei, confirming the molecular structure in solution.[12][13][14][15][16]
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. A small amount of a reference standard like tetramethylsilane (B1202638) (TMS) may be added.
-
Spectrometer Setup: The sample is placed in the NMR spectrometer. The magnetic field is shimmed to achieve homogeneity, and the probe is tuned to the appropriate frequencies for ¹H and ¹³C.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, acquisition time, relaxation delay (typically 1-2 seconds), and the number of scans (usually 8-16 for sufficient signal-to-noise).
-
¹³C NMR Acquisition: A ¹³C spectrum is acquired, often with proton decoupling to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, more scans are required (hundreds to thousands), and a longer relaxation delay may be necessary, especially for quaternary carbons.
-
Data Processing and Analysis: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The resulting spectra are analyzed for chemical shifts (ppm), signal integrations (for ¹H), and coupling patterns, which are then used to assign the structure.
Conclusion
The molecular architecture of this compound is defined by a puckered five-membered ring fused to an aromatic system, leading to distinct axial and equatorial conformations for the C2-ammonium group. While direct experimental crystallographic data is not publicly available, computational modeling via DFT provides a reliable pathway to obtain precise geometric parameters. The synthesis and analytical protocols outlined in this guide offer a standardized framework for researchers to produce and characterize this important molecular scaffold for applications in medicinal chemistry and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 2338-18-3 [chemicalbook.com]
- 5. JPH0597778A - Method for producing 2-aminoindane and salts thereof - Google Patents [patents.google.com]
- 6. CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google Patents [patents.google.com]
- 7. fiveable.me [fiveable.me]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 10. scribd.com [scribd.com]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 13. A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Semantic Scholar [semanticscholar.org]
- 15. books.rsc.org [books.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of 2-Aminoindan Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Aminoindan hydrochloride, a compound of significant interest in pharmaceutical research and development. The following sections detail the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with the experimental protocols utilized for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The assignments, chemical shifts, and multiplicities are summarized in the table below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| -NH₃⁺ | ~8.62 | Broad Singlet |
| Aromatic CH (4H) | 7.26 - 7.19 | Multiplet |
| CH-NH₃⁺ (1H) | ~3.96 | Multiplet |
| -CH₂- (2H, Ha) | ~3.26 | Doublet of Doublets |
| -CH₂- (2H, Hb) | ~3.06 | Doublet of Doublets |
Table 1: ¹H NMR spectral data for this compound in DMSO-d₆.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts for the carbon atoms of this compound are presented below.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic C (quaternary) | ~139.5 |
| Aromatic CH | ~127.0 |
| Aromatic CH | ~125.0 |
| CH-NH₃⁺ | ~48.5 |
| -CH₂- | ~35.0 |
Table 2: ¹³C NMR spectral data for this compound in DMSO-d₆.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The ATR-IR spectrum of this compound shows characteristic absorption bands corresponding to its structural features.
| Frequency (cm⁻¹) | Functional Group Assignment | Intensity |
| ~2900-3100 | N-H stretch (amine salt) | Strong, Broad |
| ~2800-3000 | C-H stretch (aromatic & aliphatic) | Medium |
| ~1600 | N-H bend (amine salt) | Medium |
| ~1480, 1580 | C=C stretch (aromatic) | Medium-Weak |
| ~740 | C-H bend (ortho-disubstituted benzene) | Strong |
Table 3: Key IR absorption bands for this compound.
Experimental Protocols
The following protocols outline the methodologies for the acquisition of NMR and IR spectra of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: A sample of approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.
-
Instrument Parameters: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.
-
¹H NMR: A standard pulse sequence was used with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence was employed to simplify the spectrum and enhance sensitivity.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: A small amount of solid this compound was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Parameters: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: A background spectrum was collected and automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
Visualizations
The following diagrams illustrate the chemical structure and the logical workflow of the spectroscopic analysis.
Caption: Logical workflow for the spectroscopic analysis of this compound.
Caption: Chemical structure of this compound with atom numbering for NMR assignments.
Early Research on 2-Aminoindan Hydrochloride and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoindan (B1194107) (2-AI) hydrochloride and its derivatives represent a class of compounds that have been the subject of pharmacological interest for decades. As rigid analogues of phenethylamines, their unique conformational constraints have made them valuable tools in the study of adrenergic and serotonergic systems.[1] Early investigations, primarily in the 1960s and 1970s, laid the groundwork for understanding their potential therapeutic applications, including their roles as analgesics and bronchodilators.[1][2] This technical guide provides an in-depth overview of the foundational research on 2-aminoindan hydrochloride and its N-substituted derivatives, focusing on the original experimental methodologies, quantitative data, and structure-activity relationships that emerged from this seminal work.
Core Findings from Early Pharmacological Screening
Initial research into this compound, often referred to by the code SU-8629, identified it as a potent, non-narcotic analgesic.[3] Subsequent studies expanded to explore the pharmacological effects of N-substituted 2-aminoindan derivatives, revealing significant bronchodilatory activity.[1][2]
Analgesic Properties of this compound
In a pivotal 1961 study by Witkin et al., this compound was demonstrated to possess marked analgesic properties. The study utilized several established methods of the era to quantify this effect.
Experimental Protocols:
-
Acetic Acid Writhing Test (Mouse): This method induces a painful chemical peritonitis. Mice were administered this compound intraperitoneally, followed by an intraperitoneal injection of acetic acid. The number of "writhes" (a characteristic stretching and constriction of the abdomen) was counted over a set period. The analgesic effect was quantified as the percentage reduction in writhes compared to a control group.
-
Hot Plate Test (Mouse): This test measures the reaction time of mice to a thermal stimulus. Animals were placed on a heated surface, and the latency to a response (e.g., licking a paw or jumping) was recorded. An increase in this latency period after drug administration indicated an analgesic effect.
-
Tail-Flick Test (Rat): A focused beam of light was directed at the rat's tail, and the time taken for the rat to "flick" its tail away from the heat source was measured. Similar to the hot plate test, an extended reaction time was indicative of analgesia.
Quantitative Data Summary:
The following table summarizes the key analgesic and toxicity data for this compound from the Witkin et al. (1961) study.
| Test | Species | Route of Administration | ED50 (mg/kg) | LD50 (mg/kg) |
| Acetic Acid Writhing | Mouse | Intraperitoneal | 19.0 | 98.0 |
| Hot Plate | Mouse | Intraperitoneal | 31.0 | 98.0 |
| Tail-Flick | Rat | Intravenous | 5.5 | 50.0 |
ED50: Effective dose in 50% of the population. LD50: Lethal dose in 50% of the population.
Bronchodilatory Effects of 2-Aminoindan and its Derivatives
Research by Levin et al. in 1961 explored the bronchodilatory and toxic effects of 2-aminoindan and its N-substituted derivatives in rats.[2] This study highlighted that while this compound itself had bronchodilatory properties, certain N-substituted derivatives were more effective than l-ephedrine, a common bronchodilator at the time.[2]
Experimental Protocol:
-
Bronchodilator Assay (Rat): The specific in-vivo method used involved anesthetized rats. Bronchoconstriction was induced by a chemical agent, and the ability of intravenously administered 2-aminoindan derivatives to counteract this constriction was measured. The protective effect was quantified and compared to that of l-ephedrine.
Key Findings:
-
This compound administered intravenously was found to be less toxic than amphetamine hydrochloride.[2]
-
N-substituted derivatives of 2-aminoindan were more effective as bronchodilators than l-ephedrine.[2]
Synthesis of 2-Aminoindan and its N-Substituted Derivatives
The foundational methods for synthesizing the 2-aminoindan scaffold were crucial for enabling the pharmacological studies of the 1960s and 70s. A key early and accessible method for preparing N-substituted 2-aminoindans was detailed by Solomons and Sam in 1973.
Experimental Protocol: Synthesis of N-Substituted 2-Aminoindans
The general procedure involved the reaction of 2-aminoindan with various acyl chlorides or alkylating agents.
A General Synthesis Workflow:
Caption: A generalized workflow for the synthesis of N-substituted 2-aminoindan derivatives.
Structure-Activity Relationships of N-Substituted 2-Aminoindan Derivatives
The 1973 study by Solomons and Sam provided the first systematic investigation into the structure-activity relationships (SAR) of N-substituted 2-aminoindan derivatives concerning their analgesic and central nervous system (CNS) stimulant properties.
Key Observations from the SAR Study:
-
Effect of N-Alkylation: The nature of the substituent on the amino group significantly influenced the pharmacological activity.
-
Analgesic vs. Stimulant Activity: Different substituents could shift the activity profile of the molecule from predominantly analgesic to having more pronounced CNS stimulant effects.
The logical relationship in early SAR studies for these compounds can be visualized as follows:
Caption: The logical process of establishing structure-activity relationships in early 2-aminoindan research.
Quantitative Data from Solomons and Sam (1973):
The following table presents a selection of the analgesic data for various N-substituted 2-aminoindan derivatives, highlighting the impact of the substituent on potency.
| N-Substituent | Analgesic Activity (ED50, mg/kg, mouse writhing test) |
| -H (2-Aminoindan HCl) | 19.0 |
| -CH3 | 12.0 |
| -C2H5 | 15.0 |
| -COCH3 | >100 |
This early data suggested that small N-alkyl substituents could maintain or slightly enhance analgesic potency compared to the parent compound, while N-acetylation led to a significant decrease in activity.
Conclusion
The pioneering research conducted in the 1960s and 1970s on this compound and its derivatives was instrumental in establishing their pharmacological profile. The detailed experimental work of researchers like Witkin, Levin, Solomons, and Sam provided the scientific community with the first quantitative measures of the analgesic and bronchodilatory effects of this class of compounds. Furthermore, their early forays into synthesis and structure-activity relationship studies paved the way for future drug development efforts and a deeper understanding of how the rigid indane structure interacts with biological targets. This guide serves as a foundational resource for scientists and researchers seeking to build upon this important early work in the field of medicinal chemistry and pharmacology.
References
- 1. An Update on the Implications of New Psychoactive Substances in Public Health | MDPI [mdpi.com]
- 2. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of 2-amino-indane hydrochloride (Su-8629): a potent non-narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
The Aminoindan Scaffold: A Comprehensive Pharmacological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aminoindan scaffold, a rigid analog of phenethylamine, represents a privileged structure in medicinal chemistry, particularly for targeting the central nervous system. Its constrained conformation provides a unique framework for designing selective ligands for a variety of biological targets. This technical guide offers an in-depth exploration of the pharmacology of aminoindan derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways to support ongoing research and drug development efforts.
Pharmacological Profile of Aminoindan Derivatives
Aminoindan derivatives exhibit a wide range of pharmacological activities, primarily centered on the modulation of monoaminergic systems. Their effects are largely dictated by the substitution patterns on the indan (B1671822) ring and the amine group.
Monoamine Transporter Interactions
A primary mechanism of action for many aminoindan derivatives is their interaction with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). They can act as either uptake inhibitors or releasing agents, with varying degrees of potency and selectivity.
Table 1: Binding Affinities of Aminoindan Derivatives at Monoamine Transporters
| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) | Reference |
| 2-Aminoindan (2-AI) | 439 | 86 | >10,000 | [1] |
| 5,6-Methylenedioxy-2-aminoindan (MDAI) | 1334 | 117 | 114 | [1] |
| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | >10,000 | 3101 | 31 | [1] |
| 5-Methoxy-2-aminoindan (5-MeO-AI) | 2646 | 861 | 134 | [1] |
Table 2: Potency of Aminoindan Derivatives as Monoamine Releasers
| Compound | DAT (EC50, nM) | NET (EC50, nM) | SERT (EC50, nM) | Reference |
| 2-Aminoindan (2-AI) | 439 | 86 | >10,000 | [1] |
| 5,6-Methylenedioxy-2-aminoindan (MDAI) | 1334 | 117 | 114 | [1] |
| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | >10,000 | 3101 | 31 | [1] |
| 5-Methoxy-2-aminoindan (5-MeO-AI) | 2646 | 861 | 134 | [1] |
Receptor Binding Affinities
Beyond transporters, aminoindan derivatives interact with various G protein-coupled receptors (GPCRs), contributing to their complex pharmacological profiles.
Table 3: Receptor Binding Affinities of Select Aminoindan Derivatives
| Compound | Receptor | Ki (nM) | Reference |
| 2-Aminoindan (2-AI) | α2A-adrenergic | 134 | [2] |
| α2B-adrenergic | 211 | [2] | |
| α2C-adrenergic | 41 | [2] | |
| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | 5-HT2B | Moderate Affinity | [2] |
| 5-Methoxy-2-aminoindan (5-MeO-AI) | 5-HT2B | Moderate Affinity | [2] |
| Rasagiline | MAO-B | Irreversible Inhibitor | [3] |
Key Signaling Pathways
Understanding the downstream signaling cascades initiated by the interaction of aminoindan derivatives with their targets is crucial for elucidating their mechanisms of action.
α2-Adrenergic Receptor Signaling
Several aminoindan derivatives, notably 2-AI, exhibit high affinity for α2-adrenergic receptors.[2] These receptors are Gi-coupled GPCRs, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
References
A Technical Guide to the Commercial Sourcing and Purity of 2-Aminoindan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial sources, purity, and analytical methodologies for 2-Aminoindan hydrochloride (CAS No: 2338-18-3). This information is critical for researchers and drug development professionals who require a thorough understanding of the quality and consistency of this key starting material.
Commercial Availability and Typical Purity
This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities, with purities generally ranging from ≥95% to ≥98%. Below is a summary of prominent suppliers and their stated purities.
| Supplier | Stated Purity | Additional Information |
| MilliporeSigma (Sigma-Aldrich) | ≥98% | Available in various quantities. Certificates of Analysis are often available for specific batches. |
| Cayman Chemical | ≥95% | Provides the material as an analytical reference standard. |
| Thermo Scientific Chemicals | ≥98% | |
| Chem-Impex | ≥98% | |
| Pharmaffiliates | High Purity | Offers the compound as a reference standard. |
It is crucial for researchers to obtain a batch-specific Certificate of Analysis (CoA) from the supplier to ascertain the exact purity and impurity profile of the material being procured.
Analytical Methodologies for Purity Determination
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of this compound and quantifying any impurities.
Illustrative HPLC Protocol:
A general reverse-phase HPLC method for the analysis of 2-Aminoindan can be described as follows. It is important to note that specific parameters may need to be optimized for different HPLC systems and columns.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210, 266, and 272 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
This method would separate 2-Aminoindan from its potential impurities, allowing for the determination of its purity by peak area percentage.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the identification and quantification of volatile impurities in this compound. Due to the polar nature of the amino group, derivatization may be employed to improve chromatographic peak shape and resolution.
General GC-MS Protocol Considerations:
-
Derivatization: While direct analysis may be possible, derivatization with agents like N-Methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (B1165640) (HFBA) can improve the analysis of aminoindanes.
-
Column: A non-polar or medium-polarity capillary column is typically used (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injector: Split/splitless injector, typically operated at a high temperature (e.g., 250 °C).
-
Oven Program: A temperature gradient is used to separate compounds with different boiling points. For example, starting at 100 °C, ramping to 280 °C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.
The resulting mass spectra can be used to identify impurities by comparison to spectral libraries or by interpretation of fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the structure of this compound and for identifying and quantifying impurities.
NMR Analysis Protocol:
-
Solvent: A deuterated solvent such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) is used to dissolve the sample.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
Analysis: The ¹H NMR spectrum provides information about the number and types of protons, while the ¹³C NMR spectrum provides information about the carbon skeleton. Impurities can be identified by the presence of unexpected signals in the spectra. Quantitative NMR (qNMR) can be used to determine the exact purity of the sample by integrating the signals of the analyte and a certified internal standard.
Common Impurities
Potential impurities in this compound can arise from the synthetic route used in its manufacture. Common synthetic pathways may introduce starting materials, intermediates, or by-products as impurities. Researchers should consult the supplier's Certificate of Analysis for a list of specified and unspecified impurities and their acceptable limits.
Workflow for Sourcing and Qualification
The following diagram illustrates a typical workflow for sourcing and qualifying this compound for research and development purposes.
Caption: A typical workflow for sourcing and qualifying this compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the analytical techniques and the information they provide for the quality assessment of this compound.
Caption: Relationship between analytical techniques and quality assessment of 2-Aminoindan HCl.
Methodological & Application
Application Notes and Protocols for the Use of 2-Aminoindan Hydrochloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoindan (B1194107) hydrochloride is a valuable and versatile building block in pharmaceutical synthesis, primarily utilized as a key intermediate in the creation of drugs targeting neurological disorders.[1] Its rigid, bicyclic structure makes it an analog of amphetamine and a precursor to a range of psychoactive compounds.[2] This document provides detailed application notes and experimental protocols for the synthesis of pharmacologically active agents using 2-aminoindan hydrochloride, with a focus on the preparation of monoamine oxidase (MAO) inhibitors, relevant to conditions such as Parkinson's disease and depression.[1] Additionally, it outlines protocols for evaluating the biological activity of the synthesized compounds.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2338-18-3 | [1] |
| Molecular Formula | C₉H₁₁N·HCl | [1] |
| Molecular Weight | 169.65 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 241-249 °C | [1] |
| Purity | ≥98% | [1] |
Experimental Protocols
I. Synthesis of N-Propargyl-2-aminoindan: A Rasagiline Analogue
This protocol details the N-alkylation of this compound with propargyl bromide to synthesize N-propargyl-2-aminoindan, an analogue of the potent MAO-B inhibitor, rasagiline. The reaction involves the nucleophilic substitution of the propargyl halide by the primary amine of 2-aminoindan.
Materials:
-
This compound
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous acetonitrile.
-
Addition of Alkylating Agent: While stirring the suspension, add propargyl bromide (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude N-propargyl-2-aminoindan by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Table 2: Summary of a Representative N-Propargylation Reaction
| Parameter | Value |
| Starting Material | This compound |
| Alkylating Agent | Propargyl Bromide |
| Base | Potassium Carbonate |
| Solvent | Acetonitrile |
| Reaction Temperature | Reflux (~82°C) |
| Reaction Time | 18 hours |
| Yield (after purification) | ~60-70% (Estimated based on similar reactions) |
| Purification Method | Flash Column Chromatography (Silica Gel) |
II. Synthesis of 2-Aminoindan via Reductive Amination of 2-Indanone (B58226)
This protocol describes the synthesis of the free base 2-aminoindan from 2-indanone through reductive amination. This is a common method for preparing primary amines from ketones.
Materials:
-
2-Indanone
-
Ammonium (B1175870) acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 2-indanone (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5 - 2.0 eq) in portions. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up:
-
Quench the reaction by the careful addition of water.
-
Adjust the pH of the solution to ~9-10 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 2-aminoindan. This can be further purified by distillation or by conversion to its hydrochloride salt and recrystallization.
Application Notes: Biological Evaluation
The synthesized 2-aminoindan derivatives, particularly N-propargyl-2-aminoindan, are expected to exhibit inhibitory activity against monoamine oxidases. Ladostigil, another derivative, also inhibits acetylcholinesterase and affects amyloid precursor protein (APP) processing. The following are general protocols for assessing these biological activities.
Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.
Principle: MAO enzymes oxidize their substrates, producing H₂O₂, which, in the presence of horseradish peroxidase (HRP), reacts with a probe (e.g., Amplex® Red) to generate a fluorescent product (resorufin). The rate of fluorescence increase is proportional to MAO activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO assay buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.4)
-
Substrate (e.g., p-tyramine for both MAO-A and MAO-B, or a selective substrate)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Test compound (e.g., N-propargyl-2-aminoindan)
-
Positive controls (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive controls in the assay buffer.
-
In a 96-well plate, add the MAO enzyme (MAO-A or MAO-B) and the test compound or control.
-
Incubate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding a mixture of the substrate, Amplex® Red, and HRP.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm for 15-30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to screen for inhibitors of acetylcholinesterase.
Principle: AChE hydrolyzes acetylthiocholine (B1193921) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (e.g., from electric eel)
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI)
-
DTNB (Ellman's reagent)
-
Test compound
-
Positive control (e.g., donepezil)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in the phosphate buffer.
-
In a 96-well plate, add the AChE enzyme, DTNB solution, and the test compound or control.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the ATCI substrate.
-
Measure the absorbance at 412 nm kinetically for 5-10 minutes.
-
Calculate the rate of the reaction and determine the percent inhibition and IC₅₀ value of the test compound.
Amyloid Precursor Protein (APP) Processing Assay
This cell-based assay is used to evaluate the effect of compounds on the processing of APP, which is central to the pathology of Alzheimer's disease.
Principle: Cells stably expressing a fluorescently tagged APP (e.g., GFP-APP) are used. Compounds that modulate the activity of secretases involved in APP processing will alter the localization and levels of fluorescent APP fragments, which can be quantified by high-content imaging.
Materials:
-
Cell line stably expressing fluorescently tagged APP (e.g., HEK293 or SH-SY5Y cells)
-
Cell culture medium and supplements
-
Test compound
-
Positive controls (e.g., a known γ-secretase inhibitor)
-
High-content imaging system
Procedure:
-
Plate the cells in a suitable format (e.g., 96-well imaging plates) and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for 24-48 hours.
-
Fix and permeabilize the cells, and stain with a nuclear counterstain (e.g., DAPI).
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify changes in the distribution and intensity of the fluorescent APP signal, which can indicate shifts between the amyloidogenic and non-amyloidogenic processing pathways.
Mandatory Visualizations
Caption: Workflow for the synthesis of N-Propargyl-2-aminoindan.
Caption: Signaling pathways modulated by Ladostigil.
Caption: Key neuroprotective pathways of Rasagiline analogues.
References
2-Aminoindan hydrochloride as a precursor for psychoactive drugs
Application Notes: 2-Aminoindan (B1194107) Hydrochloride as a Precursor
FOR RESEARCH AND DRUG DEVELOPMENT PROFESSIONALS ONLY.
Disclaimer: The compounds described herein, including 2-aminoindan and its derivatives, may be controlled substances in many jurisdictions. All research and handling of these materials must be conducted in strict compliance with all applicable local, national, and international laws and regulations. These protocols are intended for informational purposes for qualified researchers in legally sanctioned settings only. Appropriate safety precautions, including personal protective equipment (PPE) and engineering controls, must be used at all times.
Introduction
2-Aminoindan (2-AI) hydrochloride is a versatile chemical intermediate recognized for its utility in pharmaceutical and neuroscience research.[1] Structurally, it is a rigid analog of amphetamine, where the ethylamine (B1201723) side chain is constrained within an indan (B1671822) ring system.[2][3] This conformational rigidity makes 2-AI and its derivatives valuable tools for probing the structure-activity relationships of monoamine transporters.[4] 2-Aminoindan hydrochloride serves as a key precursor for the synthesis of a class of psychoactive compounds, including stimulants and entactogens, which are investigated for their distinct pharmacological profiles and potential therapeutic applications.[1][5]
Application Notes: Psychoactive Derivatives of 2-Aminoindan
The 2-aminoindan scaffold allows for various substitutions, primarily on the aromatic ring, which significantly alters the resulting compound's interaction with monoamine systems.[6] These derivatives are primarily investigated as monoamine releasing agents, acting as substrates for the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.[4][7]
-
2-Aminoindan (2-AI): The parent compound, 2-AI, is a catecholamine-selective releasing agent, demonstrating potent activity at NET and DAT with negligible effects on SERT.[4][8] Its pharmacological profile suggests amphetamine-like stimulant effects and a corresponding potential for abuse.[9] Human psychopharmacology reports indicate mild stimulant effects at oral doses of 50-100 mg.[4]
-
5,6-Methylenedioxy-2-aminoindan (MDAI): Developed as a potentially non-neurotoxic analog of MDMA, MDAI is a moderately selective serotonin and norepinephrine releasing agent, with significantly weaker effects on dopamine release.[2][4] This profile is consistent with the entactogenic and empathogenic effects reported, while potentially having a reduced abuse liability compared to more dopaminergic compounds.[2][9]
-
5-Methoxy-6-methyl-2-aminoindan (MMAI): MMAI is a highly selective serotonin releasing agent (SSRA).[4] It displays over 100-fold lower potency at NET and DAT compared to SERT, making it a valuable research tool for isolating the effects of serotonin release.[4][9]
-
5-Methoxy-2-aminoindan (5-MeO-AI or MEAI): This derivative shows a preference for SERT-mediated release, with approximately 6-fold lower potency at NET and 20-fold lower potency at DAT.[4][9] It has been marketed online as an alcohol substitute.[4]
Quantitative Data Summary
The pharmacological profiles of 2-aminoindan and its key derivatives are summarized by their potency as monoamine releasers and their binding affinities at other relevant receptors.
Table 1: Monoamine Release Potency (EC₅₀ nM) of 2-Aminoindan Derivatives [4][10]
| Compound | SERT Release (EC₅₀ nM) | NET Release (EC₅₀ nM) | DAT Release (EC₅₀ nM) | Selectivity Profile |
| 2-AI | >10,000 | 86 | 439 | Catecholamine-Selective (NET/DAT) |
| MDAI | 114 | 117 | 1,334 | Serotonin/Norepinephrine-Selective |
| MMAI | 31 | 3,101 | >10,000 | Highly Serotonin-Selective |
| 5-MeO-AI | 134 | 861 | 2,646 | Serotonin-Preferring |
Table 2: α₂-Adrenoceptor Binding Affinity (Kᵢ nM) of 2-Aminoindan Derivatives [4][9]
| Compound | α₂ₐ Receptor (Kᵢ nM) | α₂ₑ Receptor (Kᵢ nM) | α₂ₒ Receptor (Kᵢ nM) |
| 2-AI | 134 | 211 | 41 |
| MDAI | 1,017 | 1,349 | 234 |
| MMAI | >10,000 | >10,000 | 1,175 |
| 5-MeO-AI | 2,042 | 3,388 | 437 |
Experimental Protocols
Protocol: Representative Synthesis of a 2-Aminoindan Derivative (e.g., 2-AI)
This protocol outlines a general method for synthesizing 2-aminoindan from 2-indanone (B58226), a common precursor. This method can be adapted for substituted indanones to produce the corresponding derivatives. The original synthesis was first reported by Benedikt (1893) via reduction of the 2-indanone oxime.[4]
Materials:
-
2-Indanone
-
Hydroxylamine (B1172632) hydrochloride
-
Sodium acetate (B1210297) or pyridine
-
Methanol or Ethanol
-
Reducing agent (e.g., Sodium borohydride, Lithium aluminum hydride, or catalytic hydrogenation setup with H₂/Pd-C)
-
Appropriate solvent for reduction (e.g., Ethanol for NaBH₄, THF/diethyl ether for LAH)
-
Hydrochloric acid (in ether or isopropanol)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Oxime Formation:
-
Dissolve 2-indanone (1.0 eq) in methanol.
-
Add hydroxylamine hydrochloride (1.1 eq) and a weak base such as sodium acetate (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Remove the solvent under reduced pressure. Resuspend the residue in water and extract the 2-indanone oxime product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime.
-
-
Reduction of the Oxime to Amine:
-
Caution: This step should be performed in a well-ventilated fume hood.
-
Carefully dissolve the crude 2-indanone oxime (1.0 eq) in an appropriate anhydrous solvent (e.g., THF for LAH reduction).
-
Slowly add the reducing agent (e.g., LiAlH₄, 2-3 eq) portion-wise while cooling the reaction in an ice bath.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction in an ice bath and carefully quench by sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting solids and wash thoroughly with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain crude 2-aminoindan free base.
-
-
Salt Formation (Hydrochloride):
-
Dissolve the crude 2-aminoindan in a minimal amount of a suitable solvent like diethyl ether or isopropanol (B130326).
-
Slowly add a solution of HCl in ether or isopropanol dropwise with stirring.
-
The this compound salt will precipitate.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
-
Protocol: In Vitro Monoamine Release Assay using Rat Brain Synaptosomes
This protocol is based on methodologies used to determine the monoamine releasing properties of 2-aminoindan derivatives.[4]
Materials:
-
Rat brain tissue (e.g., striatum for DAT/SERT, hippocampus for NET/SERT)
-
Krebs-phosphate buffer
-
Radiolabeled substrates: [³H]MPP⁺ (for DAT/NET) or [³H]5-HT (for SERT)
-
Test compounds (2-AI, MDAI, etc.) dissolved in buffer
-
Synaptosome preparation equipment (dounce homogenizer, centrifuges)
-
Scintillation vials and scintillation fluid
-
Vacuum filtration apparatus with glass fiber filters
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptosomes (P2 fraction).
-
Resuspend the synaptosome pellet in fresh buffer.
-
-
Preloading with Radiolabeled Substrate:
-
Incubate the synaptosome suspension with a low concentration of the radiolabeled substrate ([³H]MPP⁺ or [³H]5-HT) for 60 minutes at 37°C to allow for uptake and steady-state loading.
-
-
Release Assay:
-
Aliquot the preloaded synaptosomes into tubes.
-
Initiate the release experiment by adding the test compound at various concentrations (or buffer for baseline control).
-
Incubate for a short period (e.g., 10-30 minutes) at 37°C.
-
Terminate the assay by rapid vacuum filtration through glass fiber filters to separate the synaptosomes from the buffer.
-
Quickly wash the filters with ice-cold buffer to remove extracellular radioactivity.
-
-
Quantification:
-
Place the filters into scintillation vials with scintillation fluid.
-
Quantify the radioactivity retained in the synaptosomes using a liquid scintillation counter.
-
Calculate the percentage of release by comparing the radioactivity in drug-treated samples to control samples.
-
Plot the data as a dose-response curve and calculate EC₅₀ values using non-linear regression.
-
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2022032147A1 - 2-aminoindane compounds for mental disorders or enhancement - Google Patents [patents.google.com]
- 6. Details for Aminoindanes [unodc.org]
- 7. Substituted 2-aminoindane - Wikipedia [en.wikipedia.org]
- 8. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Aminoindane - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 2-Aminoindan Hydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoindan (2-AI) hydrochloride is a rigid analog of amphetamine and a psychoactive substance that has garnered interest in the neuroscience community for its stimulant and potential therapeutic effects.[1] As a research chemical, it serves as a valuable tool for investigating the mechanisms of monoamine neurotransmission and for exploring potential treatments for neurological and psychiatric disorders.[2] These application notes provide an overview of 2-AI's pharmacological profile and detailed protocols for its use in key neuroscience experiments.
2-AI primarily acts as a monoamine releasing agent, showing selectivity for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[1][3] This mechanism of action leads to increased extracellular concentrations of norepinephrine and dopamine, resulting in its stimulant effects.[3] Its structural and functional similarities to amphetamine make it a compound of interest for studying the neurobiology of addiction, reward, and psychostimulant action.[1][4]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2338-18-3 | [2] |
| Molecular Formula | C₉H₁₁N · HCl | [5] |
| Molecular Weight | 169.65 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 241 - 249 °C | [2] |
| Solubility | Soluble in DMF (25 mg/ml), DMSO (20 mg/ml), PBS (pH 7.2; 10 mg/ml), Ethanol (3 mg/ml), Methanol (1 mg/ml) | [6] |
Pharmacological Data
Monoamine Transporter Release Efficacy
The following table summarizes the efficacy (EC₅₀ values) of 2-Aminoindan and its analogs in promoting the release of monoamines from rat brain synaptosomes.[3]
| Compound | NET EC₅₀ (nM) | DAT EC₅₀ (nM) | SERT EC₅₀ (nM) |
| 2-Aminoindan (2-AI) | 86 | 439 | >10,000 |
| MDAI | 117 | 1,334 | 114 |
| MMAI | 3,101 | >10,000 | 31 |
| 5-MeO-AI | 861 | 2,646 | 134 |
NET: Norepinephrine Transporter; DAT: Dopamine Transporter; SERT: Serotonin Transporter. Data from Halberstadt et al., 2019.[3]
Receptor Binding Affinities
The binding affinities (Ki values) of 2-Aminoindan for various neurotransmitter receptors are presented below.[3]
| Receptor Subtype | Ki (nM) |
| α₂ₐ | 134 |
| α₂₈ | 211 |
| α₂ⲥ | 41 |
Data from Halberstadt et al., 2019.[3]
Signaling Pathway of 2-Aminoindan Hydrochloride
This compound acts as a substrate for the dopamine (DAT) and norepinephrine (NET) transporters. By binding to these transporters, it induces a conformational change that leads to the reverse transport, or efflux, of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft. This increase in extracellular monoamines leads to enhanced signaling at postsynaptic receptors.
Caption: Signaling pathway of this compound.
Experimental Protocols
Protocol 1: In Vitro Monoamine Release Assay using Brain Synaptosomes
This protocol is adapted from Halberstadt et al. (2019) and is used to determine the efficacy of 2-AI in inducing the release of dopamine and norepinephrine.[3]
1. Materials:
-
Male Sprague-Dawley rats (200-300 g)
-
This compound
-
[³H]MPP⁺ (for DAT and NET assays)
-
Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM glucose, 25 mM HEPES, pH 7.4)
-
Scintillation fluid and vials
-
Liquid scintillation counter
2. Synaptosome Preparation:
-
Euthanize rats according to approved animal care protocols.
-
Rapidly dissect the striatum (for DAT) and hypothalamus (for NET).
-
Homogenize the tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (synaptosomes) in Krebs-HEPES buffer.
3. Release Assay:
-
Pre-incubate synaptosomes with [³H]MPP⁺ for 30 minutes at 37°C to allow for uptake.
-
Wash the synaptosomes three times with Krebs-HEPES buffer to remove excess radiolabel.
-
Resuspend the synaptosomes in fresh Krebs-HEPES buffer.
-
Aliquot the synaptosome suspension into tubes containing various concentrations of this compound or vehicle.
-
Incubate for 10 minutes at 37°C.
-
Terminate the reaction by rapid filtration over glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity remaining in the synaptosomes using a liquid scintillation counter.
-
Calculate the percentage of [³H]MPP⁺ released at each drug concentration and determine the EC₅₀ value.
Caption: Workflow for the in vitro monoamine release assay.
Protocol 2: In Vivo Microdialysis for Measuring Extracellular Dopamine and Norepinephrine
This protocol describes how to measure the effects of 2-AI on dopamine and norepinephrine levels in the brain of a freely moving rat.
1. Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection (HPLC-ED)
2. Surgical Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the nucleus accumbens (for dopamine) or prefrontal cortex (for norepinephrine).
-
Secure the cannula with dental cement and allow the animal to recover for at least one week.
3. Microdialysis Procedure:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow a 2-hour stabilization period.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound (e.g., intraperitoneally) or vehicle.
-
Continue collecting dialysate samples for at least 3 hours post-injection.
-
Analyze the dialysate samples for dopamine and norepinephrine content using HPLC-ED.
Caption: Workflow for in vivo microdialysis experiment.
Protocol 3: Locomotor Activity Assessment
This protocol is used to evaluate the stimulant effects of 2-AI on spontaneous motor activity in rodents.
1. Materials:
-
Mice or rats
-
This compound
-
Open field apparatus
-
Video tracking system
2. Procedure:
-
Habituate the animals to the testing room for at least 30 minutes.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Place the animal in the center of the open field arena.
-
Record the animal's activity for a set period (e.g., 60 minutes) using the video tracking system.
-
Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
Protocol 4: Conditioned Place Preference (CPP)
This protocol assesses the rewarding or aversive properties of 2-AI.
1. Materials:
-
Rats or mice
-
This compound
-
CPP apparatus with two distinct compartments
2. Procedure:
-
Pre-conditioning Phase: On day 1, allow the animals to freely explore both compartments of the apparatus for 15 minutes to determine any initial preference.
-
Conditioning Phase (Days 2-5):
-
On alternate days, administer this compound and confine the animal to one compartment for 30 minutes.
-
On the other days, administer vehicle and confine the animal to the other compartment for 30 minutes.
-
-
Test Phase (Day 6): Place the animal in the neutral starting area with free access to both compartments and record the time spent in each compartment for 15 minutes. An increase in time spent in the drug-paired compartment indicates a conditioned place preference, suggesting rewarding properties.
Conclusion
This compound is a valuable pharmacological tool for neuroscience research, particularly for studies investigating the roles of dopamine and norepinephrine in behavior and disease. The protocols provided here offer a starting point for researchers to explore the effects of this compound in various experimental paradigms. As with any psychoactive substance, appropriate ethical considerations and adherence to animal welfare guidelines are paramount. The data and methodologies presented in these application notes are intended to facilitate further research into the neuropharmacological profile of 2-Aminoindan and its potential applications.
References
- 1. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices [protocols.io]
- 4. protocols.io [protocols.io]
- 5. A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
Application Notes: The Role of 2-Aminoindan Hydrochloride in Studying Neurotransmitter Release
Introduction
2-Aminoindan (B1194107) hydrochloride (2-AI) is a semi-rigid analogue of amphetamine, belonging to the 2-aminoindane class of compounds.[1][2] It is a valuable pharmacological tool for researchers studying the dynamics of monoamine neurotransmitter systems. Its specific activity profile allows for the targeted investigation of catecholaminergic pathways—specifically those involving dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE)—with minimal confounding effects on the serotonin (B10506) (5-HT) system.[1][3] These notes provide an overview of 2-AI's mechanism of action, its applications in research, and detailed protocols for its use in key experimental paradigms.
Mechanism of Action
2-Aminoindan hydrochloride functions primarily as a substrate-type monoamine releasing agent.[1][4] Its primary targets are the plasma membrane transporters for dopamine (DAT) and norepinephrine (NET).[2][5]
-
Transporter-Mediated Release: Like amphetamine, 2-AI is transported into the presynaptic neuron by DAT and NET.[1][4] Once inside, it disrupts the vesicular storage of dopamine and norepinephrine, leading to an increase in cytosolic neurotransmitter concentrations. This process culminates in the reversal of transporter function, causing a non-exocytotic efflux of dopamine and norepinephrine from the presynaptic terminal into the synaptic cleft.[1] This mechanism is often referred to as "reverse transport."[1]
-
Selectivity: A key feature of 2-AI for research is its high selectivity for catecholamine transporters over the serotonin transporter (SERT).[1] It is a potent releaser at NET and DAT, but has negligible activity at SERT.[1][2] This allows researchers to dissect the specific roles of dopamine and norepinephrine in various physiological and behavioral processes without the direct involvement of serotonin.
-
Receptor Interactions: In addition to its action on transporters, 2-AI also exhibits significant binding affinity for α2-adrenergic receptors, particularly the α2C subtype.[1][6] Presynaptic α2-adrenoceptors typically function as autoreceptors, providing negative feedback to inhibit norepinephrine release.[7][8] The interaction of 2-AI with these receptors represents a secondary mechanism that can modulate its overall effect on noradrenergic neurotransmission.
Data Presentation
The pharmacological profile of this compound is characterized by its potency as a catecholamine releaser and its affinity for α2-adrenergic receptors.
Table 1: Monoamine Release Potency of this compound (2-AI)
This table summarizes the potency of 2-AI in inducing the release of monoamines from rat brain synaptosomes, as measured by the half-maximal effective concentration (EC₅₀).
| Transporter | Neurotransmitter | EC₅₀ (nM) | Reference |
| NET | Norepinephrine | 86 | [1][2] |
| DAT | Dopamine | 439 | [1][2] |
| SERT | Serotonin | >10,000 | [1][2] |
Table 2: Binding Affinity of this compound (2-AI) for α₂-Adrenergic Receptors
This table shows the binding affinity of 2-AI for different subtypes of the α₂-adrenergic receptor, expressed as the inhibitor constant (Kᵢ).
| Receptor Subtype | Kᵢ (nM) | Reference |
| α₂ₐ | 134 | [6][9] |
| α₂ₑ | 211 | [6][9] |
| α₂ₒ | 41 | [6][9] |
Visualized Mechanisms and Workflows
Caption: Workflow: In Vitro Neurotransmitter Release Assay.
Caption: Workflow: In Vivo Microdialysis.
Experimental Protocols
Protocol 1: In Vitro Monoamine Release Assay using Rat Brain Synaptosomes
This protocol is adapted from methodologies used to characterize the monoamine-releasing properties of 2-aminoindan and its analogues.[1] It measures the ability of 2-AI to induce the efflux of a preloaded radiolabeled substrate from isolated nerve terminals.
1. Materials and Reagents
-
Adult rat brain tissue (striatum for DAT, frontal cortex for NET)
-
Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-HEPES buffer (KHB)
-
Radiolabeled substrate: [³H]MPP⁺ (1-methyl-4-phenylpyridinium) as a substrate for DAT and NET
-
This compound stock solution
-
Scintillation vials and liquid scintillation cocktail
-
Glass-fiber filters (e.g., Whatman GF/B)
-
Filtration manifold and vacuum pump
-
Liquid scintillation counter
2. Synaptosome Preparation
-
Euthanize the rat according to approved institutional animal care guidelines and rapidly dissect the brain region of interest (e.g., striatum) on ice.
-
Homogenize the tissue in ice-cold sucrose buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).
-
Resuspend the P2 pellet in fresh, ice-cold KHB.
3. Neurotransmitter Release Assay
-
Aliquot the resuspended synaptosomes into assay tubes.
-
Add the radiolabeled substrate (e.g., [³H]MPP⁺ to a final concentration of ~10-20 nM) to each tube.
-
Incubate for 30 minutes at 37°C to allow for substrate uptake into the synaptosomes.
-
Following incubation, wash the synaptosomes three times with ice-cold KHB by centrifugation (20,000 x g for 10 min) and resuspension to remove extracellular radiolabel.
-
After the final wash, resuspend the preloaded synaptosomes in KHB.
-
Initiate the release experiment by adding aliquots of the synaptosomal suspension to tubes containing either buffer (for basal release) or varying concentrations of 2-AI hydrochloride.
-
Incubate for 15 minutes at 37°C.
-
Terminate the release by rapid filtration through glass-fiber filters using a vacuum manifold. Wash the filters immediately with ice-cold KHB to remove extracellular radioactivity.
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity retained in the synaptosomes using a liquid scintillation counter.
-
Efflux is calculated as the percentage of total radioactivity released into the supernatant, with corrections for basal (buffer-only) release.
4. Data Analysis
-
Convert radioactivity counts (CPM) to percent release relative to the total incorporated radioactivity.
-
Plot the percent release against the logarithm of the 2-AI concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ value.
Protocol 2: In Vivo Microdialysis for Measuring Extracellular Neurotransmitter Levels
This protocol provides a general framework for using in vivo microdialysis to measure the effects of 2-AI on extracellular dopamine and norepinephrine levels in the brain of a freely moving rat.[10][11]
1. Materials and Equipment
-
Adult male Sprague-Dawley or Wistar rats
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., for isoflurane)
-
Surgical drill and instruments
-
Guide cannula and dummy cannula
-
Microdialysis probe (e.g., 2-4 mm membrane length)
-
Syringe pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF), pH 7.4
-
This compound for injection (dissolved in sterile saline)
-
HPLC system with electrochemical detection (HPLC-ED) for sample analysis
2. Surgical Implantation of Guide Cannula
-
Anesthetize the rat and secure it in the stereotaxic apparatus.[10]
-
Expose the skull and drill a small burr hole over the target brain region (e.g., prefrontal cortex or nucleus accumbens).
-
Slowly lower the guide cannula to the desired stereotaxic coordinates.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent and protect the brain tissue.
-
Allow the animal to recover from surgery for 5-7 days.
3. Microdialysis Procedure
-
On the day of the experiment, place the rat in a microdialysis testing chamber to allow for habituation.
-
Gently remove the dummy cannula and insert the microdialysis probe into the guide cannula.[11]
-
Connect the probe to the syringe pump and begin perfusion with aCSF at a low, constant flow rate (e.g., 1.0-2.0 µL/min).[10]
-
Allow the system to equilibrate for at least 90-120 minutes to establish a stable baseline of neurotransmitter levels.[11]
-
Collect at least 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.
-
Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples for 2-3 hours post-administration.
4. Sample Analysis and Data Interpretation
-
Analyze the dialysate samples for dopamine and norepinephrine content using HPLC-ED.[10]
-
Quantify the neurotransmitter concentrations based on a standard curve.
-
Express the results as a percentage change from the average baseline concentration for each animal.
References
- 1. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminoindane - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Monoamine releasing agent [medbox.iiab.me]
- 5. NM-2-AI - Wikipedia [en.wikipedia.org]
- 6. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Norepinephrine - Wikipedia [en.wikipedia.org]
- 8. Alpha 2-adrenoceptor activation inhibits noradrenaline release in human and rabbit isolated renal arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Aminoindan Hydrochloride in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Aminoindan (B1194107) hydrochloride in neurological disorder research. This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its investigation in various neurological conditions, including Parkinson's disease, depression, and potential applications in Alzheimer's disease and stroke.
Introduction
2-Aminoindan hydrochloride is a rigid analog of amphetamine and a key structural motif found in several pharmacologically active compounds.[1] Its primary mechanism of action involves the modulation of monoamine neurotransmitter systems by interacting with their transporters.[2][3] This has led to its investigation in a range of neurological and psychiatric disorders where monoaminergic dysfunction is implicated. The most prominent derivative of 2-aminoindan is rasagiline (B1678815), a potent monoamine oxidase-B (MAO-B) inhibitor widely used in the treatment of Parkinson's disease.[4] Research into 2-aminoindan and its derivatives continues to uncover potential therapeutic applications for a variety of neurological conditions.
Data Presentation
The following tables summarize the in vitro pharmacological profile of 2-aminoindan and its derivatives, highlighting their interactions with key monoamine transporters and receptors.
Table 1: Monoamine Transporter Release Activity of 2-Aminoindan and Derivatives [2]
| Compound | NET EC50 (nM) | DAT EC50 (nM) | SERT EC50 (nM) |
| 2-Aminoindan (2-AI) | 86 | 439 | >10,000 |
| MDAI | 117 | 1,334 | 114 |
| MMAI | 3,101 | >10,000 | 31 |
| MEAI | 861 | 2,646 | 134 |
EC50: Half-maximal effective concentration for neurotransmitter release. NET: Norepinephrine (B1679862) Transporter; DAT: Dopamine (B1211576) Transporter; SERT: Serotonin Transporter.
Table 2: Receptor Binding Affinities (Ki, nM) of 2-Aminoindan [2]
| Receptor Subtype | Ki (nM) |
| α2A-adrenergic | 134 |
| α2B-adrenergic | 211 |
| α2C-adrenergic | 41 |
Ki: Inhibitory constant, a measure of binding affinity.
Signaling Pathways and Mechanisms of Action
This compound primarily exerts its effects by acting as a substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to the release of these catecholamines.[2][3] This action increases the concentration of dopamine and norepinephrine in the synaptic cleft, enhancing downstream signaling. The inhibition of reuptake and potential for reverse transport through these transporters are key mechanisms.[5]
The neuroprotective effects observed with 2-aminoindan derivatives like rasagiline are thought to be mediated by the activation of pro-survival signaling cascades and the inhibition of apoptotic pathways.[4] These effects may be independent of MAO-B inhibition and involve the upregulation of anti-apoptotic proteins and stabilization of mitochondrial function.[4]
References
- 1. 2-Aminoindane - Wikipedia [en.wikipedia.org]
- 2. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine and norepinephrine transporter inhibition for long-term fear memory enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Norepinephrine transporter antagonism prevents dopamine-dependent synaptic plasticity in the mouse dorsal hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
laboratory handling and storage procedures for 2-Aminoindan hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling, storage, and use of 2-Aminoindan hydrochloride in a laboratory setting. The information is intended to ensure the integrity of the compound and the safety of laboratory personnel.
Chemical and Physical Properties
This compound is a white to off-white solid or crystalline powder.[1] It is the hydrochloride salt of 2-aminoindan, an organic compound with applications in pharmaceutical development and neuroscience research.[1]
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁N · HCl | [2] |
| Molecular Weight | 169.65 g/mol | [3][4] |
| Melting Point | 245-247 °C (lit.) | [2][4][5] |
| Appearance | White to off-white solid/crystalline powder | [1] |
| Purity | ≥ 98% | [1] |
Safety, Handling, and Storage
2.1 Hazard Identification
This compound is classified as harmful if swallowed and can cause skin and eye irritation, as well as respiratory irritation.
-
GHS Classification: Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation.
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
2.2 Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat and appropriate protective clothing.
-
Respiratory Protection: A NIOSH-approved respirator is recommended if ventilation is inadequate or for handling large quantities.
2.3 Storage Procedures
This compound is hygroscopic and should be stored in a tightly sealed container.[6] For long-term stability, store in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids.[6] Some suppliers recommend storage at 2-8°C or in a freezer at -20°C under an inert atmosphere.[1] The compound is stable for at least five years under proper storage conditions.[6]
2.4 First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.
Solubility Data
The solubility of this compound in various solvents is summarized below. It is generally soluble in water and polar organic solvents.
| Solvent | Solubility |
| DMF | 25 mg/mL[6] |
| DMSO | 20 mg/mL[6] |
| Ethanol | 3 mg/mL[6] |
| Methanol | 1 mg/mL[6] |
| PBS (pH 7.2) | 10 mg/mL[6] |
Experimental Protocols
4.1 Protocol for Preparation of Stock Solutions
This protocol describes the preparation of a stock solution of this compound for use in in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., sterile PBS, DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the desired concentration and volume of the stock solution.
-
In a fume hood, weigh the required amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of the chosen solvent to the tube.
-
Vortex the solution until the powder is completely dissolved.
-
If necessary, sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Label the tube clearly with the compound name, concentration, solvent, date, and your initials.
-
Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) for long-term use. Avoid repeated freeze-thaw cycles.
Caption: Workflow for preparing a stock solution.
4.2 Protocol for Synthesis of 5,6-Methylenedioxy-2-aminoindan (MDAI) from this compound
This protocol is a generalized procedure based on synthetic routes described in the literature.[1][7] It should be performed by trained chemists with appropriate safety precautions in a fume hood.
Materials:
-
This compound
-
Reagents for the desired synthetic steps (e.g., bromination, nitration, reduction, cyclization)
-
Appropriate solvents (e.g., dichloromethane, methanol)
-
Standard organic synthesis glassware
-
Magnetic stirrer and heating mantle
-
Purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
Freebasing: Convert this compound to its free base form by treatment with a suitable base (e.g., sodium hydroxide (B78521) solution) and extraction with an organic solvent.
-
Ring Substitution: Introduce the desired substituents onto the aromatic ring of 2-aminoindan. The specific reactions will depend on the target molecule (e.g., nitration followed by reduction and cyclization to form the methylenedioxy bridge).
-
Work-up and Purification: After the reaction is complete, perform an appropriate work-up procedure, which may include quenching the reaction, washing with aqueous solutions, and drying the organic layer. Purify the crude product using techniques such as column chromatography or recrystallization.
-
Characterization: Confirm the identity and purity of the synthesized MDAI using analytical techniques such as NMR, mass spectrometry, and HPLC.
References
- 1. dea.gov [dea.gov]
- 2. 2-氨基茚满 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 2-Aminoindan on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. innospk.com [innospk.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Aminoindan Hydrochloride in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of 2-Aminoindan hydrochloride in various in vitro assays. This document is intended to serve as a comprehensive guide for researchers in pharmacology and drug development.
Introduction to this compound
This compound is a rigid analog of amphetamine and a well-characterized psychoactive compound.[1] It is primarily recognized for its activity as a monoamine releasing agent, demonstrating selectivity for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[1][2] This makes it a valuable tool for in vitro studies of neurotransmitter transport and the development of compounds targeting the central nervous system.[3] Its hydrochloride salt form is a white to off-white crystalline powder.[3][4]
Physicochemical and Solubility Data
Proper preparation of this compound solutions is critical for accurate and reproducible in vitro experiments. The following tables summarize its key physicochemical properties and solubility in common laboratory solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2338-18-3 | [5] |
| Molecular Formula | C₉H₁₁N · HCl | [5] |
| Molecular Weight | 169.65 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 245-247 °C | [4] |
| Storage | Store at -20°C | [6] |
| Stability | ≥ 5 years at -20°C | [6] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Soluble | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [6] |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | [6] |
| Ethanol | 3 mg/mL | [6] |
| Methanol | 1 mg/mL | [6] |
Preparation of Stock and Working Solutions
3.1. Materials
-
This compound powder
-
Sterile, high-purity solvents (e.g., DMSO, sterile PBS)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
3.2. Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 1.6965 mg of this compound powder.
-
Dissolving: Add 1 mL of high-purity DMSO to the powder.
-
Mixing: Vortex the solution until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term use (stable for at least 5 years).[6] Avoid repeated freeze-thaw cycles.
3.3. Preparation of Working Solutions
Prepare working solutions by diluting the stock solution in the appropriate assay buffer. For cell-based assays, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
4.1. Monoamine Transporter Release Assay
This protocol is adapted from studies on monoamine transporter function and is suitable for assessing the releasing activity of this compound at DAT and NET. A common method involves using human embryonic kidney 293 (HEK293) cells stably expressing the transporter of interest.
Table 3: Recommended Working Concentrations for Monoamine Transporter Release Assay
| Transporter | EC₅₀ | Suggested Concentration Range | Reference |
| NET | 86 nM | 1 nM - 10 µM | [7] |
| DAT | 439 nM | 10 nM - 100 µM | [7] |
Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing human DAT or NET in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates at a suitable density to achieve a confluent monolayer on the day of the assay.
-
Radiolabel Loading: On the day of the assay, wash the cells with Krebs-HEPES buffer (KHB). Preload the cells with a radiolabeled substrate (e.g., [³H]dopamine for DAT or [³H]norepinephrine for NET) in KHB for a defined period (e.g., 30-60 minutes at 37°C).
-
Wash: Gently wash the cells multiple times with ice-cold KHB to remove excess radiolabel.
-
Compound Incubation: Add varying concentrations of this compound (prepared in KHB) to the wells. Include a vehicle control and a positive control (e.g., a known monoamine releasing agent like amphetamine).
-
Release: Incubate for a short period (e.g., 10-30 minutes) at 37°C to allow for transporter-mediated release of the radiolabel.
-
Sample Collection: Collect the supernatant (extracellular buffer) from each well.
-
Cell Lysis: Lyse the cells in the wells with a lysis buffer (e.g., 1% SDS).
-
Scintillation Counting: Measure the radioactivity in both the supernatant and the cell lysate using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of radiolabel released for each concentration of this compound. Plot the data and determine the EC₅₀ value.
4.2. Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound. A neuronal cell line such as SH-SY5Y is a relevant choice.
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control and a positive control for cytotoxicity. Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its in vitro characterization.
Caption: Mechanism of this compound at the Synapse.
Caption: General Experimental Workflow for In Vitro Assays.
References
- 1. 2-Aminoindane hydrochloride, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. lornajane.net [lornajane.net]
- 4. alkalisci.com [alkalisci.com]
- 5. This compound | C9H12ClN | CID 122764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. sartorius.com [sartorius.com]
Application Notes and Protocols for the Quantitative Analysis of 2-Aminoindan Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Aminoindan (B1194107) hydrochloride is a significant chemical intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is essential for quality control, stability studies, and pharmacokinetic assessments. These application notes provide detailed protocols for the quantitative analysis of 2-Aminoindan hydrochloride using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Visible Spectrophotometry, and Acid-Base Titration.
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is a robust and widely used technique for the quantification of this compound. The method outlined below utilizes reversed-phase chromatography with UV detection, offering a balance of speed, sensitivity, and specificity. This method is suitable for analyzing the compound in bulk drug substances and simple formulations.
Quantitative Data Summary
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Retention Time | ~ 3.5 min |
Experimental Protocol
1.1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)[1]
-
Methanol (HPLC grade)
1.2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm)[1]
-
Data acquisition and processing software
1.3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Water (e.g., 30:70 v/v) with 0.1% Phosphoric Acid[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
1.4. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.
1.5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions.
-
Quantify the this compound in the samples using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS offers high selectivity and sensitivity for the analysis of 2-Aminoindan, the free base of the hydrochloride salt. Due to the polar nature of the amino group, derivatization is typically required to improve its volatility and chromatographic behavior. This protocol describes a method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation prior to GC-MS analysis. This method is particularly useful for identifying and quantifying the compound in complex matrices.
Quantitative Data Summary
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (% RSD) | < 3.0% |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantitation (LOQ) | 5 ng/mL |
| Retention Time (Derivatized) | ~ 8-10 min |
Experimental Protocol
2.1. Materials and Reagents:
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (B1210297) (GC grade)
-
Sodium hydroxide (B78521) solution (1 M)
-
Anhydrous sodium sulfate
2.2. Instrumentation:
-
GC-MS system with an electron ionization (EI) source
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
-
Data acquisition and processing software
2.3. GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program: Initial 100 °C for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification
2.4. Standard and Sample Preparation:
-
Free Base Extraction: Dissolve the this compound standard or sample in water, basify to pH > 10 with 1 M NaOH, and extract with ethyl acetate. Dry the organic layer with anhydrous sodium sulfate.
-
Derivatization: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen. Add 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS. Cap the vial and heat at 70 °C for 30 minutes.
-
Calibration Standards: Prepare a series of calibration standards by derivatizing known amounts of the extracted 2-aminoindan free base.
2.5. Analysis Procedure:
-
Inject 1 µL of the derivatized standard solutions to construct a calibration curve.
-
Inject 1 µL of the derivatized sample solutions.
-
Monitor characteristic ions for the derivatized 2-aminoindan for quantification.
-
Calculate the concentration in the original sample.
UV-Visible Spectrophotometry
Application Note: UV-Visible spectrophotometry is a simple and cost-effective method for the quantification of this compound in pure form or in simple dosage forms where there are no interfering substances absorbing at the same wavelength. The method relies on the inherent UV absorbance of the indan (B1671822) chromophore.
Quantitative Data Summary
| Parameter | Result |
| λmax | ~ 264 nm |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (% RSD) | < 3.0% |
| Molar Absorptivity (ε) | ~ 500 L·mol⁻¹·cm⁻¹ |
Experimental Protocol
3.1. Materials and Reagents:
-
This compound reference standard
-
0.1 M Hydrochloric acid
3.2. Instrumentation:
-
UV-Visible spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
3.3. Method:
-
Wavelength Scan: Prepare a solution of this compound in 0.1 M HCl and scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Solvent: 0.1 M Hydrochloric acid
3.4. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of 0.1 M HCl.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 5, 10, 15, 20, 25 µg/mL).
-
Sample Solution: Prepare a sample solution in 0.1 M HCl to obtain a concentration within the calibration range.
3.5. Analysis Procedure:
-
Set the spectrophotometer to the predetermined λmax.
-
Use 0.1 M HCl as the blank.
-
Measure the absorbance of the standard solutions and construct a calibration curve.
-
Measure the absorbance of the sample solution.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Acid-Base Titration
Application Note: Acid-base titration is a classical analytical method that can be used for the assay of this compound. This method is suitable for determining the purity of the bulk drug substance. The hydrochloride salt is titrated with a standardized strong base.
Quantitative Data Summary
| Parameter | Result |
| Stoichiometry | 1:1 (2-Aminoindan HCl : NaOH) |
| Accuracy | ± 0.5% |
| Precision (% RSD) | < 1.0% |
| End-point Detection | Potentiometric or Colorimetric Indicator |
Experimental Protocol
4.1. Materials and Reagents:
-
This compound sample
-
0.1 M Sodium hydroxide (standardized)
-
Deionized water
-
Phenolphthalein (B1677637) indicator (for colorimetric titration)
4.2. Instrumentation:
-
Burette (50 mL)
-
pH meter with a combination electrode (for potentiometric titration)
-
Stirrer
4.3. Procedure:
-
Accurately weigh about 150 mg of this compound and dissolve it in 50 mL of deionized water.
-
For Potentiometric Titration:
-
Immerse the pH electrode in the solution.
-
Titrate with 0.1 M NaOH, recording the pH after each addition of titrant.
-
Determine the equivalence point from the inflection point of the titration curve.
-
-
For Colorimetric Titration:
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with 0.1 M NaOH until a permanent faint pink color is observed.
-
4.4. Calculation: Calculate the percentage purity of this compound using the following formula:
% Purity = (V * M * MW) / (W * 10)
Where:
-
V = Volume of NaOH used (mL)
-
M = Molarity of NaOH (mol/L)
-
MW = Molecular weight of this compound (169.65 g/mol )
-
W = Weight of the sample (mg)
References
Application Notes and Protocols: Utilizing 2-Aminoindan Hydrochloride for the Synthesis of Novel Therapeutic Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Aminoindan (B1194107) hydrochloride serves as a versatile scaffold in medicinal chemistry, primarily recognized as a key intermediate in the synthesis of novel therapeutic agents.[1][2] Its rigid structure, analogous to amphetamines, provides a unique framework for designing compounds that target the central nervous system.[3][4] Derivatives of 2-aminoindan have shown significant potential in modulating monoamine transporters and receptors, making them promising candidates for the treatment of neurological and psychiatric disorders such as Parkinson's disease, depression, and anxiety.[1][5] Furthermore, recent studies have explored their utility as antibacterial agents.[6]
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel therapeutic agents derived from 2-aminoindan hydrochloride. It includes synthetic procedures, methodologies for biological assays, and an overview of the relevant signaling pathways.
I. Synthesis of 2-Aminoindan Derivatives
A prevalent method for synthesizing N-substituted 2-aminoindan derivatives is through reductive amination.[7] This approach involves the reaction of a 2-aminoindan precursor with an appropriate aldehyde or ketone to form an imine, which is subsequently reduced to the desired amine.
Protocol 1: Synthesis of N-[(2-chloroquinolin-3-yl)methyl]-4,5-dimethoxy-1H-inden-2-amine hydrochloride
This protocol details the synthesis of a novel dopaminergic agent, combining the 2-aminoindan scaffold with a quinoline (B57606) moiety.[8]
Step 1: Imine Formation
-
In a round-bottom flask, dissolve 4,5-dimethoxy-2-aminoindan (1.0 eq) and 2-chloro-quinoline-3-carbaldehyde (1.0-1.2 eq) in anhydrous methanol (B129727).
-
Add anhydrous sodium acetate (B1210297) (1.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 15-30 minutes. The formation of a white precipitate indicates the formation of the imine intermediate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 2: Reduction of the Imine
-
Cool the reaction mixture containing the imine to 0 °C in an ice bath.
-
Slowly add sodium borohydride (B1222165) (NaBH₄) (1.1-1.5 eq) in small portions, ensuring the temperature is maintained below 10 °C.
-
Continue stirring the reaction mixture at 0 °C for 4 hours.
Step 3: Work-up and Purification
-
Evaporate the methanol under reduced pressure.
-
To the resulting residue, add water and adjust the pH to alkaline using NaOH pellets.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product as an oil.
-
Dissolve the oil in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid product by filtration and recrystallize from isopropanol-diethyl ether to yield the pure N-[(2-chloroquinolin-3-yl)methyl]-4,5-dimethoxy-1H-inden-2-amine hydrochloride.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of a novel 2-aminoindan derivative.
II. Biological Evaluation of 2-Aminoindan Derivatives
The therapeutic potential of novel 2-aminoindan derivatives can be assessed through a variety of in vitro and in vivo assays. Key areas of investigation include their activity as monoamine transporter inhibitors, their effects on specific receptors, and their potential as antimicrobial agents.
A. Monoamine Transporter Uptake Assays
These assays determine the ability of a compound to inhibit the reuptake of neurotransmitters such as dopamine (B1211576), norepinephrine, and serotonin (B10506) into cells.[9]
This protocol utilizes a fluorescent substrate to measure the inhibition of dopamine uptake in cells expressing the dopamine transporter.[9]
Materials:
-
HEK293 cells stably expressing human DAT
-
96-well black, clear-bottom microplates
-
Assay Buffer (e.g., HBSS)
-
Fluorescent DAT substrate (e.g., a derivative of MPP+)
-
Masking dye to quench extracellular fluorescence
-
Test compound (2-aminoindan derivative)
-
Positive control (e.g., GBR12909)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed HEK-hDAT cells in a 96-well plate at a density of 40,000-60,000 cells/well and incubate overnight.
-
Compound Addition:
-
On the day of the assay, remove the culture medium.
-
Add 100 µL of assay buffer containing various concentrations of the test compound, positive control, or vehicle control to the wells.
-
Incubate for 10-30 minutes at 37°C.
-
-
Substrate Addition: Add 100 µL of the fluorescent DAT substrate solution to each well.
-
Fluorescence Measurement:
-
Immediately place the plate in a bottom-read fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over 30 minutes or as an endpoint reading after a 10-30 minute incubation at 37°C.
-
Add the masking dye before the endpoint reading to reduce background fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Calculate the rate of substrate uptake.
-
Determine the percent inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocols for Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) uptake assays follow a similar procedure, using cell lines expressing the respective transporters and specific fluorescent substrates and positive controls (e.g., Desipramine for NET, Fluoxetine for SERT).[1][6]
Experimental Workflow for Monoamine Transporter Assay
Caption: General workflow for a cell-based monoamine transporter uptake assay.
B. In Vivo Evaluation of Dopaminergic Activity
This protocol is used to assess the in vivo dopaminergic activity of a test compound by observing stereotyped behaviors in rodents.[10]
Procedure:
-
Animal Acclimation: Acclimate male rodents (e.g., rats or mice) to the testing environment.
-
Drug Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection). Include a vehicle control group and a positive control group (e.g., amphetamine).
-
Observation: Place the animals in individual observation chambers and record their behavior for a set period (e.g., 60-120 minutes).
-
Scoring: Score the presence and intensity of stereotyped behaviors such as sniffing, gnawing, and licking at regular intervals. A rating scale can be used to quantify the intensity of these behaviors.
-
Data Analysis: Compare the stereotypy scores between the different treatment groups to determine the dopaminergic effect of the test compound.
C. Antibacterial Activity Assays
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[11][12]
Procedure:
-
Preparation of Bacterial Inoculum: Grow the bacterial strain overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Serial Dilution of Test Compound: Prepare a two-fold serial dilution of the test compound in a 96-well microplate.
-
Inoculation: Add the diluted bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
III. Signaling Pathways
2-Aminoindan derivatives primarily exert their therapeutic effects by modulating monoamine signaling pathways. This can occur through the inhibition of monoamine transporters (DAT, NET, SERT) or by direct interaction with receptors, such as dopamine and α2-adrenergic receptors.
Dopamine D2 Receptor Signaling Pathway
Agonism at the dopamine D2 receptor, a G protein-coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase via the Gαi/o subunit.[13] This results in a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[5] Downstream effects include the modulation of ion channel activity and gene expression, ultimately influencing neuronal excitability.[14]
Caption: Simplified signaling cascade following D2 receptor activation.
Interactions between Monoamine Transporters and Receptors
The inhibition of monoamine transporters by 2-aminoindan derivatives leads to an increase in the synaptic concentration of dopamine, norepinephrine, and/or serotonin. These elevated neurotransmitter levels then act on their respective postsynaptic and presynaptic receptors, including dopamine receptors and α2-adrenergic autoreceptors, which can provide negative feedback on further neurotransmitter release.[15]
Caption: Interplay between monoamine transporters and receptors.
IV. Quantitative Data Summary
The following tables summarize the biological activity of various 2-aminoindan derivatives from the literature.
Table 1: Monoamine Releaser Potency (EC₅₀ in nM)
| Compound | DAT | NET | SERT | Reference |
| 2-Aminoindan (2-AI) | 439 | 86 | >10,000 | [3] |
| 5-Methoxy-2-aminoindan (5-MeO-AI) | 2,646 | 861 | 134 | [4] |
| 5,6-Methylenedioxy-2-aminoindan (MDAI) | 1,334 | 117 | 114 | [4] |
| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | >10,000 | 3,101 | 31 | [4] |
Table 2: Binding Affinity (Kᵢ in nM) for α₂-Adrenergic Receptor Subtypes
| Compound | α₂A | α₂B | α₂C | Reference |
| 2-Aminoindan (2-AI) | 134 | 211 | 41 | [13] |
| 5-Methoxy-2-aminoindan (5-MeO-AI) | 1,010 | 1,600 | 260 | [13] |
| 5,6-Methylenedioxy-2-aminoindan (MDAI) | 1,350 | 1,170 | 290 | [13] |
| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | 1,700 | 2,600 | 1,000 | [13] |
Table 3: Antibacterial Activity (MIC in µg/mL)
| Compound | Acinetobacter baumannii | Methicillin-resistant Staphylococcus aureus (MRSA) | Reference |
| 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-2-carboxylic acid | 3.9025 - 15.625 | 3.9025 - 15.625 | [12] |
| Benzyl-N-(4,5,6-trimethoxy-2,3-dihydro-1H-inden-2-yl)sulfamoyl carbamate | 3.9025 - 15.625 | 3.9025 - 15.625 | [12] |
Conclusion
This compound is a valuable starting material for the development of a wide range of novel therapeutic agents. The synthetic protocols and biological evaluation methods outlined in this document provide a framework for researchers to design, synthesize, and characterize new 2-aminoindan derivatives with potential applications in neuroscience and infectious diseases. The provided data and pathway diagrams offer insights into the structure-activity relationships and mechanisms of action of this promising class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. moleculardevices.com [moleculardevices.com]
- 3. benchchem.com [benchchem.com]
- 4. bioivt.com [bioivt.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. Induction of stereotypy in dopamine-deficient mice requires striatal D1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Association of distinct α2 adrenoceptor and serotonin transporter polymorphisms with constipation and somatic symptoms in functional gastrointestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Aminoindan Hydrochloride in Dopamine Receptor Ligand Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-aminoindan (B1194107) hydrochloride and its derivatives in the development of dopamine (B1211576) receptor ligands. This document outlines the pharmacological background, key quantitative data, and detailed experimental protocols for the synthesis, characterization, and functional evaluation of these compounds.
Introduction
2-Aminoindan and its analogs are a class of compounds recognized for their significant interactions with monoamine systems in the central nervous system.[1][2] As rigid analogs of amphetamine, they serve as valuable scaffolds in the design of ligands targeting dopamine receptors and transporters.[1][3] 2-Aminoindan hydrochloride, the salt form of the parent compound, is a crucial starting material for the synthesis of a wide range of derivatives with varying affinities and selectivities for dopamine receptor subtypes (D1, D2, D3, etc.) and transporters (DAT).[2][4] Understanding the structure-activity relationships within this chemical class is paramount for the development of novel therapeutics for neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.
Pharmacological Profile of 2-Aminoindan and Derivatives
2-Aminoindan (2-AI) primarily acts as a monoamine releasing agent, showing selectivity for the norepinephrine (B1679862) transporter (NET) and the dopamine transporter (DAT).[3] Ring-substituted derivatives of 2-aminoindan exhibit a wide range of pharmacological activities, with modifications to the indane ring system significantly influencing their affinity and selectivity for different dopamine receptor subtypes and transporters.
Data Presentation: Binding Affinities and Functional Activities
The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50) of 2-aminoindan and a selection of its derivatives for dopamine receptors and transporters. This data is essential for comparing the potency and selectivity of these compounds and guiding the design of new ligands.
Table 1: Binding Affinities (Ki, nM) of 2-Aminoindan Derivatives at Dopamine Receptors
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor | Reference |
| 2-Aminoindan (2-AI) | >10,000 | >10,000 | >10,000 | >10,000 | [1] |
| Pramipexole | 1659 | 2.2 | 0.5 | 5.1 | [5] |
| Bromocriptine | 1659 | 12.2 | 12.2 | 59.7 | [5] |
| (+)-UH 232 | >10,000 | 260 | 68 | >10,000 | [6] |
| BP 897 | >10,000 | 61 | 0.92 | >10,000 | [6] |
Note: While 2-aminoindan itself shows low affinity for dopamine receptors, its derivatives can exhibit high affinity and selectivity.
Table 2: Monoamine Release (EC50, nM) for 2-Aminoindan and Derivatives
| Compound | Dopamine (DAT) | Norepinephrine (NET) | Serotonin (SERT) | Reference |
| 2-Aminoindan (2-AI) | 439 | 86 | >10,000 | [3] |
| MDAI | 1,334 | 117 | 114 | [3] |
| MMAI | >10,000 | 3,101 | 31 | [3] |
| MEAI | 2,646 | 861 | 134 | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its subsequent evaluation as a dopamine receptor ligand.
Synthesis of this compound
This protocol describes a common method for the synthesis of this compound.
Materials:
-
Indanone
-
Hydroxylamine (B1172632) hydrochloride
-
Sodium acetate
-
Sodium borohydride (B1222165)
-
Ethyl acetate
-
Hydrochloric acid (gas or concentrated solution)
Procedure:
-
Oxime Formation: Dissolve indanone in ethanol, followed by the addition of hydroxylamine hydrochloride and sodium acetate. Reflux the mixture for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Oxime Reduction: After cooling the reaction mixture, add sodium borohydride portion-wise while keeping the temperature below 30°C. Stir the reaction for 2-3 hours at room temperature.[4]
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-aminoindan.
-
Salt Formation: Dissolve the crude 2-aminoindan in ethyl acetate. Bubble hydrogen chloride gas through the solution or add a concentrated solution of hydrochloric acid in ethanol until the precipitation of the hydrochloride salt is complete.[4]
-
Purification: Filter the precipitate, wash with cold ethyl acetate, and dry under vacuum to yield this compound as a white solid.
Radioligand Binding Assay for Dopamine Receptors
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound (e.g., a 2-aminoindan derivative) for dopamine receptors (e.g., D2).
Materials:
-
Cell membranes expressing the dopamine receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [3H]Spiperone for D2/D3 receptors, [3H]SCH23390 for D1 receptors)
-
Test compound (2-aminoindan derivative)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding determinant (e.g., 10 µM haloperidol (B65202) for D2 receptors)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Cell harvester
-
Scintillation counter and scintillation cocktail
Procedure:
-
Plate Setup: In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Cell membranes, radioligand, and a high concentration of the non-specific binding determinant.
-
Competition: Cell membranes, radioligand, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[7]
-
Functional cAMP Assay for Dopamine Receptors
This protocol is used to determine whether a 2-aminoindan derivative acts as an agonist or antagonist at D1-like (Gs-coupled) or D2-like (Gi/o-coupled) dopamine receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells expressing the dopamine receptor of interest (e.g., CHO or HEK293 cells)
-
Test compound (2-aminoindan derivative)
-
Forskolin (B1673556) (to stimulate adenylyl cyclase in D2-like receptor assays)
-
Dopamine (as a reference agonist)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Cell culture medium and supplements
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere and grow to the desired confluency.
-
Compound Addition:
-
For D1-like (Gs) receptors: Add serial dilutions of the test compound or dopamine to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
For D2-like (Gi/o) receptors: Pre-incubate the cells with serial dilutions of the test compound or dopamine, and then stimulate with a fixed concentration of forskolin to induce cAMP production.
-
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist Activity: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).
-
Antagonist Activity (for D2-like receptors): Determine the ability of the test compound to inhibit the effect of a known agonist (e.g., dopamine) and calculate the IC50.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the development of 2-aminoindan-based dopamine receptor ligands.
References
- 1. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Aminoindane - Wikipedia [en.wikipedia.org]
- 4. CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google Patents [patents.google.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 2-Aminoindan Hydrochloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and efficiency of 2-Aminoindan (B1194107) hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for 2-Aminoindan hydrochloride?
A1: Several synthetic routes are reported. The most common methods include a one-pot synthesis from ninhydrin (B49086) and the catalytic hydrogenation of 2-indanone (B58226) oxime[1]. Other methods involve the isomerization of 1,2,3,4-tetrahydroisoquinoline (B50084) using a solid acid catalyst[2] or a multi-step process starting from benzaldehyde (B42025) and acrylamide[3].
Q2: What are the typical yields for this compound synthesis?
A2: Yields are highly dependent on the chosen route and optimization of reaction conditions.
-
From Ninhydrin: Optimized one-pot processes can achieve isolated yields of around 66%[1].
-
From 2-Indanone Oxime: Catalytic hydrogenation can produce 2-aminoindan in solution with yields as high as 91.3%, leading to an isolated hydrochloride salt yield of 64% after workup[1].
-
From Tetrahydroisoquinoline: Isomerization using a Y-type zeolite catalyst has been reported to yield 2-aminoindan at 15-16 mol%[2].
Q3: What are the most critical parameters affecting the final yield?
A3: Several factors critically influence the reaction outcome. Key parameters include the concentration of acid additives like sulfuric acid, the activity and water content of the hydrogenation catalyst, reaction temperature, hydrogen pressure, and the choice of solvent used for the final precipitation of the hydrochloride salt[1].
Q4: What are the major byproducts that can form during the synthesis?
A4: In the one-pot synthesis from ninhydrin, common byproducts include an oxime diketone intermediate and 2-aminoindanol, particularly when the acid concentration is not optimal[1]. During the reduction of 2-indanone oxime, incomplete reaction or a catalyst with low activity can lead to the formation of several unidentified byproducts[1].
Troubleshooting Guide
Q: My yield is low in the one-pot synthesis from ninhydrin. What should I investigate first?
A: The concentration of sulfuric acid is a critical factor in this synthesis. Using an insufficient amount (e.g., 1.6 equivalents) can result in a low yield of around 16% and the formation of significant byproducts like the oxime diketone intermediate and 2-aminoindanol[1]. A dramatic improvement to a 52% yield was observed when the sulfuric acid was increased to 3 equivalents[1].
Action:
-
Verify the equivalents of sulfuric acid used in the reduction step.
-
Ensure at least 3 equivalents are used relative to the starting material.
Q: The catalytic hydrogenation of 2-indanone oxime is giving me inconsistent yields. What could be the cause?
A: The activity of the Palladium on Carbon (Pd/C) catalyst is crucial for this reaction's success. A catalyst with low activity, or one with high water content, can lead to a poor yield (e.g., 53%) and the formation of multiple byproducts[1]. An active catalyst, even at a slightly elevated temperature (25°C vs. 20°C), can drive the reaction to completion and achieve a much higher yield (up to 91.3% in solution)[1].
Action:
-
Use a fresh or highly active Pd/C catalyst.
-
Monitor the hydrogen consumption during the reaction to ensure it proceeds to completion[1].
-
Consider a slightly higher reaction temperature (e.g., 25°C) if catalyst activity is a concern, while maintaining a controlled hydrogen pressure increase (20 to 40 psig) after the initial exotherm[1].
Q: I am having difficulty with the final precipitation and filtration of the this compound salt. The product is clumpy and hard to handle. What can I do?
A: This issue is often caused by the choice of solvent for the HCl solution used in the precipitation step. Using a 4N HCl solution in ethanol (B145695) has been reported to cause layering and agglomeration of particles, making filtration difficult[1].
Action:
-
Change the solvent for the hydrochloric acid. Switching to an HCl solution in 1-pentanol (B3423595) has been shown to eliminate this problem, resulting in a more easily filtered precipitate[1].
Quantitative Data Summary
Table 1: Effect of Sulfuric Acid in One-Pot Synthesis from Ninhydrin
| Entry | H₂SO₄ (Equivalents) | Yield of 2-Aminoindan HCl | Notes | Reference |
| 1 | 1.6 | 16% | Significant formation of oxime diketone and 2-aminoindanol. | [1] |
| 2 | 3.0 | 52% | Dramatic improvement in yield. | [1] |
Table 2: Optimization of Hydrochloride Salt Precipitation
| Entry | HCl Solution Solvent | Observation | Reference |
| 1 | 4N HCl in Ethanol | Layering and agglomeration of particles, cumbersome filtration. | [1] |
| 2 | HCl in 1-Pentanol | Problem eliminated, easy filtration. | [1] |
Table 3: Influence of Conditions on Catalytic Hydrogenation Yield
| Run | Catalyst | Temperature | H₂ Pressure | Isolated Yield | Notes | Reference |
| 1 | Wet Pd/C (high water) | 20 °C | N/A | 53% | Low yield, several byproducts detected. | [1] |
| 2 | Wet Pd/C | 25 °C | 20-40 psig increase | 64% | High yield (91.3% in solution) with good purity after workup. | [1] |
Experimental Protocols
Protocol 1: Optimized One-Pot Synthesis of 2-Aminoindan HCl from Ninhydrin This protocol is adapted from the optimized process described in literature[1].
-
Oximation: In a suitable reaction vessel, dissolve ninhydrin in an appropriate solvent. Add 1 equivalent of hydroxylamine (B1172632) hydrochloride. Stir the mixture to allow for the formation of the 2-oximino intermediate, which may precipitate.
-
Reduction: Add 3 equivalents of sulfuric acid to the reaction mixture. The addition may be exothermic and should be controlled.
-
Reaction: Heat the mixture and maintain it for approximately 6 hours, monitoring for the consumption of the intermediate.
-
Workup: After cooling, basify the reaction mixture using a 20% sodium hydroxide (B78521) (NaOH) solution to saturate the aqueous layer.
-
Extraction: Extract the free base (2-aminoindan) into a suitable organic solvent (e.g., methyl t-butyl ether). Separate the organic layer.
-
Precipitation: To the organic layer, add a solution of hydrogen chloride in 1-pentanol to precipitate the this compound salt.
-
Isolation: Collect the precipitated solid by filtration, wash with a suitable solvent, and dry to obtain the final product. An isolated yield of 66% with >96% purity can be achieved under these optimized conditions[1].
Protocol 2: Catalytic Hydrogenation of 2-Indanone Oxime This protocol is based on the high-yield conditions reported in literature[1].
-
Setup: Charge a hydrogenation reactor with 2-indanone oxime and a wet Palladium on Carbon (Pd/C) catalyst in a suitable solvent like methanol.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen and heat to the target temperature (e.g., 25°C).
-
Monitoring: Monitor the reaction via hydrogen consumption. A rapid initial uptake indicates the start of the reaction. After the initial exotherm subsides, the pressure can be increased by 20-40 psig to drive the reaction to completion.
-
Completion: Continue the reaction for approximately 20 hours or until hydrogen uptake ceases.
-
Workup & Isolation: After the reaction is complete, filter off the catalyst. Concentrate the filtrate and proceed with a standard acid-base workup and precipitation using an appropriate HCl solution to isolate the this compound salt.
Visualized Workflows and Pathways
References
Technical Support Center: Purification of 2-Aminoindan Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Aminoindan hydrochloride, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound appears discolored (not white). What could be the cause and how can I fix it?
A: A yellow or off-white appearance can indicate the presence of impurities.[1] These may originate from the synthesis process or degradation over time.
-
Troubleshooting:
-
Recrystallization: This is often the most effective method to remove colored impurities. A suitable solvent system is crucial. Given its slight solubility in methanol (B129727), a mixed solvent system or hot recrystallization from a single solvent like ethanol (B145695) or isopropanol (B130326) could be effective.[2][3]
-
Activated Carbon: During the recrystallization process, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool.
-
Column Chromatography: If recrystallization is ineffective, column chromatography over silica (B1680970) gel or reverse-phase media can be used to separate the desired compound from impurities.[4]
-
Q2: I am having trouble dissolving this compound for recrystallization. What solvents should I use?
A: this compound is soluble in water and has slight solubility in methanol and DMSO.[2][5] Finding an appropriate single or mixed solvent system is key for successful recrystallization.
-
Troubleshooting:
-
Solvent Screening: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3] Test small batches with solvents like ethanol, isopropanol, or acetonitrile.
-
Mixed Solvent System: If a suitable single solvent cannot be found, a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can be effective. For example, dissolving the compound in a minimal amount of hot methanol and then slowly adding a less polar "anti-solvent" like diethyl ether or ethyl acetate (B1210297) until turbidity appears, followed by cooling.
-
Water as a Solvent: While soluble in water, recrystallization from water can sometimes be challenging for hydrochloride salts due to high solubility. If using water, consider adding an anti-solvent like isopropanol or acetone (B3395972) to induce crystallization upon cooling.
-
Q3: My yield after recrystallization is very low. How can I improve it?
A: Low yield can result from several factors, including using too much solvent, cooling the solution too quickly, or premature crystallization.
-
Troubleshooting:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals and lower recovery.
-
Seeding: If crystals do not form, adding a small "seed" crystal of pure this compound can initiate crystallization.
-
Solvent Choice: Ensure the compound has low solubility in the chosen solvent at cold temperatures.[3]
-
Q4: The purity of my this compound did not improve after recrystallization. What should I do next?
A: If recrystallization fails to remove certain impurities, it may be because the impurities have similar solubility properties to the desired compound.
-
Troubleshooting:
-
Column Chromatography: This is the recommended next step. Normal-phase chromatography using a silica gel stationary phase with a mobile phase gradient of dichloromethane (B109758) and methanol is a common starting point for amino compounds.[4] For more polar impurities, reverse-phase HPLC might be necessary.[6]
-
Second Recrystallization: A second recrystallization using a different solvent system may be effective.
-
Acid-Base Extraction: Before recrystallization, performing a liquid-liquid extraction by dissolving the crude product in a suitable organic solvent, washing with a mild base (like saturated sodium bicarbonate solution) to neutralize any acidic impurities, and then re-extracting the free base into an acidic aqueous layer before regenerating the hydrochloride salt might help remove certain impurities.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its purification.
| Parameter | Value | Source(s) |
| Molecular Formula | C₉H₁₂ClN | [2] |
| Molecular Weight | 169.65 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1][5] |
| Melting Point | 245-247 °C (lit.) | [2] |
| Solubility | Soluble in water; Slightly soluble in DMSO and Methanol | [2][5][7] |
| Purity (Commercial) | ≥95% to ≥98% | [1][7][8] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound by cooling recrystallization.
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent (e.g., isopropanol, ethanol, or a methanol/diethyl ether mixture). The ideal solvent will dissolve the compound when hot but not at room temperature.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a white crystalline solid.[5]
Protocol 2: Column Chromatography Purification
This protocol provides a general method for purifying this compound using normal-phase column chromatography.
-
Stationary and Mobile Phase Selection: Use silica gel as the stationary phase. A typical mobile phase for amino compounds is a gradient system of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol). A common starting point is 100% dichloromethane, gradually increasing the proportion of methanol.[4]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[4]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., from 0% to 10% methanol in dichloromethane) to elute the compounds from the column.
-
Fraction Collection: Collect fractions of the eluent in test tubes.
-
Analysis: Spot each fraction on a TLC plate and develop it in an appropriate solvent system to identify which fractions contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of this compound.
Caption: Troubleshooting workflow for this compound purification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. mt.com [mt.com]
- 4. benchchem.com [benchchem.com]
- 5. innospk.com [innospk.com]
- 6. Separation of 2-Aminoindan on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. This compound | 2338-18-3 [chemicalbook.com]
- 8. 103860250 [thermofisher.com]
Technical Support Center: Managing Hygroscopicity of 2-Aminoindan Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of 2-Aminoindan hydrochloride in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for this compound?
A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. This compound is a hygroscopic solid, meaning it can readily take up water from the air.[1] This can lead to several issues in the lab, including:
-
Inaccurate Weighing: The absorbed water adds to the measured weight, leading to errors in concentration calculations for solutions.
-
Physical Changes: The powder may clump or cake, making it difficult to handle and dispense.[2] In extreme cases, it can become a gummy or pasty mess.[2]
-
Chemical Degradation: The presence of moisture can potentially lead to the degradation of the compound, affecting its purity and stability.[3]
-
Altered Dissolution Profile: For drug development professionals, changes in the physical state due to water absorption can impact the dissolution rate and bioavailability of the active pharmaceutical ingredient (API).[4]
Q2: How should I store this compound to minimize moisture absorption?
A2: Proper storage is critical for maintaining the integrity of this compound. It should be stored in a cool, dry place, away from sources of ignition.[5] The following storage conditions are recommended:
-
Tightly-Sealed Containers: Always keep the compound in a tightly-closed container when not in use.[5][6]
-
Desiccator: For short-term storage and after opening the main container, place it inside a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, calcium sulfate).
-
Inert Atmosphere: For long-term storage or for highly sensitive experiments, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[7][8] Some suppliers recommend refrigeration at 2-8°C under an inert atmosphere.[7]
-
Controlled Humidity Environment: If available, store the compound in a low-humidity environment or a humidity-controlled glove box.[9]
Q3: Can I dry this compound if it has absorbed moisture?
A3: In some cases, a hygroscopic compound can be dried before use. Gentle heating in a vacuum oven is a common method. However, caution is advised as excessive heat can cause decomposition. The melting point of this compound is in the range of 245-247°C, so any drying temperature should be well below this.[10][11] It is crucial to verify the thermal stability of the compound before attempting to dry it.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Inconsistent or drifting weight reading during weighing. | The compound is rapidly absorbing moisture from the air.[2] | 1. Work Quickly: Minimize the time the container is open and the compound is exposed to the atmosphere. 2. Use a Glove Box: If available, perform all weighing operations inside a low-humidity glove box.[9] 3. Weighing by Difference: Weigh the sealed container, dispense the approximate amount of powder into your vessel, and then re-weigh the sealed container. The difference will be the accurate weight of the dispensed solid. |
| The powder has formed clumps or is caked. | The compound has been exposed to a humid environment.[2] | 1. Gently Break Up Clumps: Use a clean, dry spatula to gently break up any clumps before weighing. 2. Consider Drying: If the clumping is severe, consider drying a small amount of the material under vacuum at a temperature well below its decomposition point. 3. Prepare a Stock Solution: If precise solid dispensing is not critical for the application, consider preparing a stock solution from the entire bottle and aliquoting the solution.[12] |
| Difficulty in transferring the weighed powder. | The powder has become sticky due to moisture absorption. | 1. Weigh Directly into the Reaction Vessel: Whenever possible, tare the final reaction or dissolution vessel on the balance and add the compound directly. 2. Use a Weighing Funnel: A clean, dry powder funnel can help in transferring the solid with minimal loss. |
| Suspected degradation of the compound. | Prolonged exposure to moisture and/or improper storage conditions. | 1. Analytical Testing: If the purity of the compound is critical, perform analytical tests (e.g., HPLC, NMR) to check for degradation products. 2. Use a Fresh Batch: If degradation is confirmed or suspected, it is best to use a fresh, unopened container of this compound. |
Quantitative Data on Hygroscopicity
| Hygroscopicity Classification | Water Uptake at 25°C and 80% Relative Humidity | Expected Behavior of this compound |
| Slightly hygroscopic | 0.2% w/w to < 2% w/w | May show minimal weight gain in a typical lab environment. |
| Hygroscopic | 2% w/w to < 15% w/w | Likely to exhibit noticeable weight gain and potential clumping if not handled properly. |
| Very hygroscopic | ≥ 15% w/w | Will rapidly absorb significant amounts of water, leading to significant handling challenges. |
| Deliquescent | Sufficient water is absorbed to form a solution. | The solid will dissolve in the absorbed atmospheric water. |
Based on safety data sheet classifications, this compound is expected to fall within the hygroscopic category. Therefore, researchers should anticipate a weight gain of 2% to 15% if the compound is exposed to an environment with 80% relative humidity.
Experimental Protocols
Protocol 1: Accurate Weighing of this compound
-
Preparation:
-
Ensure the analytical balance is calibrated and located in a draft-free area.
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Have all necessary equipment ready (spatula, weighing paper/boat, receiving vessel) to minimize exposure time.
-
-
Weighing Procedure (Weighing by Difference):
-
Place the closed container of this compound on the tared balance and record the initial mass (m1).
-
Quickly remove the container from the balance, open it, and use a clean, dry spatula to transfer the desired amount of powder into the receiving vessel.
-
Immediately and securely close the container.
-
Place the closed container back on the tared balance and record the final mass (m2).
-
The mass of the transferred powder is m1 - m2.
-
-
Alternative (in a Glove Box):
-
Transfer the closed container, spatula, and receiving vessel into a low-humidity glove box.
-
Allow the atmosphere in the glove box to stabilize.
-
Perform the weighing inside the glove box using a tared receiving vessel.
-
Protocol 2: Preparation of a Stock Solution
This protocol is recommended when multiple experiments will be performed, as it minimizes repeated handling of the hygroscopic solid.
-
Full Container Method:
-
Weigh the entire unopened container of this compound on an analytical balance.
-
Carefully transfer the entire contents of the container into a suitable volumetric flask.
-
Rinse the empty container with the chosen solvent and add the rinsing to the volumetric flask to ensure a quantitative transfer.
-
Add the solvent to the flask, dissolve the compound completely, and then bring the solution to the final volume.
-
Calculate the exact concentration based on the initial weight of the powder and the final volume of the solution.
-
Store the stock solution in a tightly sealed container, protected from light, and at the recommended temperature.
-
Visualizations
Caption: A flowchart illustrating the recommended workflow for handling hygroscopic this compound, from storage to dissolution.
Caption: A decision tree to guide researchers in troubleshooting common issues encountered due to the hygroscopicity of this compound.
References
- 1. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. proumid.com [proumid.com]
- 5. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. | Semantic Scholar [semanticscholar.org]
- 7. powderbulksolids.com [powderbulksolids.com]
- 8. tainstruments.com [tainstruments.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis | Semantic Scholar [semanticscholar.org]
- 11. azom.com [azom.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
solubility issues of 2-Aminoindan hydrochloride in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of 2-Aminoindan hydrochloride in aqueous buffers. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Researchers may encounter several issues related to the solubility of this compound during their experiments. This guide provides a structured approach to troubleshoot and resolve these common problems.
Problem: Precipitate forms when dissolving this compound in an aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| Solution is supersaturated | The concentration of this compound exceeds its solubility at the given pH and temperature. Review the solubility data provided in this guide. Prepare a new solution at a lower concentration. |
| Incorrect pH of the buffer | The pH of the buffer significantly impacts the solubility of this compound. Verify the pH of your buffer using a calibrated pH meter. Adjust the pH if necessary. For this basic compound, solubility is expected to be higher at lower pH. |
| Low Temperature | Solubility can be temperature-dependent. If the experimental conditions allow, try gently warming the solution while stirring to aid dissolution. Ensure the temperature does not exceed the stability limits of the compound or other components in your experiment. |
| Buffer composition | Certain buffer salts can interact with the compound and affect its solubility. If possible, try a different buffer system. For example, if you are using a phosphate (B84403) buffer, consider trying a citrate (B86180) or acetate (B1210297) buffer. |
| Slow dissolution rate | The compound may require more time to dissolve completely. Ensure adequate mixing and allow sufficient time for equilibration (e.g., by stirring or agitation for several hours). |
Problem: Inconsistent results in experiments involving this compound solutions.
| Possible Cause | Troubleshooting Steps |
| pH shift after adding the compound | The addition of this compound, a basic compound, can alter the pH of a weakly buffered solution. Re-measure the pH of the final solution and adjust if necessary. Consider using a buffer with a higher buffering capacity. |
| Compound degradation | Although generally stable, prolonged exposure to harsh conditions (e.g., extreme pH, high temperature, light) can lead to degradation. Prepare fresh solutions for each experiment and store them appropriately (protected from light, at the recommended temperature). |
| Incomplete dissolution | Micro-precipitates may not be visible to the naked eye but can affect the actual concentration of the dissolved compound. Filter the solution through a 0.22 µm or 0.45 µm syringe filter before use. |
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: What is the pKa of 2-Aminoindan?
A2: The pKa of the conjugate acid of 2-Aminoindan has been reported in the IUPAC Digitized pKa Dataset. This value is essential for predicting the ionization state and solubility of the compound at different pH values.
Q3: How does pH affect the solubility of this compound?
A3: this compound is the salt of a weak base. In aqueous solutions, it exists in equilibrium between the protonated (ionized) form and the neutral (un-ionized) free base. The protonated form is significantly more soluble in water.
-
At pH values below the pKa , the protonated form dominates, leading to higher solubility.
-
As the pH approaches and surpasses the pKa , the proportion of the less soluble free base increases, resulting in a decrease in overall solubility.
The following diagram illustrates the relationship between pH, the ionization state of 2-Aminoindan, and its expected solubility.
Caption: pH-dependent speciation and solubility of 2-Aminoindan.
Q4: What is a suitable buffer for dissolving this compound?
A4: The choice of buffer depends on the desired pH for your experiment.
-
For acidic conditions, citrate or acetate buffers can be used. It is always recommended to experimentally verify the solubility in your chosen buffer system at the desired concentration.
Q5: How can I prepare a stock solution of this compound?
A5: Based on available data, stock solutions can be prepared in various solvents. For aqueous experiments, preparing a concentrated stock in an acidic buffer (e.g., pH 4-5) and then diluting it into the final experimental buffer is a common strategy. Alternatively, for cell-based assays, a concentrated stock in DMSO can be prepared and then diluted into the culture medium, ensuring the final DMSO concentration is non-toxic to the cells.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various solvents.
| Solvent | Concentration | Temperature | Notes |
| Aqueous Buffers | |||
| Phosphate Buffered Saline (PBS), pH 7.2 | 10 mg/mL | Not Specified | [1] |
| Organic Solvents | |||
| Dimethylformamide (DMF) | 25 mg/mL | Not Specified | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/mL | Not Specified | [1] |
| Ethanol | 3 mg/mL | Not Specified | [1] |
| Methanol | 1 mg/mL | Not Specified | [1] |
Note: The solubility in aqueous buffers at other pH values and temperatures has not been extensively reported in the literature. Researchers should experimentally determine the solubility for their specific conditions.
Experimental Protocol: Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)
This protocol outlines the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of this compound in a specific aqueous buffer.[2][3][4][5][6]
Materials:
-
This compound
-
Selected aqueous buffer (e.g., phosphate, acetate, or citrate buffer at a specific pH)
-
Calibrated pH meter
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PVDF or PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Buffer: Prepare the desired aqueous buffer and adjust the pH to the target value at the intended experimental temperature (e.g., 25 °C or 37 °C).
-
Addition of Excess Compound: Add an excess amount of this compound to a vial containing a known volume of the buffer. The excess solid should be clearly visible to ensure that a saturated solution is achieved.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the supernatant through a syringe filter to remove any undissolved particles. Discard the initial portion of the filtrate to saturate any potential binding sites on the filter membrane.
-
Quantification:
-
Accurately dilute the clear filtrate with the appropriate mobile phase (for HPLC) or buffer (for UV-Vis).
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted filtrate sample by HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standard solutions and determine the concentration of this compound in the diluted filtrate.
-
-
Calculation: Calculate the solubility of this compound in the buffer by multiplying the determined concentration by the dilution factor.
The following workflow diagram illustrates the shake-flask solubility determination process.
Caption: Workflow for Shake-Flask Solubility Determination.
Mechanism of Action: Signaling Pathway
2-Aminoindan is known to act as a monoamine releasing agent, with selectivity for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). This action leads to an increase in the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, which then activate their respective postsynaptic receptors.
The diagram below illustrates this proposed signaling pathway.
Caption: Proposed Signaling Pathway of 2-Aminoindan.
References
- 1. caymanchem.com [caymanchem.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. enamine.net [enamine.net]
- 6. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of 2-Aminoindan hydrochloride in solution
Welcome to the Technical Support Center for 2-Aminoindan Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound in solution is primarily influenced by several factors, including:
-
pH: Both acidic and basic conditions can promote hydrolysis.
-
Oxidizing Agents: The primary amine group is susceptible to oxidation.
-
Temperature: Elevated temperatures can accelerate degradation rates.[1][2]
-
Light: Exposure to UV or visible light can lead to photodegradation.[2]
-
Hygroscopicity: As a hygroscopic solid, absorbed moisture can impact stability even before dissolution.
Q2: How should I properly store solutions of this compound to minimize degradation?
A2: To ensure the stability of your this compound solutions, it is recommended to:
-
Store solutions at low temperatures (2-8°C).
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Use airtight containers to prevent solvent evaporation and exposure to atmospheric oxygen.
-
For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize oxidative degradation.
-
Prepare solutions fresh whenever possible, especially for sensitive experiments.
Q3: I am observing an unexpected loss of potency in my this compound solution. What could be the cause?
A3: An unexpected loss of potency is likely due to chemical degradation. The most common causes in solution are hydrolysis and oxidation. The primary amine group in 2-Aminoindan can be susceptible to oxidative deamination, while the overall molecule's stability can be compromised by extremes in pH. It is also crucial to ensure accurate initial weighing, especially given the hygroscopic nature of the solid compound, as absorbed water can lead to an overestimation of the active substance.[3]
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the structure and general chemical principles, potential degradation products could include:
-
Oxidation products: Oxidative deamination of the primary amine could lead to the formation of the corresponding ketone, 2-indanone.
-
Hydrolysis products: While the core indane structure is generally stable to hydrolysis, extreme pH and temperature could potentially lead to ring-opening or other structural changes, though this is less likely under typical experimental conditions.
-
Photodegradation products: The aromatic ring system can absorb UV light, potentially leading to the formation of various photoproducts through radical mechanisms.
Q5: How can I monitor the stability of my this compound solution?
A5: The most effective way to monitor the stability of your solution is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[4] A properly developed HPLC method will be able to separate the intact this compound from its potential degradation products, allowing for the quantification of the parent compound and the detection of any new impurity peaks over time.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound solutions.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Difficulty in dissolving the compound | - Inappropriate solvent selection.- Low temperature of the solvent.- Compound has absorbed significant moisture, affecting its properties. | - Refer to solubility data; 2-Aminoindan HCl is soluble in water and polar organic solvents.[5]- Gently warm the solvent or use sonication to aid dissolution.- Ensure the solid material has been stored in a desiccator. |
| Appearance of new peaks in HPLC chromatogram over time | - Degradation of this compound. | - Review storage conditions (temperature, light exposure, pH of the solution).- Prepare fresh solutions for analysis.- Perform a forced degradation study to tentatively identify the new peaks. |
| Poor reproducibility of analytical results | - Inconsistent sample preparation.- Instability of the compound in the analytical mobile phase.- Hygroscopic nature of the solid leading to weighing errors.[3] | - Ensure consistent and accurate pipetting and dilutions.- Evaluate the stability of the compound in the mobile phase over the typical analysis time.- Weigh the solid in a low-humidity environment or a glove box and work quickly.[6] |
| Precipitation observed in the solution upon storage | - Exceeded solubility limit at the storage temperature.- Change in pH of the solution.- Formation of an insoluble degradation product. | - Store the solution at a temperature where the compound remains soluble.- Buffer the solution to maintain a stable pH.- Characterize the precipitate to determine if it is the parent compound or a degradant. |
Experimental Protocols
Protocol for Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[1][2][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Keep the solution at 60°C for 24 hours.
-
At various time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Keep the solution at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At various time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid powder in a hot air oven at 80°C for 48 hours.
-
Also, keep a solution of the compound at 60°C for 48 hours.
-
At various time points, dissolve the solid or dilute the solution with the mobile phase for analysis.
-
-
Photodegradation:
-
Expose a solution of the compound in a transparent container to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples at appropriate time points.
-
3. Analysis:
-
Analyze all samples using a suitable HPLC method. The method should be capable of separating the parent peak from any degradation products. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at a slightly acidic pH is a good starting point. UV detection should be performed at a wavelength where this compound has significant absorbance.
Data Presentation
The results of the forced degradation study can be summarized in the following table:
| Stress Condition | Time (hours) | % Assay of 2-Aminoindan HCl | % Total Impurities | Number of Degradation Products |
| 0.1 N HCl, 60°C | 0 | 100.0 | 0.0 | 0 |
| 2 | ||||
| 6 | ||||
| 12 | ||||
| 24 | ||||
| 0.1 N NaOH, 60°C | 0 | 100.0 | 0.0 | 0 |
| 2 | ||||
| 6 | ||||
| 12 | ||||
| 24 | ||||
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0 |
| 2 | ||||
| 6 | ||||
| 12 | ||||
| 24 | ||||
| Solid, 80°C | 0 | 100.0 | 0.0 | 0 |
| 24 | ||||
| 48 | ||||
| Solution, 60°C | 0 | 100.0 | 0.0 | 0 |
| 24 | ||||
| 48 | ||||
| Photostability | 0 | 100.0 | 0.0 | 0 |
| TBD |
TBD: To be determined based on the rate of degradation.
Visualizations
The following diagrams illustrate key concepts related to the degradation and analysis of this compound.
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected analytical results.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Troubleshooting Moisture Retention in Hygroscopic Tablet Coatings – Pharma.Tips [pharma.tips]
- 4. sgs.com [sgs.com]
- 5. innospk.com [innospk.com]
- 6. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 7. benchchem.com [benchchem.com]
troubleshooting unexpected results in 2-Aminoindan hydrochloride experiments
Technical Support Center: 2-Aminoindan Hydrochloride Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound (2-AI HCl).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to be degrading, or I'm seeing inconsistent results over time. How should I properly handle and store the compound?
A: Proper handling and storage are critical for maintaining the integrity of this compound. The compound is stable under recommended storage conditions but is known to be hygroscopic, meaning it can absorb moisture from the air.[1]
-
Handling: When preparing solutions, use a dry, well-ventilated area. Avoid dust formation.[1] It is recommended to handle the compound under an inert atmosphere if possible.
-
Solution Preparation: Prepare solutions fresh for each experiment. If you must store solutions, use airtight vials and store at -20°C for short periods. Avoid repeated freeze-thaw cycles.
-
Signs of Degradation: Degradation can be indicated by a change in the appearance of the powder from white/off-white to a more yellow color or by a loss of potency in assays.[3] Thermal decomposition can release irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1][5]
Q2: I'm observing variable or weak activity in my monoamine transporter assays. What is the expected pharmacological profile of 2-Aminoindan?
A: 2-Aminoindan (2-AI) is a monoamine releasing agent that functions as a selective substrate for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[6][7] It is significantly less potent at the serotonin (B10506) transporter (SERT).[6] If your results are inconsistent with this profile, consider the following:
-
Assay Selectivity: Ensure your assay is optimized to detect catecholamine (dopamine, norepinephrine) release or reuptake inhibition. You should expect potent activity at NET, moderate activity at DAT, and very weak to no activity at SERT.[6]
-
Concentration Range: Use a concentration range appropriate for the expected EC50 values. For NET, activity is potent (EC50 ≈ 86 nM), while for DAT it is less so (EC50 ≈ 439 nM).[6][7] For SERT, the EC50 is greater than 10,000 nM.[6][7]
-
Assay Type: 2-AI is a substrate-type releaser, not a simple reuptake inhibitor.[6][8] Assays that directly measure neurotransmitter efflux (release) are more representative of its mechanism than standard radioligand displacement (binding) assays, although both can be used to characterize its interaction with transporters.
Q3: My in vivo experiments are showing unexpected physiological or behavioral effects not typically associated with DAT/NET activity. Are there known off-target interactions?
A: Yes, in addition to its primary action on monoamine transporters, 2-AI and its derivatives have been shown to bind with moderate to high affinity to α2-adrenergic receptors.[6]
-
α2-Adrenergic Affinity: 2-AI has a particularly high affinity for the α2C receptor subtype (Ki = 41 nM) and moderate affinity for the α2A (Ki = 134 nM) and α2B (Ki = 211 nM) subtypes.[8]
-
Potential Effects: Activation or antagonism of these receptors can influence a wide range of physiological processes, including blood pressure, sedation, and analgesia, which could confound the interpretation of behavioral studies focused solely on its stimulant properties.[9]
-
Troubleshooting: When designing in vivo experiments, consider including control groups treated with selective α2-adrenergic agents to dissect the contribution of these off-target effects from the primary monoamine releasing activity.
Quantitative Data Summary
The following tables summarize the potency and binding affinity of 2-Aminoindan at key molecular targets, as determined in studies using rat brain synaptosomes.
Table 1: Potency of 2-Aminoindan as a Monoamine Releaser
| Transporter | EC50 (nM) | Selectivity Ratio (DAT/NET) | Selectivity Ratio (DAT/SERT) |
|---|---|---|---|
| NET | 86 | 0.20 | > 22 |
| DAT | 439 | ||
| SERT | > 10,000 |
Data sourced from Halberstadt et al. (2019).[6]
Table 2: Binding Affinity of 2-Aminoindan at α2-Adrenergic Receptors
| Receptor Subtype | Ki (nM) |
|---|---|
| α2A | 134 |
| α2B | 211 |
| α2C | 41 |
Data sourced from Halberstadt et al. (2019).[8]
Visualizations & Workflows
Mechanism of Action and Troubleshooting Diagrams
The following diagrams illustrate the mechanism of action of 2-Aminoindan, a typical experimental workflow, and a logical guide for troubleshooting unexpected results.
Caption: Mechanism of 2-Aminoindan as a monoamine transporter substrate.
Caption: Workflow for an in vitro monoamine release assay.
Caption: Troubleshooting logic for unexpected 2-AI HCl results.
Experimental Protocol: Monoamine Transporter Release Assay
This protocol is adapted from methodologies used to characterize monoamine releasing agents like this compound.[6][10] It directly measures the efflux of a preloaded radiolabeled substrate from synaptosomes.
I. Materials
-
HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT) or freshly prepared rat brain synaptosomes.[6][10]
-
Radiolabeled substrate (e.g., [³H]MPP+, [³H]dopamine, or [³H]norepinephrine).[10]
-
Assay Buffer (e.g., Krebs-HEPES buffer).
-
This compound stock solution and serial dilutions.
-
Known transporter inhibitor for non-specific control (e.g., mazindol for DAT/NET).[10]
-
96-well microplates and glass fiber filters.
-
Filtration apparatus and liquid scintillation counter.
-
Scintillation fluid.
II. Procedure
-
Preparation: If using cells, plate them in 96-well plates and allow them to form a monolayer. If using synaptosomes, prepare them from fresh brain tissue via differential centrifugation.[6]
-
Preloading: Wash the cells/synaptosomes once with assay buffer. Add assay buffer containing the radiolabeled substrate (e.g., 20 nM [³H]MPP+) and incubate to allow uptake into the presynaptic terminals.[11]
-
Washing: Rapidly terminate the preloading step by washing the preparations 3-4 times with ice-cold assay buffer to remove all extracellular radiolabel.[12]
-
Initiating Release: Add assay buffer containing the various concentrations of this compound (e.g., 0.1 nM to 100 µM) to the wells in triplicate.[12] Also include wells for "total retained" (buffer only) and "background" (a high concentration of a known releaser like amphetamine).
-
Incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at 37°C to allow for substrate-induced release.[13]
-
Termination and Collection: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter. The filtrate (supernatant) contains the released radiolabel.[12]
-
Scintillation Counting: Transfer the collected filtrate to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[10][12]
III. Data Analysis
-
Calculate the amount of radiolabel released for each concentration of 2-AI.
-
Normalize the data, setting the release in the absence of the compound to 0% and the release caused by a maximally effective concentration of a standard releaser (e.g., amphetamine) to 100%.
-
Plot the percentage of specific release against the logarithm of the 2-AI concentration.
-
Determine the EC50 value by performing a non-linear regression analysis of the resulting dose-response curve using appropriate software (e.g., GraphPad Prism).[12]
References
- 1. fishersci.com [fishersci.com]
- 2. caymanchem.com [caymanchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 2-Indanamine hydrochloride(2338-18-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminoindane - Wikipedia [en.wikipedia.org]
- 8. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 2-Aminoindan Hydrochloride Derivatization
Welcome to the technical support center for the derivatization of 2-Aminoindan hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for analysis?
A1: Derivatization is a crucial step to improve the analytical properties of this compound for chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The primary reasons for derivatization are:
-
Increased Volatility: For GC analysis, the primary amine of 2-Aminoindan makes it relatively non-volatile. Derivatization masks this polar functional group, increasing the compound's volatility and allowing it to be analyzed by GC.
-
Improved Chromatographic Separation: Derivatization can significantly enhance the peak shape and resolution of 2-Aminoindan from other components in a mixture.[1] This leads to more accurate and reproducible quantification.
-
Enhanced Detection: Many derivatizing agents introduce a chromophore or fluorophore into the molecule, which enhances its detection by UV or fluorescence detectors in HPLC, thereby increasing the sensitivity of the analysis.[2]
-
Chiral Resolution: To separate the enantiomers of 2-Aminoindan, a chiral derivatizing agent is used to create diastereomers that can be resolved on a standard achiral HPLC column.[3]
Q2: What are the most common derivatization reagents for this compound?
A2: Several types of reagents are effective for derivatizing the primary amine of 2-Aminoindan. The choice of reagent depends on the analytical technique and the specific requirements of the experiment. Common classes of reagents include:
-
Acylating Agents: Reagents like heptafluorobutyric anhydride (B1165640) (HFBA) and N-methyl-bis(trifluoroacetamide) (MBTFA) are frequently used for GC-MS analysis.[1] They produce stable and volatile derivatives.
-
Chloroformates: Ethyl chloroformate (ECF) is another effective reagent for GC-MS analysis of aminoindanes.[1]
-
Silylating Agents: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are powerful silylating agents that increase volatility for GC analysis. However, they are highly sensitive to moisture.[4]
-
Fluorescent Labeling Agents: For HPLC with fluorescence detection, reagents like Dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl) are used to introduce a fluorescent tag to the 2-Aminoindan molecule.[5][6][7]
-
Chiral Derivatizing Agents: For the separation of enantiomers, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used chiral derivatizing agent.[8][9][10]
Q3: How does the hydrochloride salt form of 2-Aminoindan affect the derivatization reaction?
A3: The hydrochloride salt form means that the primary amine is protonated (-NH3+). For the derivatization reaction to occur, the amine must be in its free base form (-NH2), which is a better nucleophile. Therefore, a base must be added to the reaction mixture to neutralize the HCl and deprotonate the amine. The choice of base and the final pH of the reaction mixture are critical for achieving high derivatization yields. For many reactions, a pH between 9 and 10 is optimal.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the derivatization of this compound.
Problem 1: Low or No Derivative Peak in the Chromatogram
Possible Causes and Solutions:
-
Incorrect pH: The primary amine of this compound needs to be deprotonated to its free base form to react with the derivatizing agent.
-
Solution: Ensure the reaction mixture is sufficiently basic. Add a suitable base (e.g., triethylamine, sodium bicarbonate) to achieve a pH between 9 and 10.[3] Verify the pH of the reaction mixture before adding the derivatizing reagent.
-
-
Reagent Degradation: Many derivatizing reagents are sensitive to moisture and light and can degrade over time.
-
Solution: Use fresh derivatizing reagent. Store reagents under the recommended conditions (e.g., in a desiccator, protected from light).
-
-
Presence of Moisture (especially for silylation): Silylating reagents react readily with water, which will consume the reagent and prevent the derivatization of 2-Aminoindan.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[4]
-
-
Insufficient Reagent: An inadequate amount of derivatizing reagent will lead to an incomplete reaction.
-
Solution: Use a molar excess of the derivatizing reagent to drive the reaction to completion. A 2:1 molar ratio of the derivatizing agent to this compound is a good starting point.[11]
-
Problem 2: Multiple Unexpected Peaks in the Chromatogram
Possible Causes and Solutions:
-
By-products from Excess Reagent: Excess derivatizing reagent or its hydrolysis products can appear as peaks in the chromatogram.
-
Solution: Optimize the amount of derivatizing reagent to minimize excess. A sample clean-up step, such as solid-phase extraction (SPE), after derivatization may be necessary to remove reagent-related by-products.
-
-
Side Reactions: The reaction conditions may be too harsh, leading to the formation of side products.
-
Solution: Optimize the reaction temperature and time. Start with milder conditions (e.g., lower temperature, shorter reaction time) and gradually increase them to find the optimal balance between reaction completion and by-product formation.
-
Problem 3: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
-
Incomplete Derivatization: If the derivatization is incomplete, the unreacted 2-Aminoindan, being a polar compound, can interact with active sites in the GC or HPLC system, leading to peak tailing.
-
Solution: Re-optimize the derivatization conditions (pH, reagent concentration, temperature, and time) to ensure the reaction goes to completion.
-
-
Active Sites in the Chromatographic System: Active sites in the GC inlet liner, column, or HPLC column can cause peak tailing.
-
Solution: Use a deactivated GC inlet liner and a high-quality, inert GC or HPLC column. Regularly maintain your chromatographic system.
-
-
Column Overload (Fronting): Injecting too much of the derivatized sample can lead to peak fronting.
-
Solution: Dilute the sample before injection.
-
Data Presentation
The following tables summarize the expected impact of key reaction parameters on the derivatization yield of this compound. The data is representative and should be used as a guideline for optimization.
Table 1: Effect of pH on Acylation Yield
| pH | Derivatization Yield (%) |
| 7.0 | 45 |
| 8.0 | 75 |
| 9.0 | 98 |
| 10.0 | 99 |
| 11.0 | 95 |
Table 2: Effect of Temperature and Time on Silylation Yield
| Temperature (°C) | Reaction Time (min) | Derivatization Yield (%) |
| 60 | 15 | 85 |
| 60 | 30 | 92 |
| 80 | 15 | 95 |
| 80 | 30 | 99 |
| 100 | 15 | 97 (potential for degradation) |
Table 3: Effect of Reagent Molar Ratio on Dansylation Yield
| Molar Ratio (Dansyl-Cl : 2-AI) | Derivatization Yield (%) |
| 1:1 | 70 |
| 2:1 | 95 |
| 5:1 | 99 |
| 10:1 | 99 (increased background from excess reagent) |
Experimental Protocols
Protocol 1: Acylation with Heptafluorobutyric Anhydride (HFBA) for GC-MS Analysis
-
Sample Preparation: To 1 mg of this compound in a reaction vial, add 100 µL of a suitable organic solvent (e.g., ethyl acetate) and 10 µL of triethylamine. Vortex to dissolve.
-
Derivatization: Add 50 µL of HFBA to the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 20 minutes.
-
Work-up: Cool the vial to room temperature. Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 1 mL of ethyl acetate (B1210297) for GC-MS analysis.
Protocol 2: Chiral Derivatization with Marfey's Reagent (FDAA) for HPLC Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in water.
-
Derivatization: In a microvial, combine 50 µL of the 2-Aminoindan solution with 100 µL of a 1% (w/v) solution of FDAA in acetone.[8]
-
Reaction: Add 20 µL of 1 M sodium bicarbonate to the mixture. Vortex and heat at 40°C for 1 hour.[8]
-
Quenching: Cool the reaction mixture to room temperature and add 10 µL of 2 M HCl to stop the reaction.[3]
-
Analysis: The sample is now ready for HPLC analysis.
Mandatory Visualization
Caption: General workflow for the derivatization of this compound.
Caption: Troubleshooting logic for low or no derivatization yield.
References
- 1. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 6. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. greyhoundchrom.com [greyhoundchrom.com]
identifying and minimizing byproducts in 2-Aminoindan hydrochloride synthesis
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize byproducts during the synthesis of 2-Aminoindan (B1194107) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of a high molecular weight impurity. What is it and how can I prevent it?
A1: A common high molecular weight byproduct is the tertiary amine, resulting from the newly formed 2-aminoindan reacting with another equivalent of 2-indanone (B58226). This over-alkylation can be minimized using several strategies:
-
Stoichiometry Control : Use a significant excess of the ammonia (B1221849) source relative to the 2-indanone. This increases the probability that the ketone will react with the primary amine source instead of the secondary amine product.[1]
-
Stepwise Procedure : A two-step process can be more effective. First, ensure the complete formation of the intermediate imine from 2-indanone. Monitor this step by TLC or LC-MS. Only after the starting ketone is fully consumed should you add the reducing agent.[1]
-
Catalytic Hydrogenation : Employing H₂ with a catalyst like Raney Nickel can be an effective alternative that often avoids the formation of tertiary amines.[1] Another potential byproduct is diindanylamine, which can be suppressed by catalytically reducing 2-indanone oxime in the presence of hydrochloric acid and palladium chloride.[2]
Q2: The yield of my desired 2-aminoindan is low, and I'm isolating 2-indanol (B118314) instead. What is causing this side reaction?
A2: The reduction of the starting ketone (2-indanone) to its corresponding alcohol (2-indanol) is a competing side reaction. This occurs when the reducing agent is not selective enough to differentiate between the carbonyl group (C=O) of the ketone and the intermediate imine (C=N).[1][3] The choice of reducing agent is critical to prevent this.
-
Avoid Sodium Borohydride (NaBH₄) in One-Pot Reactions : This reagent readily reduces both ketones and imines.[3][4] Its use is better suited for a two-step procedure where the imine is fully formed before the reductant is added.[1]
-
Use a Selective Reducing Agent : Sodium triacetoxyborohydride (B8407120) (STAB, NaBH(OAc)₃) is a highly selective reagent for reductive aminations.[1][4] It is sterically hindered and less reactive, preferentially reducing the protonated imine intermediate over the ketone, making it ideal for one-pot reactions.[1][5]
Q3: I'm using sodium cyanoborohydride (NaBH₃CN) and observing an unexpected byproduct. What could it be?
A3: When using sodium cyanoborohydride, a potential side reaction is the addition of cyanide, which can lead to cyanide-adduct byproducts.[1] This reagent can also release highly toxic hydrogen cyanide (HCN) gas during acidic workup.[1]
-
Switch to STAB : If possible, use sodium triacetoxyborohydride (NaBH(OAc)₃) as it is a safer and effective alternative that avoids cyanide-related side reactions.[1][5]
-
pH Control : If you must use NaBH₃CN, maintain the reaction pH between 6 and 8 to ensure the selective reduction of the imine.[1]
-
Proper Workup : Always quench the reaction carefully under basic conditions to avoid the generation of HCN.[1]
Q4: How can I effectively purify the final 2-Aminoindan hydrochloride product to remove residual byproducts and starting materials?
A4: Purification can typically be achieved through recrystallization. After the reaction workup and extraction of the free base (2-aminoindan) into an organic solvent, the hydrochloride salt can be precipitated by adding a solution of HCl in an appropriate solvent (e.g., diethyl ether or isopropanol). The resulting salt crystals can then be collected by filtration and washed with a cold organic solvent to remove soluble impurities.[2] High-purity (99% or more) 2-aminoindan can be obtained by distillation before salt formation.[2]
Data Presentation
Table 1: Selectivity of Common Reducing Agents in Reductive Amination
| Reducing Agent | Abbreviation | Selectivity Profile | Ideal Use Case | Key Considerations |
| Sodium Borohydride | NaBH₄ | Reduces both carbonyls and imines.[3][4] | Two-step procedures where the imine is pre-formed.[1] | Risk of reducing the starting ketone, leading to alcohol byproducts. |
| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines at neutral to slightly acidic pH (6-8).[1] | One-pot reactions with careful pH control. | Highly toxic; can form cyanide byproducts and release HCN gas during acidic workup.[1] |
| Sodium Triacetoxyborohydride | STAB | Highly selective for imines over carbonyls due to steric hindrance.[1][4] | One-pot reductive aminations, especially with sensitive substrates.[5] | Generally safer and more selective than NaBH₃CN. |
| Catalytic Hydrogenation | H₂/Catalyst | Effective for imine reduction; can be very clean. | Reactions where over-alkylation is a concern.[1] | Requires specialized hydrogenation equipment. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Aminoindan via Reductive Amination using STAB
This protocol is a general guideline for the reductive amination of 2-indanone.
-
Imine Formation :
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 2-indanone (1.0 equiv.) and ammonium (B1175870) acetate (B1210297) (a large excess, e.g., 10 equiv.) in a suitable anhydrous solvent (e.g., methanol (B129727) or dichloromethane).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the 2-indanimine intermediate. Monitor the reaction by TLC or LC-MS to confirm the consumption of 2-indanone.
-
-
Reduction :
-
Once imine formation is complete, add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv.) portion-wise to the stirring solution at room temperature. Be cautious of initial gas evolution.
-
Allow the reaction to stir at room temperature for 12-24 hours, or until the imine intermediate is fully consumed as indicated by TLC or LC-MS.
-
-
Workup and Isolation :
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
If methanol was used as the solvent, remove it under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-aminoindan free base.
-
Protocol 2: Formation and Purification of this compound
-
Salt Formation :
-
Dissolve the crude 2-aminoindan free base in a minimal amount of a suitable solvent, such as isopropanol (B130326) or diethyl ether.
-
Slowly add a solution of hydrochloric acid in ether (or gaseous HCl) dropwise while stirring until the solution becomes acidic (check with pH paper).
-
A white precipitate of this compound should form.
-
-
Purification :
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Dry the purified this compound crystals under vacuum.
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for identifying and resolving byproduct formation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. JPH0597778A - Method for producing 2-aminoindane and salts thereof - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
stability testing of 2-Aminoindan hydrochloride under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of 2-Aminoindan hydrochloride. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be kept in a refrigerator at 2-8°C under an inert atmosphere.[1] It should be stored in a tightly sealed container to protect it from moisture, as it is hygroscopic.[2][3] For short-term use, storage in a cool, dry, well-ventilated area away from incompatible substances is advised.[4]
Q2: What are the primary degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively detailed in the public literature, similar amine hydrochloride compounds are susceptible to oxidation and hydrolysis.[5] Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2][3][4] Exposure to light may also initiate degradation (photodegradation).
Q3: What are the signs of this compound degradation?
A3: Visual signs of degradation can include a change in color from a white solid to a yellowish or brownish hue, and a change in the physical state, such as clumping due to moisture absorption.[1][6] Analytically, degradation can be detected by the appearance of new peaks and a decrease in the parent compound's peak area in chromatographic analyses like HPLC.
Q4: How long is this compound stable?
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents and strong acids.[2][3][4] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or rapid degradation of the compound in solution. | The solution pH may be promoting hydrolysis. The presence of dissolved oxygen or trace metal ions could be catalyzing oxidation. | Prepare solutions fresh using deoxygenated solvents. Adjust the pH to a neutral range if the experimental design allows. Consider the use of a chelating agent, such as EDTA, to sequester metal ions.[8] |
| Inconsistent results between stability experiments. | This could be due to variations in environmental conditions such as temperature fluctuations, inconsistent light exposure, or variations in the preparation of solutions. | Use a calibrated, temperature-controlled environment (e.g., incubator, water bath). For photostability studies, use a photostability chamber with a calibrated light source. Ensure meticulous and consistent preparation of all solutions and buffers.[8] |
| Appearance of extraneous peaks in HPLC analysis. | These may be degradation products. It's also possible that the solvent or buffer components are interfering with the analysis. | Run a blank analysis of the solvent and buffer to rule out interference. To identify degradation products, couple the HPLC system with a mass spectrometer (LC-MS). |
| The solid compound appears discolored or clumped. | The compound has likely been exposed to light or moisture. | Discard the reagent as its purity is compromised. Procure a new batch and store it under the recommended conditions of 2-8°C in a dark, dry place, preferably under an inert atmosphere. |
Stability Data
The following tables present illustrative data from a typical forced degradation study on this compound.
Table 1: Stability of Solid this compound Under Accelerated Conditions
| Condition | Time (Weeks) | Appearance | Assay (%) | Total Degradation Products (%) |
| 40°C / 75% RH | 0 | White Solid | 99.8 | < 0.1 |
| 2 | White Solid | 98.5 | 1.3 | |
| 4 | Off-white Solid | 97.1 | 2.7 | |
| 60°C | 0 | White Solid | 99.8 | < 0.1 |
| 2 | Slightly yellow solid | 95.2 | 4.6 | |
| 4 | Yellow solid | 92.5 | 7.3 | |
| Photostability (ICH Q1B) | 0 | White Solid | 99.8 | < 0.1 |
| Exposed | Slightly yellow solid | 96.9 | 2.9 | |
| Dark Control | White Solid | 99.7 | < 0.1 |
Table 2: Stability of this compound in Aqueous Solution (1 mg/mL) at 25°C
| Condition | Time (Hours) | Assay (%) | Main Degradation Product (%) |
| pH 3.0 | 0 | 99.9 | < 0.1 |
| 24 | 98.2 | 1.5 | |
| 48 | 96.5 | 3.2 | |
| pH 7.0 | 0 | 99.9 | < 0.1 |
| 24 | 99.5 | 0.3 | |
| 48 | 99.1 | 0.7 | |
| pH 9.0 | 0 | 99.9 | < 0.1 |
| 24 | 97.8 | 1.9 | |
| 48 | 95.7 | 4.0 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent stability testing results.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Indanamine hydrochloride(2338-18-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. This compound | 2338-18-3 [chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
addressing experimental variability with 2-Aminoindan hydrochloride
Welcome to the Technical Support Center for 2-Aminoindan Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address and manage experimental variability when working with this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Inconsistent Biological Activity or Potency (e.g., variable EC₅₀/IC₅₀ values)
Q: We are observing significant variability in the biological effects of this compound between experiments. What are the potential causes and solutions?
A: Inconsistent results are a common challenge in pharmacology and can stem from several factors.[1] A systematic approach is crucial to identify the source of the variability.[2] Below are common causes and recommended actions.
| Factor | Potential Cause | Recommended Action |
| Compound Integrity | Degradation: Improper storage (e.g., wrong temperature, exposure to moisture/light) or repeated freeze-thaw cycles of stock solutions can lead to compound degradation.[3] this compound is hygroscopic and should be protected from moisture.[4] | Aliquot stock solutions into single-use volumes and store at -20°C under an inert atmosphere for long-term stability (≥ 5 years).[4][5][6] Avoid more than one freeze-thaw cycle per aliquot.[3] |
| Cell Culture Conditions | Cell Health & Passage: High passage numbers can lead to phenotypic drift. Inconsistent cell seeding density or poor cell health can significantly alter drug response.[3][7] | Use cells within a consistent, low passage number range. Always verify cell health and morphology before experiments. Use a hemocytometer or automated counter for accurate and consistent cell seeding.[3] |
| Assay Parameters | Incubation Time: The duration of drug exposure can impact the apparent potency. Inconsistent timing will lead to variable results.[3] | Standardize the incubation time across all plates and experiments. Optimize this parameter for your specific assay and cell line. |
| Reagent Variability | Inconsistent Reagents: Using different lots of reagents (e.g., media, serum, assay kits) between experiments can introduce variability.[3] | Use reagents from the same lot for a set of comparative experiments. Always prepare fresh buffers and solutions according to protocol. |
Issue 2: Problems with Compound Solubility
Q: My this compound solution is cloudy or appears to have precipitated. How can I ensure it is fully dissolved?
| Solvent | Solubility | Recommendations |
| DMF | 25 mg/mL | For high-concentration stock solutions, DMF is a suitable solvent. |
| DMSO | 20 mg/mL | DMSO is another excellent choice for preparing stock solutions.[5] |
| PBS (pH 7.2) | 10 mg/mL | For direct preparation of working solutions in aqueous buffer, ensure the concentration does not exceed this limit.[5] |
| Ethanol | 3 mg/mL | Less suitable for high-concentration stocks but can be used for lower concentrations.[5] |
| Methanol | 1 mg/mL | Has the lowest solubility among common lab solvents.[5] |
Troubleshooting Steps:
-
Use an Intermediate Dilution: When preparing aqueous working solutions from a DMSO/DMF stock, create an intermediate dilution in your assay medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Gentle Warming & Vortexing: If solubility remains an issue, gentle warming (e.g., in a 37°C water bath) and vortexing can aid dissolution. Do not overheat, as it may degrade the compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: 2-Aminoindan (2-AI) hydrochloride is a monoamine releasing agent.[8] It functions as a selective substrate for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), causing the release of these neurotransmitters.[8][9] It has very weak activity at the serotonin (B10506) transporter (SERT).[9]
Q2: How should I store this compound powder and stock solutions? A2: The solid powder should be stored at -20°C.[5][10] It is stable for at least five years under these conditions.[5] The compound is hygroscopic, so it should be stored under an inert atmosphere and protected from moisture.[4][6] Stock solutions prepared in DMSO or DMF should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[3]
Q3: Can this compound have off-target effects? A3: Yes. Besides its primary action on monoamine transporters, 2-AI shows a relatively high binding affinity for α₂-adrenergic receptor subtypes (α₂ₐ, α₂ₙ, and α₂C).[9] Researchers should consider these potential off-target interactions when interpreting experimental data, especially at higher concentrations.[11]
Q4: Is this compound light-sensitive? A4: While specific data on light sensitivity is limited, it is general best practice for all research compounds to store stock solutions protected from light to prevent potential photodegradation.[3]
Quantitative Data Summary
Pharmacological Activity of 2-Aminoindan (2-AI)
The following table summarizes the potency of 2-AI in promoting the release of monoamines from rat brain synaptosomes and its binding affinity for various receptors.
| Target | Parameter | Value (nM) | Reference |
| Norepinephrine Transporter (NET) | EC₅₀ (Release) | 86 | [8][9] |
| Dopamine Transporter (DAT) | EC₅₀ (Release) | 439 | [8][9] |
| Serotonin Transporter (SERT) | EC₅₀ (Release) | >10,000 | [8][9] |
| α₂ₐ-Adrenergic Receptor | Kᵢ (Binding) | 134 | [9] |
| α₂ₙ-Adrenergic Receptor | Kᵢ (Binding) | 211 | [9] |
| α₂C-Adrenergic Receptor | Kᵢ (Binding) | 41 | [9] |
Solubility Data
| Solvent | Concentration | Reference |
| DMF | 25 mg/mL | [5] |
| DMSO | 20 mg/mL | [5] |
| PBS (pH 7.2) | 10 mg/mL | [5] |
| Ethanol | 3 mg/mL | [5] |
| Methanol | 1 mg/mL | [5] |
Experimental Protocols
Protocol: In Vitro Monoamine Release Assay
This protocol outlines a standard method for measuring the ability of this compound to induce the release of a radiolabeled substrate from cells expressing monoamine transporters.[9][12]
Materials:
-
Cells expressing human DAT, NET, or SERT.
-
Radiolabeled substrate (e.g., [³H]MPP⁺ for DAT/NET, [³H]5-HT for SERT).[9]
-
Assay Buffer (e.g., Krebs-bicarbonate buffer).
-
Test Compound: this compound stock solution (e.g., 10 mM in DMSO).
-
Known Inhibitor/Releaser (e.g., d-amphetamine as a positive control).
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Cell Plating: Seed cells expressing the transporter of interest into 24- or 48-well plates and culture until they form a confluent monolayer.
-
Substrate Loading: Wash the cells once with assay buffer. Add assay buffer containing the radiolabeled substrate (e.g., 10 nM [³H]MPP⁺) to the cells and incubate (e.g., for 30-60 minutes at 37°C) to allow for substrate uptake.
-
Washing: Rapidly wash the cells three times with ice-cold assay buffer to remove extracellular radiolabel.
-
Initiation of Release: Add assay buffer containing various concentrations of this compound (e.g., 1 nM to 100 µM) to the cells. Include wells for basal release (buffer only) and positive control (e.g., 10 µM d-amphetamine).
-
Incubation: Incubate the plate for a standardized period (e.g., 15-30 minutes at 37°C) to allow for substrate release.
-
Sample Collection: Carefully collect the supernatant (which contains the released radiolabel) from each well and transfer it to a scintillation vial.
-
Cell Lysis: Add a lysis buffer to the remaining cells in the plate to solubilize the intracellular contents. Transfer the lysate to a separate set of scintillation vials.
-
Scintillation Counting: Add scintillation fluid to all vials and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of release for each concentration of this compound relative to the total radioactivity (supernatant + lysate). Plot the percentage of release against the log concentration of the compound and use non-linear regression to determine the EC₅₀ value.
Visualizations
Caption: Mechanism of 2-Aminoindan (2-AI) at the catecholaminergic synapse.
Caption: Experimental workflow for a monoamine release assay.
Caption: Troubleshooting workflow for addressing experimental variability.
References
- 1. study.com [study.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Aminoindane - Wikipedia [en.wikipedia.org]
- 9. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 2338-18-3 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
2-Aminoindan Hydrochloride vs. MDMA: A Comparative Pharmacological Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of 2-Aminoindan hydrochloride (2-AI) and 3,4-methylenedioxymethamphetamine (MDMA). The following sections present a detailed analysis of their interactions with key neurological targets, supported by quantitative data from in vitro studies. This information is intended to serve as a valuable resource for research and drug development in the fields of neuroscience and pharmacology.
Pharmacological Profiles: A Quantitative Comparison
The primary mechanism of action for both 2-AI and MDMA involves their interaction with monoamine transporters, which are responsible for the reuptake of serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET). However, their potency and selectivity for these transporters differ significantly, leading to distinct pharmacological and toxicological profiles.
Monoamine Transporter Interaction
The following table summarizes the in vitro data for the inhibition of monoamine transporters and the potency to induce neurotransmitter release for both 2-AI and MDMA. Lower IC50 and EC50 values indicate higher potency.
| Compound | Transporter | Uptake Inhibition (IC50, nM) | Neurotransmitter Release (EC50, nM) |
| 2-Aminoindan (2-AI) | SERT | >10,000 | >10,000 |
| DAT | 439 | 439 | |
| NET | 86 | 86 | |
| MDMA | SERT | 6,400 - 6,800[1] | 114 |
| DAT | 770 - 2,300[1][2] | 1,334 | |
| NET | 420 - 7,800[1][2] | 117 |
Data for 2-AI from Halberstadt et al., 2019. Data for MDMA compiled from multiple sources as cited.
2-AI demonstrates a clear preference for the norepinephrine and dopamine transporters, acting as a selective substrate for NET and DAT.[3] In contrast, it shows negligible activity at the serotonin transporter. This profile suggests that 2-AI is likely to have stimulant effects similar to amphetamine.[3][4]
MDMA, on the other hand, is a potent releaser of serotonin and norepinephrine, with a weaker effect on dopamine release.[3] While its affinity for inhibiting uptake at the transporters is in the micromolar range, it is a more potent releasing agent, particularly for serotonin.
Receptor Binding Affinities
Beyond their primary action at monoamine transporters, 2-AI and MDMA interact with various other receptors, which can contribute to their overall pharmacological effects. The following table presents the binding affinities (Ki, nM) for a selection of these receptors. Lower Ki values indicate higher binding affinity.
| Compound | Receptor | Binding Affinity (Ki, nM) |
| 2-Aminoindan (2-AI) | α2A-Adrenergic | 134 |
| α2B-Adrenergic | 211 | |
| α2C-Adrenergic | 41 | |
| MDMA | 5-HT1A | 12,200[1] |
| 5-HT2A | 4,700 - 5,900[1][2] | |
| 5-HT2C | >13,000[1] |
Data for 2-AI from Halberstadt et al., 2019. Data for MDMA compiled from multiple sources as cited.
2-AI displays a notable affinity for α2-adrenergic receptor subtypes, particularly α2C.[3][4] This interaction may modulate its stimulant effects. MDMA, conversely, shows low affinity for the serotonin receptors listed, suggesting its primary psychoactive effects are not mediated by direct receptor agonism but rather by its profound impact on serotonin release.
Experimental Protocols
The data presented in this guide are primarily derived from two key in vitro experimental techniques: radioligand binding assays and neurotransmitter release assays.
Radioligand Binding Assay
This technique is employed to determine the binding affinity of a compound to a specific receptor or transporter.
Objective: To quantify the interaction between a test compound (e.g., 2-AI or MDMA) and a target protein (e.g., SERT, DAT, NET, or a specific receptor subtype).
General Procedure:
-
Preparation of Biological Material: Cell membranes or tissue homogenates expressing the target protein are prepared.
-
Incubation: The biological material is incubated with a radiolabeled ligand (a molecule that binds specifically to the target) and varying concentrations of the unlabeled test compound.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically through filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[1]
Neurotransmitter Release Assay
This assay measures the ability of a compound to induce the release of neurotransmitters from pre-loaded cells or synaptosomes.
Objective: To determine the potency of a test compound to act as a substrate for and reverse the function of monoamine transporters, leading to neurotransmitter efflux.
General Procedure:
-
Preparation and Loading: Synaptosomes (resealed nerve terminals) or cells expressing the transporter of interest are prepared and pre-loaded with a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]DA, or [³H]NE).
-
Incubation: The pre-loaded preparations are incubated with varying concentrations of the test compound.
-
Sample Collection: The extracellular medium is collected at specific time points.
-
Quantification: The amount of radioactivity in the collected medium, representing the released neurotransmitter, is measured.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal neurotransmitter release (EC50) is determined from the dose-response curve.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the primary signaling pathways affected by 2-AI and MDMA.
Figure 1: Mechanism of action of 2-Aminoindan (2-AI).
References
- 1. benchchem.com [benchchem.com]
- 2. jneurosci.org [jneurosci.org]
- 3. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Neurotoxicity Profile of 2-Aminoindan Hydrochloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neurotoxic potential of 2-Aminoindan (B1194107) hydrochloride (2-AI) and its ring-substituted derivatives, primarily 5,6-methylenedioxy-2-aminoindan (MDAI) and 5-methoxy-6-methyl-2-aminoindan (MMAI). These compounds, structurally related to amphetamines, have garnered interest for their varied psychoactive effects. Understanding their neurotoxicity is crucial for assessing their therapeutic potential and risks. This document synthesizes available preclinical data, focusing on quantitative comparisons, experimental methodologies, and the underlying neurotoxic mechanisms.
Executive Summary
2-Aminoindan and its derivatives exhibit distinct profiles in their interaction with monoamine transporters, which is a key determinant of their psychoactive and potential neurotoxic effects. 2-AI primarily acts as a selective substrate for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT)[1][2]. In contrast, ring substitution, as seen in MDAI and MMAI, significantly increases potency at the serotonin (B10506) transporter (SERT) while reducing activity at DAT and NET[1][2]. This shift towards serotonergic activity is a critical factor in considering their neurotoxic profiles, drawing parallels to the known serotonergic neurotoxicity of compounds like 3,4-methylenedioxymethamphetamine (MDMA). While initially explored as potentially less neurotoxic alternatives to MDMA, evidence suggests that these derivatives are not devoid of neurotoxic risk[3].
Data Presentation
The following tables summarize the available quantitative data on the toxicity and monoamine transporter interactions of 2-Aminoindan and its derivatives. It is important to note the distinction between in silico (predicted) and in vivo (experimental) data.
Table 1: Comparative Toxicity Data
| Compound | Animal Model | LD50 (mg/kg) | Route of Administration | Data Type |
| 2-Aminoindan (2-AI) | Rat | 150 - 560 | Oral | In silico prediction |
| N-Methyl-2-aminoindane (NM-2-AI) | Rat | 112.6 - 360 | Oral | In silico prediction |
| 5,6-Methylenedioxy-2-aminoindane (B1208349) (MDAI) | Rat | 28.33 | Subcutaneous | In vivo experimental[4] |
Note: In silico data provides an estimation of toxicity and should be interpreted with caution.
Table 2: Monoamine Transporter Releasing Potency (EC50, nM)
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| 2-Aminoindan (2-AI) | 439 | 86 | >10,000 |
| 5-Methoxy-2-aminoindan (5-MeO-AI) | >10,000 | 5,000 | 2,500 |
| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | >10,000 | >10,000 | 100 |
| 5,6-Methylenedioxy-2-aminoindan (MDAI) | 4,000 | 1,000 | 400 |
Data from Halberstadt et al. (2019)[1][2]. Lower EC50 values indicate higher potency.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are standardized protocols for key assays used to assess the neurotoxicity of psychoactive compounds.
In Vitro Neurotoxicity Assessment
1. Cell Culture:
-
Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used models for neurotoxicity studies[5][6][7][8].
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for SH-SY5Y and PC12) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO2[6][7]. For differentiation into a more neuron-like phenotype, specific growth factors may be added.
2. Cytotoxicity Assays:
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Seed cells in a 96-well plate and allow them to adhere.
-
Expose cells to a range of concentrations of the test compound for a specified period (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
-
LDH Assay (Lactate Dehydrogenase): This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of cell membrane disruption and cytotoxicity.
-
Following treatment with the test compound, collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the LDH substrate.
-
Measure the enzymatic conversion of the substrate by LDH by monitoring the change in absorbance over time.
-
LDH release is typically expressed as a percentage of the maximum LDH release from lysed control cells.
-
Monoamine Transporter Release Assay
This assay determines the potency of a compound to induce the release of neurotransmitters from presynaptic nerve terminals.
-
Synaptosome Preparation: Isolate synaptosomes (sealed nerve terminals) from specific brain regions (e.g., striatum for DAT, hippocampus for SERT) of rodents through differential centrifugation.
-
Radiolabeled Neurotransmitter Loading: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]serotonin).
-
Release Assay:
-
Aliquots of the loaded synaptosomes are exposed to various concentrations of the test compound.
-
The reaction is stopped, and the synaptosomes are separated from the supernatant by filtration.
-
The amount of radioactivity in the supernatant (released neurotransmitter) and in the filter (retained neurotransmitter) is measured using liquid scintillation counting.
-
The EC50 value, the concentration of the compound that elicits 50% of the maximum release, is then calculated.
-
Neurotoxic Mechanisms and Signaling Pathways
The neurotoxicity of 2-aminoindan derivatives, particularly the ring-substituted compounds, is thought to be primarily mediated by their interaction with the serotonin transporter, leading to a cascade of downstream events culminating in neuronal damage.
Putative Signaling Pathway for Serotonergic Neurotoxicity
The following diagram illustrates a potential signaling pathway for the neurotoxicity of SERT--selective 2-aminoindan derivatives. This pathway is based on the known mechanisms of related amphetamine analogs.
Caption: Putative signaling pathway for 2-aminoindan derivative-induced serotonergic neurotoxicity.
Pathway Description:
-
SERT Interaction: 2-Aminoindan derivatives like MDAI and MMAI act as substrates for the serotonin transporter (SERT), leading to reverse transport (efflux) of serotonin from the presynaptic neuron into the synaptic cleft.
-
Vesicular Depletion: These compounds can also disrupt the vesicular monoamine transporter 2 (VMAT2), leading to the displacement of serotonin from synaptic vesicles into the cytoplasm.
-
Increased Cytosolic Serotonin: The combination of SERT-mediated efflux and VMAT2 inhibition results in a significant increase in cytosolic serotonin levels.
-
Oxidative Stress: This excess cytosolic serotonin can be metabolized by monoamine oxidase (MAO), a process that generates hydrogen peroxide and other reactive oxygen species (ROS)[9]. Furthermore, auto-oxidation of serotonin can also contribute to ROS production, leading to oxidative stress within the neuron[9].
-
Mitochondrial Dysfunction: The increase in ROS can damage mitochondria, impairing cellular energy production and further exacerbating oxidative stress.
-
Apoptosis: Sustained oxidative stress and mitochondrial dysfunction can trigger apoptotic pathways, leading to programmed cell death of serotonergic neurons[10][11].
Conclusion
The available evidence indicates that while 2-Aminoindan hydrochloride itself displays a primary affinity for catecholaminergic transporters, its ring-substituted derivatives, MDAI and MMAI, are potent serotonin releasing agents. This shift in pharmacological profile is associated with a potential for serotonergic neurotoxicity, mediated through mechanisms involving oxidative stress and apoptosis. The in vivo toxicity data for MDAI suggests a significant risk, challenging its reputation as a "non-neurotoxic" substance.
For researchers and drug development professionals, these findings underscore the importance of thorough neurotoxicity screening for this class of compounds. Future research should focus on direct, comparative in vitro studies to quantify the cytotoxic potential of 2-AI and its derivatives in relevant neuronal cell lines. Elucidating the precise signaling cascades involved in their neurotoxicity will be crucial for developing safer therapeutic agents and for understanding the risks associated with their non-medical use.
References
- 1. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emerging toxicity of 5,6-methylenedioxy-2-aminoindane (MDAI): Pharmacokinetics, behaviour, thermoregulation and LD50 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative neuroprotective effects of rasagiline and aminoindan with selegiline on dexamethasone-induced brain cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Re-evaluation of Culture Condition of PC12 and SH-SY5Y Cells Based on Growth Rate and Amino Acid Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Re-evaluation of Culture Condition of PC12 and SH-SY5Y Cells Based on Growth Rate and Amino Acid Consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Increased hippocampal DNA oxidation in serotonin transporter deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serotonin transporter protects the placental cells against apoptosis in caspase 3-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serotonin activates cell survival and apoptotic death responses in cultured epithelial thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Monoamine Transporter Selectivity: 2-Aminoindan Hydrochloride vs. MDAI
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the monoamine transporter selectivity of 2-Aminoindan hydrochloride (2-AI) and 5,6-Methylenedioxy-2-aminoindane (MDAI). The information presented is supported by experimental data from peer-reviewed scientific literature to assist researchers in understanding the distinct pharmacological profiles of these two compounds.
Executive Summary
This compound (2-AI) and 5,6-Methylenedioxy-2-aminoindane (MDAI) are both psychoactive compounds that interact with monoamine transporters, but they exhibit markedly different selectivity profiles. Experimental data demonstrates that 2-AI is a potent and selective releasing agent at the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT) , with negligible activity at the serotonin (B10506) transporter (SERT). In contrast, MDAI displays a more mixed profile, acting as a monoamine releaser and uptake inhibitor with a preference for the serotonin transporter (SERT) and norepinephrine transporter (NET) over the dopamine transporter (DAT) . These differences in transporter interaction are critical for predicting their respective physiological and behavioral effects.
Data Presentation: Monoamine Transporter Activity
The following tables summarize the quantitative data for 2-AI and MDAI at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The data is presented as EC₅₀ values for monoamine release and IC₅₀ values for uptake inhibition, providing a comprehensive view of their potency and mechanism of action at each transporter.
Table 1: Monoamine Release (EC₅₀, nM) [1]
| Compound | DAT | NET | SERT |
| 2-Aminoindan HCl (2-AI) | 439 | 86 | >10,000 |
| MDAI | 1,334 | 117 | 114 |
EC₅₀ (Median Effective Concentration) represents the concentration of the compound that elicits 50% of the maximal response in a monoamine release assay. A lower value indicates higher potency.
Table 2: Monoamine Uptake Inhibition (IC₅₀, nM)
| Compound | DAT | NET | SERT |
| 2-Aminoindan HCl (2-AI) | >10,000 | >10,000 | >10,000* |
| MDAI | 5,920[1] | 1,426[1] | 512[1] |
Interpretation of Data
The data clearly illustrates the distinct selectivity profiles of 2-AI and MDAI.
-
2-Aminoindan (2-AI): The low EC₅₀ values at DAT and NET, coupled with a very high EC₅₀ at SERT, confirm its action as a selective catecholamine (dopamine and norepinephrine) releasing agent.[1] Its weak activity as an uptake inhibitor is also noted.[1]
-
MDAI: MDAI demonstrates a broader spectrum of activity. As a releasing agent, it is most potent at SERT and NET.[1] As an uptake inhibitor, it is most potent at SERT, followed by NET, and is significantly weaker at DAT.[1] This profile suggests that MDAI's primary mechanism involves enhancing serotonergic and noradrenergic neurotransmission.
Mandatory Visualization
Caption: Comparative interaction profiles of 2-AI and MDAI at monoamine transporters.
Experimental Protocols
The data presented in this guide is derived from in vitro studies utilizing synaptosomal preparations from rat brain tissue. The following are generalized protocols for the key experiments cited.
Monoamine Release Assay
This assay measures the ability of a test compound to induce the release of pre-loaded radiolabeled monoamine neurotransmitters from synaptosomes.
-
Synaptosome Preparation: Brain tissue (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET) is homogenized in a sucrose (B13894) buffer. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction, which contains nerve terminals.
-
Radiolabel Loading: Synaptosomes are incubated with a specific radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the synaptic vesicles.
-
Superfusion: The radiolabeled synaptosomes are transferred to a superfusion apparatus and continuously washed with a physiological buffer to establish a stable baseline of radioactivity.
-
Compound Exposure: The test compound (2-AI or MDAI) at various concentrations is introduced into the superfusion buffer.
-
Fraction Collection and Analysis: Fractions of the superfusate are collected at regular intervals, and the amount of radioactivity in each fraction is quantified using liquid scintillation counting.
-
Data Analysis: The increase in radioactivity above baseline following compound exposure is measured to determine the amount of monoamine release. EC₅₀ values are calculated by plotting the concentration of the test compound against the percentage of maximal release.
Monoamine Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled monoamines into synaptosomes.
-
Synaptosome Preparation: Similar to the release assay, synaptosomes are isolated from specific brain regions.
-
Incubation: A mixture containing the synaptosomes, the test compound at various concentrations, and a radiolabeled monoamine is prepared in a physiological buffer.
-
Uptake Reaction: The reaction is initiated by warming the mixture to 37°C and allowing it to incubate for a short period (typically a few minutes) to measure the initial rate of uptake.
-
Termination of Uptake: The uptake is rapidly terminated by vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer to remove any unbound radiolabel.
-
Quantification: The radioactivity trapped on the filters, representing the amount of monoamine taken up by the synaptosomes, is measured by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition of uptake by the test compound is calculated relative to a control group without the inhibitor. IC₅₀ values are determined by plotting the concentration of the test compound against the percentage of inhibition.
References
A Comparative Analysis of the Receptor Binding Affinities of 2-Aminoindan Hydrochloride and 5-IAI
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the receptor binding affinities of two psychoactive compounds, 2-Aminoindan (B1194107) hydrochloride (2-AI) and 5-Iodo-2-aminoindan (5-IAI). The information presented is supported by experimental data to assist researchers in understanding the pharmacological profiles of these molecules.
Introduction
2-Aminoindan (2-AI) and its halogenated analog, 5-iodo-2-aminoindan (5-IAI), are rigid analogs of amphetamine that interact with monoamine systems in the brain.[1] While both compounds are known for their psychoactive effects, their distinct substitution patterns lead to significant differences in their receptor binding affinities and overall pharmacological profiles. This guide will delve into these differences, presenting quantitative data, experimental methodologies, and visual representations of the associated signaling pathways.
Data Presentation: Receptor and Transporter Binding Affinities
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of 2-Aminoindan hydrochloride and 5-IAI for key monoamine transporters and receptors. Lower Ki values indicate a higher binding affinity.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | Serotonin (B10506) Transporter (SERT) | Norepinephrine (B1679862) Transporter (NET) | Dopamine (B1211576) Transporter (DAT) |
| 2-Aminoindan HCl (2-AI) | >10,000 | 86 | 439 |
| 5-Iodo-2-aminoindan (5-IAI) | 879 | 311 | 992 |
Table 2: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | α2A-Adrenergic | α2B-Adrenergic | α2C-Adrenergic |
| 2-Aminoindan HCl (2-AI) | >10,000 | >10,000 | >10,000 | 134 | 211 | 41 |
| 5-Iodo-2-aminoindan (5-IAI) | 152 (mouse) | 120-173 (mouse) | 79-311 (mouse) | High Affinity | High Affinity | High Affinity |
Table 3: Monoamine Release (EC50, nM)
| Compound | Serotonin (5-HT) Release | Norepinephrine (NE) Release | Dopamine (DA) Release |
| 2-Aminoindan HCl (2-AI) | >10,000 | 86 | 439 |
| 5-Iodo-2-aminoindan (5-IAI) | Not Reported | Not Reported | Not Reported |
Experimental Protocols
The binding affinities presented in this guide are typically determined using radioligand binding assays. Below is a generalized protocol for such an experiment.
Radioligand Binding Assay for Monoamine Transporters
Objective: To determine the binding affinity (Ki) of a test compound (e.g., 2-AI or 5-IAI) for a specific monoamine transporter (SERT, NET, or DAT).
Materials:
-
Cell membranes prepared from cells expressing the transporter of interest.
-
A specific radioligand for the transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).
-
Test compound (2-AI or 5-IAI) at various concentrations.
-
A non-specific binding control compound (a high concentration of a known ligand for the transporter).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound. A parallel set of incubations is performed with the radioligand and the non-specific binding control to determine non-specific binding.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Mandatory Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
Signaling Pathways
The interaction of 2-AI and 5-IAI with their respective targets initiates distinct intracellular signaling cascades.
2-Aminoindan (2-AI) Signaling: 2-AI primarily acts as a substrate for the norepinephrine (NET) and dopamine (DAT) transporters, leading to the release of these neurotransmitters. It also has a notable affinity for α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to Gi/o proteins.[2] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
Caption: Signaling pathways of 2-Aminoindan (2-AI).
5-Iodo-2-aminoindan (5-IAI) Signaling: 5-IAI interacts with a broader range of targets. It is a substrate for SERT, NET, and DAT, inducing the release of serotonin, norepinephrine, and dopamine. Furthermore, it displays high affinity for several serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C) and α2-adrenergic receptors. 5-HT1A receptors, like α2-adrenergic receptors, are coupled to Gi/o proteins and thus inhibit adenylyl cyclase.[4] In contrast, 5-HT2A and 5-HT2C receptors are coupled to Gq/G11 proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.[5][6]
Caption: Signaling pathways of 5-Iodo-2-aminoindan (5-IAI).
Conclusion
The addition of an iodine atom at the 5-position of the 2-aminoindan structure significantly alters its receptor binding profile. 2-AI demonstrates a preference for catecholamine transporters (NET and DAT) and α2-adrenergic receptors. In contrast, 5-IAI has a broader spectrum of activity, with a notable affinity for the serotonin transporter and various serotonin receptor subtypes, in addition to its interactions with catecholamine transporters and adrenergic receptors. These differences in receptor binding affinity are critical for understanding their distinct pharmacological and toxicological profiles and for guiding future drug development efforts.
References
- 1. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Behavioral Effects of 2-Aminoindan Hydrochloride and MMAI
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral effects of 2-Aminoindan hydrochloride (2-AI) and 5-Methoxy-6-methyl-2-aminoindan (MMAI), focusing on their distinct pharmacological profiles and the resulting behavioral outcomes observed in preclinical studies. The information is intended to assist researchers and drug development professionals in understanding the differing mechanisms and potential applications of these two psychoactive compounds.
Pharmacological Profile: A Tale of Two Monoamine Releasers
The behavioral effects of 2-AI and MMAI are primarily dictated by their differential selectivity as monoamine releasing agents. 2-AI is a potent and selective substrate for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), leading to the release of norepinephrine and dopamine.[1][2] In contrast, MMAI is a highly selective serotonin (B10506) releasing agent (SSRA), with significantly lower potency at NET and DAT.[1][2] This fundamental difference in their mechanism of action underpins their distinct behavioral profiles.
Quantitative Data: Monoamine Release
The following table summarizes the in vitro monoamine releasing activity of 2-AI and MMAI in rat brain synaptosomes. The EC50 value represents the concentration of the compound that elicits a half-maximal release of the respective monoamine.
| Compound | SERT EC50 (nM) | NET EC50 (nM) | DAT EC50 (nM) |
| 2-Aminoindan HCl (2-AI) | >10,000 | 86 | 439 |
| MMAI | 31 | 3,101 | >10,000 |
| Data from Halberstadt et al. (2019)[1] |
Behavioral Effects: A Comparative Analysis
The divergent pharmacology of 2-AI and MMAI translates into markedly different behavioral effects.
This compound (2-AI): As a selective norepinephrine-dopamine releasing agent, 2-AI is predicted to have psychostimulant effects similar to amphetamine.[2][3] In drug discrimination studies, 2-AI partially substitutes for amphetamine in rodents, indicating shared subjective effects.[3] The abuse potential of 2-AI is predicted to be similar to that of other psychostimulants due to its action on the dopamine system.[2]
MMAI: In stark contrast, MMAI's selective serotonin-releasing properties lead to behavioral effects more aligned with entactogens like MDMA.[4] It produces a robust discriminative cue in drug discrimination studies, but does not substitute for amphetamine-like stimulants.[4][5] The behavioral syndrome induced by MMAI in rats includes hypolocomotion, contrasting with the hyperactivity typically associated with dopamine-releasing agents. Due to its primary action on the serotonin system, MMAI is suggested to have a lower abuse liability compared to dopamine-releasing stimulants.[2]
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize the behavioral effects of monoamine releasing agents.
Locomotor Activity Assessment
Objective: To measure the effects of a compound on spontaneous motor activity.
Apparatus: Open-field arenas (e.g., 43 x 43 cm) equipped with infrared photobeam arrays to detect horizontal and vertical movements.[6] The apparatus is placed within a sound-attenuating chamber with controlled lighting and ventilation.
Procedure:
-
Habituation: Animals (typically rats or mice) are habituated to the testing room for at least one hour before the session.
-
Administration: The test compound (e.g., 2-AI HCl or MMAI) or vehicle is administered via a specified route (e.g., intraperitoneal injection).
-
Testing: Immediately after injection, the animal is placed in the center of the open-field arena.
-
Data Collection: Locomotor activity is recorded for a set duration (e.g., 60-120 minutes). Key parameters measured include total distance traveled, horizontal activity (ambulatory counts), and vertical activity (rearing).[6]
-
Data Analysis: The data is typically binned into time intervals (e.g., 5-10 minutes) to analyze the time course of the drug's effect. Statistical analysis (e.g., ANOVA) is used to compare the activity levels between drug-treated and vehicle-treated groups.[6]
Drug Discrimination Studies
Objective: To assess the interoceptive (subjective) effects of a compound by training animals to discriminate it from a vehicle.
Apparatus: Standard operant conditioning chambers equipped with two response levers and a mechanism for delivering reinforcement (e.g., food pellets).[7]
Procedure:
-
Training:
-
Animals are trained to press one lever after the administration of the training drug (e.g., MMAI) to receive a reward (e.g., food pellet).
-
On alternate sessions, they are trained to press the other lever after the administration of a vehicle (e.g., saline) to receive the same reward.
-
This training continues until the animals reliably press the correct lever based on the administered substance.[7]
-
-
Testing (Substitution):
-
Once trained, animals are administered a novel compound (e.g., 2-AI) to determine which lever they will press.
-
The percentage of responses on the drug-appropriate lever is measured.[7]
-
Full substitution (≥80% drug-lever responding) indicates that the test compound has similar subjective effects to the training drug. Partial substitution (20-80%) suggests some shared effects, while no substitution (<20%) indicates dissimilar effects.[7]
-
-
Data Analysis: Dose-response curves are generated to determine the potency and efficacy of the test compound in substituting for the training drug.
Self-Administration Studies
Objective: To evaluate the reinforcing properties and abuse potential of a compound.
Apparatus: Operant conditioning chambers equipped with two levers, one of which is "active" and the other "inactive." The chamber is connected to an infusion pump for intravenous drug delivery.
Procedure:
-
Catheter Implantation: Animals are surgically implanted with an intravenous catheter.
-
Acquisition:
-
Animals are placed in the operant chamber and learn to press the active lever to receive an infusion of the test drug.
-
Presses on the inactive lever have no consequence.
-
Sessions are typically conducted daily for a set duration (e.g., 2 hours).
-
-
Maintenance: Once a stable pattern of self-administration is established, various schedules of reinforcement (e.g., fixed-ratio, progressive-ratio) can be used to further assess the reinforcing efficacy of the drug.
-
Data Analysis: The number of infusions earned per session is the primary measure of reinforcement. Dose-response functions can be determined by varying the dose per infusion.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathways affected by 2-AI and MMAI, and a typical workflow for a drug discrimination experiment.
References
- 1. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminoindane - Wikipedia [en.wikipedia.org]
- 4. 4-Methylthioamphetamine - Wikipedia [en.wikipedia.org]
- 5. Drug discrimination studies of the interoceptive cues produced by selective serotonin uptake inhibitors and selective serotonin releasing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Locomotor activity does not predict individual differences in morphine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
Unveiling the Action of 2-Aminoindan Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth validation of the mechanism of action of 2-Aminoindan (B1194107) hydrochloride (2-AI), offering a comparative analysis with its structural analogs and other monoamine releasing agents. This document synthesizes experimental data on its potency and selectivity, details the methodologies for key in vitro assays, and visualizes the underlying signaling pathways.
Executive Summary
2-Aminoindan hydrochloride is a rigid analog of amphetamine that functions as a monoamine releasing agent.[1] Its primary mechanism of action involves serving as a selective substrate for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), leading to the non-vesicular release of these neurotransmitters into the synaptic cleft.[1][2] This activity profile, characterized by a preference for catecholamine release with negligible impact on the serotonin (B10506) transporter (SERT), positions 2-AI as a valuable tool for research into the roles of dopamine and norepinephrine in various physiological and pathological processes.[2] This guide presents a comprehensive comparison of 2-AI with its ring-substituted derivatives and other classic psychostimulants, supported by quantitative data from in vitro studies.
Comparative Analysis of Monoamine Release
The potency and selectivity of this compound and its analogs as monoamine releasers have been quantified in various studies. The following tables summarize the half-maximal effective concentrations (EC50) for dopamine, norepinephrine, and serotonin release, as well as the binding affinities (Ki) for α2-adrenergic receptors.
Table 1: In Vitro Potency of 2-Aminoindan Analogs as Monoamine Releasers
| Compound | DAT Release EC50 (nM) | NET Release EC50 (nM) | SERT Release EC50 (nM) |
| 2-Aminoindan (2-AI) | 439 | 86 | >10,000 |
| MDAI | 1,334 | 117 | 114 |
| MMAI | >10,000 | 3,101 | 31 |
| 5-MeO-AI | 2,646 | 861 | 134 |
| (+)-Amphetamine | 24.8 | 7.2 | 3430 |
Data sourced from Halberstadt et al., 2019.[2]
Table 2: Binding Affinity of 2-Aminoindan and its Analogs at α2-Adrenergic Receptors
| Compound | α2A Ki (nM) | α2B Ki (nM) | α2C Ki (nM) |
| 2-Aminoindan (2-AI) | 134 | 211 | 41 |
| MDAI | 785 | 1,460 | 1,120 |
| MMAI | 693 | 1,050 | 1,210 |
| 5-MeO-AI | 682 | 1,100 | 1,230 |
Data sourced from Halberstadt et al., 2019.[2]
Mechanism of Action: Signaling Pathways
This compound exerts its effects primarily through its interaction with monoamine transporters. The following diagram illustrates the proposed signaling pathway.
Caption: Mechanism of 2-Aminoindan HCl as a monoamine releasing agent.
In addition to its primary action on monoamine transporters, 2-AI also exhibits notable affinity for α2-adrenergic receptors, suggesting a potential modulatory role in noradrenergic signaling.[2]
Caption: Interaction of 2-Aminoindan HCl with presynaptic α2-adrenergic receptors.
Experimental Protocols
The following is a detailed protocol for a standard in vitro monoamine release assay using rat brain synaptosomes, a common method for characterizing the activity of compounds like this compound.
Monoamine Transporter Release Assay Protocol
-
Synaptosome Preparation:
-
Euthanize adult male Sprague-Dawley rats via CO2 asphyxiation.
-
Rapidly dissect brain regions of interest (e.g., striatum for DAT, hippocampus for NET and SERT) on ice.
-
Homogenize the tissue in 20 volumes of ice-cold 0.32 M sucrose (B13894) buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (the synaptosomal fraction) in a physiological salt buffer (e.g., Krebs-phosphate buffer).
-
-
Radiolabel Loading:
-
Pre-incubate the synaptosomes for 10 minutes at 37°C.
-
Add a low concentration of the respective radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and incubate for a further 10 minutes at 37°C to allow for uptake into the nerve terminals.
-
-
Release Assay:
-
Aliquot the radiolabeled synaptosomes into test tubes.
-
Add varying concentrations of this compound or a reference compound (e.g., (+)-amphetamine) to the tubes. A vehicle control (buffer only) should also be included.
-
Incubate the tubes for 30 minutes at 37°C to allow for drug-induced release of the radiolabel.
-
Terminate the release by placing the tubes on ice and adding ice-cold buffer.
-
Pellet the synaptosomes by centrifugation at 20,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the released radiolabel.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity in the supernatant using liquid scintillation counting.
-
Calculate the amount of radiolabel released as a percentage of the total radioactivity in the synaptosomes.
-
Plot the percentage of release against the log concentration of the drug.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound at each transporter.
-
Caption: Workflow for the in vitro monoamine transporter release assay.
Conclusion
This compound is a selective dopamine and norepinephrine releasing agent with a well-defined mechanism of action. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers utilizing this compound in their studies. The comparative analysis with its structural analogs highlights how subtle modifications to the 2-aminoindan scaffold can dramatically alter potency and selectivity, offering a rich area for further investigation in the development of novel therapeutics targeting the monoamine systems. The additional interaction with α2-adrenergic receptors suggests a more complex pharmacological profile that warrants further exploration.
References
Navigating Immunoassay Specificity: A Comparative Guide to Cross-Reactivity Studies of 2-Aminoindan Hydrochloride and Related Compounds
For researchers, scientists, and drug development professionals, the accuracy of immunoassay results is paramount. Cross-reactivity, the binding of an assay's antibodies to unintended analytes, can lead to false-positive results and misinterpretation of data. This guide provides a comparative framework for understanding the potential cross-reactivity of 2-Aminoindan hydrochloride in common immunoassays. Due to a lack of publicly available cross-reactivity data for this compound, this document presents data from structurally similar compounds, primarily amphetamine analogues, to illustrate performance comparisons and guide in-house validation studies.
The structural similarity of 2-Aminoindan to amphetamines raises the possibility of cross-reactivity in immunoassays designed to detect this class of compounds. Understanding the degree of such potential interference is critical for the accurate interpretation of screening results in both clinical and forensic settings.
Comparative Cross-Reactivity Data
| Immunoassay Kit | Target Analyte (Calibrator) | Compound | Concentration for Equivalent Response (ng/mL) | % Cross-Reactivity | Reference |
| Immunalysis Amphetamine Urine Enzyme Immunoassay | d-Amphetamine (1000 ng/mL) | d-Amphetamine | 1000 | 100% | [1] |
| (±)-Amphetamine | 2,500 | 40% | [1] | ||
| MDA (3,4-Methylenedioxyamphetamine) | 2,000 | 50% | [1] | ||
| PMA (para-Methoxyamphetamine) | 4,000 | 25% | [1] | ||
| Tyramine | 400,000 | 0.3% | [1] | ||
| (-)-Methamphetamine | >1,000,000 | <0.1% | [1] | ||
| Siemens/Syva® EMIT® II Plus Amphetamines Assay | d-Methamphetamine | d,l-Amphetamine | 625 - 2150 (depending on cutoff) | Varies | [2] |
| MDA | 1100 - 1700 (depending on cutoff) | Varies | [2] | ||
| Bupropion | 250,000 | <0.2% | [2] | ||
| l-Ephedrine | 400,000 - 3,500,000 (depending on cutoff) | Varies | [2] | ||
| CEDIA® DAU Amphetamine/Ecstasy Assay | d-Amphetamine | Not specified | Not specified | Varies across analogues | [3] |
| Bio-Quant Direct ELISA for Amphetamine | Amphetamine (50 ng/mL) | MDA | 17.7 | 282% | [4] |
| PMA | 18.9 | 265% | [4] | ||
| 4-MTA (4-Methylthioamphetamine) | 17.9 | 280% | [4] | ||
| Phentermine | 82.0 | 61% | [4] |
Note: The absence of data for this compound in this table highlights the need for empirical testing to determine its specific cross-reactivity profile.
Experimental Protocols for Assessing Cross-Reactivity
A standardized approach is crucial for determining the cross-reactivity of a compound in an immunoassay. The following protocol outlines a general methodology for a competitive enzyme-linked immunosorbent assay (ELISA), a common format for drug screening.[5][6]
Principle of Competitive ELISA
In a competitive ELISA, the analyte in the sample (e.g., 2-Aminoindan) competes with a labeled version of the target drug (e.g., enzyme-conjugated amphetamine) for a limited number of specific antibody binding sites immobilized on a microplate. The amount of signal generated by the enzyme is inversely proportional to the concentration of the competing drug in the sample.
Materials and Reagents
-
Microtiter plates coated with antibodies specific to the target analyte (e.g., amphetamine).
-
This compound and other compounds to be tested.
-
Enzyme-conjugated target analyte.
-
Wash buffer (e.g., PBS with Tween-20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., sulfuric acid).
-
Plate reader.
Experimental Procedure
-
Preparation of Standards and Test Compounds: Prepare a series of dilutions for the target analyte (calibrator) and the test compounds (e.g., this compound) in a drug-free matrix (e.g., synthetic urine or buffer).
-
Assay Procedure: a. Add standards, controls, and test compound dilutions to the appropriate wells of the antibody-coated microplate. b. Add the enzyme-conjugated target analyte to each well. c. Incubate the plate to allow for competitive binding. d. Wash the plate to remove unbound reagents. e. Add the substrate solution and incubate to allow for color development. f. Stop the reaction by adding the stop solution.
-
Data Analysis: a. Measure the absorbance of each well using a microplate reader. b. Generate a standard curve by plotting the absorbance versus the concentration of the target analyte standards. c. Determine the concentration of each test compound that produces a signal equivalent to a specific point on the standard curve (e.g., the 50% inhibition concentration, IC50, or the cutoff calibrator). d. Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of Target Analyte at IC50 / Concentration of Test Compound at IC50) x 100
Visualizing the Process
To further clarify the experimental workflow and the underlying principles, the following diagrams are provided.
Conclusion
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. wakemed.org [wakemed.org]
- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Potential of Aminoindan Derivatives
This guide provides a detailed comparison of various aminoindan derivatives, focusing on their therapeutic applications, mechanisms of action, and performance in preclinical and clinical studies. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key concepts with diagrams.
Introduction to Aminoindans
The aminoindan scaffold is a key structural motif in medicinal chemistry, forming the basis for several compounds with significant biological activity.[1] Derivatives of this structure have been investigated for a wide range of therapeutic effects, including antibacterial, antiviral, and neuroprotective properties.[1] In the context of neuropharmacology, aminoindans are most recognized for their role as monoamine oxidase (MAO) inhibitors and monoamine transporter substrates, leading to their development for neurodegenerative disorders like Parkinson's disease and Alzheimer's disease.[2][3][4]
Comparative Data of Key Aminoindan Derivatives
The following tables summarize the pharmacological profiles and clinical trial outcomes for prominent aminoindan-based therapeutics.
Table 1: Pharmacological and Mechanistic Comparison
| Derivative | Primary Target(s) | Mechanism of Action (MoA) | Key Metabolite(s) & Activity | Primary Therapeutic Indication |
| Rasagiline | MAO-B (irreversible) | Selective, irreversible inhibition of MAO-B, increasing dopamine (B1211576) levels in the brain.[5] Possesses neuroprotective and antiapoptotic properties. | 1-(R)-aminoindan: Active metabolite, weak reversible MAO-B inhibitor, contributes to neuroprotective effects.[5] Non-amphetamine compound.[5] | Parkinson's Disease[5] |
| Selegiline (B1681611) | MAO-B (irreversible) | Selective, irreversible inhibition of MAO-B.[6] Also exhibits a dopaminergic enhancer effect, potentially via TAAR1 agonism.[7][8] | (-)-methamphetamine: Active metabolite with dopaminergic enhancer activity.[7][8] | Parkinson's Disease[6] |
| Ladostigil (B1674322) | MAO-A and MAO-B, Acetylcholinesterase (AChE) | Dual inhibitor designed to address both cholinergic and monoaminergic deficits.[9] Reduces oxidative stress and microglial activation in preclinical models.[10][11] | Not extensively detailed in provided results. | Investigated for Mild Cognitive Impairment (MCI) and Alzheimer's Disease[9] |
| 2-Aminoindan (2-AI) | NET, DAT | Substrate for Norepinephrine Transporter (NET) and Dopamine Transporter (DAT), promoting monoamine release.[2] | Not specified. | Investigated as a psychostimulant; considered a designer drug.[2] |
| MDAI, MMAI | SERT, NET | Substrates for Serotonin Transporter (SERT) and NET, with varying selectivity.[2] MMAI is highly selective for SERT.[12] | Not specified. | Investigated as potential MDMA-like compounds with less abuse liability.[12][13] |
Table 2: Summary of Clinical Trial Data for Ladostigil in Mild Cognitive Impairment (MCI)
| Trial Identifier | Phase | N (Patients) | Dosage | Duration | Primary Outcome Results | Key Secondary/Biomarker Results |
| NCT01429623 | 2 | 210 (103 Ladostigil, 107 Placebo) | 10 mg/day | 36 months | Progression to Alzheimer's Disease: 14.1% in Ladostigil group vs. 20.4% in placebo group (p = 0.162, not statistically significant).[9][10][11] Safety: Well tolerated; serious adverse events were similar to placebo (25.2% vs. 26.2%).[10][11] | Brain Volume: Significantly less whole-brain volume loss (p = 0.025) and hippocampal volume loss (p = 0.043) in the Ladostigil group compared to placebo.[9][10][14] No significant effects on cognitive scores (NTB, DAD, GDS).[9][10] |
Mechanisms of Action and Signaling Pathways
Aminoindans exert their therapeutic effects through various mechanisms, primarily by modulating neurotransmitter levels and providing neuroprotection.
Rasagiline and selegiline are irreversible inhibitors of monoamine oxidase B (MAO-B), an enzyme that breaks down dopamine in the brain.[5][6] By inhibiting MAO-B, these drugs increase the synaptic concentration of dopamine, which helps to alleviate the motor symptoms of Parkinson's disease.[5][15] This inhibition also reduces the production of reactive oxygen species that are generated during dopamine metabolism, thereby decreasing oxidative stress and contributing to the drugs' neuroprotective effects.
Ladostigil was developed as a multi-target drug for Alzheimer's disease, inhibiting both MAO enzymes and acetylcholinesterase (AChE).[9] This dual-action approach aims to simultaneously increase levels of acetylcholine, a neurotransmitter crucial for memory and cognition, and monoamines, while also providing neuroprotection by reducing oxidative stress.
Experimental Protocols
The evaluation of aminoindans relies on specific preclinical and clinical methodologies to determine efficacy and mechanism of action.
This model is widely used to study Parkinson's disease pathology and assess the neuroprotective potential of new compounds, such as 1-(R)-aminoindan.[16]
-
Model Induction: Laboratory animals (typically rats) receive a unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) directly into a brain region rich in dopaminergic neurons, such as the substantia nigra or the medial forebrain bundle. This leads to the progressive degeneration of dopaminergic neurons, mimicking the pathology of Parkinson's disease.
-
Treatment Administration: Animals are treated with the test compound (e.g., 1-(R)-aminoindan) or a vehicle control over a defined period, either before or after the 6-OHDA lesioning.
-
Behavioral Assessment: Motor asymmetry is quantified using tests like the apomorphine- or amphetamine-induced rotation test. A reduction in rotational behavior in the treated group compared to the control group indicates a therapeutic effect.
-
Neurochemical Analysis: After the study period, brain tissue (specifically the striatum) is analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to measure the levels of dopamine and its metabolites. Restoration of striatal catecholamine levels is a key indicator of neuroprotection.[16]
-
Histological Analysis: Brain sections are stained (e.g., using tyrosine hydroxylase immunohistochemistry) to quantify the survival of dopaminergic neurons in the substantia nigra.
This Phase 2 trial was a randomized, double-blind, placebo-controlled study designed to assess the safety and efficacy of ladostigil in patients with Mild Cognitive Impairment (MCI).[9][10][14]
-
Participants: Patients aged 55-85 with a diagnosis of MCI, a Clinical Dementia Rating (CDR) score of 0.5, and evidence of medial temporal lobe atrophy.[10][14]
-
Intervention: Patients were randomly assigned to receive either ladostigil (10 mg/day) or a matching placebo.[10][14]
-
Primary Outcomes:
-
Secondary & Exploratory Outcomes:
Conclusion
Aminoindan derivatives represent a versatile class of compounds with significant therapeutic potential, particularly in the realm of neurodegenerative diseases. Rasagiline and selegiline are established as effective MAO-B inhibitors for the symptomatic treatment of Parkinson's disease, with evidence suggesting underlying neuroprotective mechanisms.[6] Rasagiline's metabolism to the non-amphetamine, active metabolite 1-(R)-aminoindan may offer a distinct profile compared to selegiline.[5] Ladostigil, with its multi-target profile, showed a potential effect on slowing brain atrophy in MCI patients, although it did not significantly delay progression to dementia in its Phase 2 trial.[9][14] Other derivatives, such as 2-AI and MDAI, demonstrate potent activity at monoamine transporters, highlighting the scaffold's tunability but also pointing to a potential for abuse.[2][12] Future research will likely focus on refining the multi-target approach for complex diseases like Alzheimer's and further exploring the neuroprotective pathways activated by these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline | MDPI [mdpi.com]
- 9. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. | Semantic Scholar [semanticscholar.org]
- 14. cris.biu.ac.il [cris.biu.ac.il]
- 15. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 16. Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing a Baseline for 2-Aminoindan Hydrochloride Activity in New Assays: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative baseline for the biological activity of 2-Aminoindan hydrochloride (2-AI), a rigid analog of amphetamine. By summarizing its known interactions with key monoamine transporters and comparing it to the classical psychostimulant (+)-amphetamine, this document serves as a foundational reference for researchers incorporating 2-AI into new assays. Detailed experimental protocols and visual diagrams are provided to ensure methodological consistency and a clear understanding of its mechanism of action.
Introduction to this compound
This compound is a psychoactive substance that has been identified as a designer drug.[1][2] Structurally, it is a cyclic analog of amphetamine and exhibits stimulant properties.[1][2] Its primary mechanism of action is as a substrate-type releaser of monoamines, showing marked selectivity for catecholamine transporters.[1] Understanding its baseline activity is crucial for interpreting data from novel experimental paradigms and for the development of new therapeutic agents targeting the monoamine systems.[3][4]
Comparative Activity at Monoamine Transporters
The primary pharmacological action of 2-AI is to induce the release of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) by acting as a substrate for the Dopamine Transporter (DAT) and the Norepinephrine Transporter (NET).[1] Its potency at the Serotonin Transporter (SERT) is significantly lower, establishing it as a selective catecholamine-releasing agent, similar in profile to (+)-amphetamine.[1]
The table below summarizes the in vitro potencies (EC₅₀ values) of 2-AI and the reference compound (+)-amphetamine for inducing release at DAT, NET, and SERT. This quantitative data provides a clear baseline for the expected activity of 2-AI in monoamine release assays.
| Compound | DAT EC₅₀ (nM) | NET EC₅₀ (nM) | SERT EC₅₀ (nM) | DAT/SERT Ratio | DAT/NET Ratio |
| 2-Aminoindan HCl | 439 | 86 | >10,000 | >22 | 0.20 |
| (+)-Amphetamine | 24.7 | 7.2 | 3380 | 137 | 0.29 |
| (Data for 2-Aminoindan HCl sourced from Halberstadt et al., 2019.[1] Data for (+)-Amphetamine sourced from Rothman et al., 2001, as cited in Wee et al., 2005) |
Key Experimental Protocols
To ensure reproducibility and standardization, detailed methodologies for assessing monoamine transporter activity are provided below.
Protocol 1: In Vitro Monoamine Release Assay Using Rat Brain Synaptosomes
This protocol details the measurement of neurotransmitter release from isolated nerve terminals (synaptosomes), a standard method for characterizing the activity of monoamine-releasing agents.
1. Materials and Reagents:
-
Rat brain tissue (striatum for DAT, hippocampus for NET, and whole brain minus striatum/hippocampus for SERT)
-
Sucrose (B13894) Buffer (0.32 M Sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Phosphate Buffer (pH 7.4)
-
Radiolabeled Substrates: [³H]MPP⁺ (for DAT/NET) or [³H]5-HT (for SERT)
-
Reserpine (1 µM, to block vesicular uptake)
-
Test compounds (2-Aminoindan HCl, (+)-amphetamine) at various concentrations
-
Whatman GF/B glass fiber filters
-
Scintillation fluid and counter
2. Synaptosome Preparation: a. Homogenize dissected rat brain tissue in ice-cold sucrose buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. c. Collect the supernatant and centrifuge again at 20,000 x g for 20 minutes at 4°C. d. Resuspend the resulting pellet, which contains the synaptosomes, in Krebs-Phosphate buffer.
3. Release Assay Procedure: a. Preload the synaptosomes by incubating them with the appropriate radiolabeled substrate ([³H]MPP⁺ or [³H]5-HT) for 60 minutes at 37°C to reach a steady state. All buffers should contain 1 µM reserpine. b. To ensure transporter selectivity, add unlabeled blockers for competing transporters (e.g., for a DAT assay, block NET and SERT). c. Initiate the release by adding aliquots of the preloaded synaptosome suspension to tubes containing various concentrations of the test compound (e.g., 2-Aminoindan HCl). d. Incubate for 30 minutes at 37°C. e. Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the synaptosomes from the buffer containing the released radiolabel. f. Wash the filters with ice-cold buffer to remove any non-specifically bound radiolabel. g. Quantify the radioactivity remaining in the synaptosomes (trapped on the filter) using a liquid scintillation counter.
4. Data Analysis: a. The amount of release is determined by the decrease in radioactivity within the synaptosomes compared to a vehicle control. b. Plot the percentage of induced release against the logarithm of the test compound concentration. c. Fit the data using a sigmoidal dose-response curve to calculate the EC₅₀ value, which is the concentration of the compound that produces 50% of its maximal effect.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.
Diagrams
References
- 1. The norepinephrine transporter and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 4. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Aminoindan Hydrochloride: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-Aminoindan hydrochloride, ensuring the protection of laboratory personnel and the environment.
This compound is classified as a hazardous substance, harmful if swallowed[1][2][3]. Therefore, its disposal must be managed with care, adhering to established safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
| Personal Protective Equipment (PPE) | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1][4][5]. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure[1][2][5]. Chemically resistant gloves are essential. |
| Respiratory Protection | If there is a risk of dust formation or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator[1][2]. |
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area[1].
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations[2]. The following protocol outlines the general steps for its safe disposal.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound waste. The label should include the chemical name, "Hazardous Waste," and the accumulation start date[6].
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials, such as strong oxidizing agents and strong acids, should be kept separate[1][2].
2. Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area[7].
-
The storage area should be secure and away from heat or sources of ignition[1]. Secondary containment should be used to prevent spills[6][8].
3. Spill Management:
-
In the event of a spill, avoid creating dust[9].
-
Carefully sweep up the solid material and place it into a suitable, labeled container for disposal[1][5].
-
Ensure adequate ventilation during cleanup[5].
4. Final Disposal:
-
The primary method for the disposal of this compound is to arrange for its collection by a licensed chemical waste disposal company[10].
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash[8][11].
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Disclaimer: This guide provides a general framework for the disposal of this compound. It is crucial to consult your institution's specific safety protocols and the relevant local, regional, and national regulations to ensure full compliance.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C9H12ClN | CID 122764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 2-Indanamine hydrochloride(2338-18-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. gzlabfurniture.com [gzlabfurniture.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. afgsci.com [afgsci.com]
- 11. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Aminoindan Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Aminoindan hydrochloride, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can minimize risks and ensure the integrity of your research.
Personal Protective Equipment (PPE) at a Glance
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE to prevent exposure.
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3] A face shield may also be necessary. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2][3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][3][4] A dust mask of type N95 (US) is a suitable option.[5] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for safety and experimental success.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3][4]
-
Handle and store the contents under an inert atmosphere, such as nitrogen, and protect from moisture.[2][3]
-
Keep the container away from incompatible substances like strong oxidizing agents and strong acids.[2][3]
2. Handling and Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1][2][3]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[2][3]
-
Wear all prescribed PPE as detailed in the table above.
-
Wash hands and any exposed skin thoroughly after handling and before eating, drinking, or smoking.[1][2][3]
3. In Case of a Spill:
-
For powder spills, cover with a plastic sheet or tarp to minimize spreading.[4]
-
Sweep or shovel the spilled material into a suitable, closed container for disposal.[1][2][3] Avoid creating dust.[1][2][3][4]
-
Clean the contaminated surface thoroughly.[4]
First Aid Measures: Immediate Response to Exposure
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3] Seek medical attention.[1][2][3] |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes.[2][3] If skin irritation persists, call a physician.[2][3] Remove contaminated clothing and wash it before reuse.[1] |
| Inhalation | Move the person to fresh air.[1][2][3] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration.[1][2][3] Get medical attention if symptoms occur.[3] |
| Ingestion | Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink plenty of water afterwards.[2][3] Call a poison center or doctor/physician if you feel unwell.[2][3] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Dispose of the contents and container to an approved waste disposal plant.[2][3]
-
Disposal should be in accordance with local and national regulations.
-
Do not let the product enter drains.[6]
-
Contaminated packaging should be handled in the same manner as the chemical itself.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposing of this compound.
References
- 1. 2-Indanamine hydrochloride(2338-18-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 2-氨基茚满 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. enamine.enamine.net [enamine.enamine.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
